Neuropeptide Y5 receptor ligand-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
322723-35-3 |
|---|---|
Molekularformel |
C19H17N3O2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-(9-ethylcarbazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-3-22-17-7-5-4-6-14(17)15-11-13(8-9-18(15)22)20-19(23)16-10-12(2)24-21-16/h4-11H,3H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
IHLJGRKMODLXFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=NOC(=C3)C)C4=CC=CC=C41 |
Löslichkeit |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to a Neuropeptide Y5 Receptor Antagonist: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a representative Neuropeptide Y5 receptor (NPY5R) antagonist, CGP 71683A. The document details its chemical structure, physicochemical properties, binding characteristics, and the downstream signaling pathways it modulates. Furthermore, it includes a detailed experimental protocol for a competitive radioligand binding assay, a cornerstone technique for characterizing the interaction of ligands with the NPY5 receptor.
Introduction to the Neuropeptide Y5 Receptor and its Ligands
The Neuropeptide Y (NPY) system is a crucial neuromodulatory network in the central and peripheral nervous systems, playing a significant role in regulating physiological processes such as appetite, anxiety, and energy homeostasis. The NPY system comprises several G protein-coupled receptors (GPCRs), with the Y5 receptor subtype being a key mediator of NPY's orexigenic (appetite-stimulating) effects. Consequently, the development of potent and selective NPY5R antagonists has been a major focus of research for potential therapeutic interventions in obesity and related metabolic disorders. This guide focuses on a well-characterized NPY5R antagonist, CGP 71683A, as a representative molecule in this class.
Chemical Structure and Properties of CGP 71683A
CGP 71683A is a potent and highly selective, non-peptide competitive antagonist of the Neuropeptide Y5 receptor.[1] Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| Compound Name | CGP 71683A (hydrochloride) |
| IUPAC Name | N-[[trans-4-[[(4-amino-2-quinazolinyl)amino]methyl]cyclohexyl]methyl]-1-naphthalenesulfonamide, monohydrochloride |
| CAS Number | 192322-50-2 |
| Chemical Formula | C₂₆H₂₉N₅O₂S · HCl |
| SMILES | NC1=NC(NC[C@@H]2CC--INVALID-LINK--CC2)=NC5=C1C=CC=C5.Cl |
| InChI Key | DIQDKUNCSVFGHH-VPLSKCCHSA-N |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 512.1 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | DMSO: 30 mg/mL, Ethanol: 20 mg/mL |
Biological Activity and Receptor Binding Affinity
CGP 71683A exhibits high affinity and selectivity for the NPY5 receptor. Its binding characteristics have been determined through competitive radioligand binding assays.
Receptor Binding Profile
| Receptor | IC₅₀ (nM) | Kᵢ (nM) | Species |
| NPY Y5 | 1.4 | 1.3 | Rat |
| NPY Y1 | 2765 | >4000 | Rat |
| NPY Y2 | 7187 | 200 | Rat |
| NPY Y4 | 5637 | - | Rat |
Data sourced from multiple vendors and publications.[1]
Neuropeptide Y5 Receptor Signaling Pathways
The Neuropeptide Y5 receptor is a G protein-coupled receptor that primarily signals through the Gαi/o subunit. Activation of NPY5R by its endogenous ligand, Neuropeptide Y, initiates a cascade of intracellular events. The antagonistic action of ligands like CGP 71683A blocks these downstream effects.
Canonical Gαi/o-Mediated Pathway
Upon agonist binding, the NPY5R undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] A reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream target proteins involved in cellular metabolism and gene expression.
MAPK/ERK Pathway Activation
In addition to the canonical adenylyl cyclase inhibition, the NPY5 receptor has been shown to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2] This activation appears to be independent of intracellular calcium mobilization but is sensitive to pertussis toxin, confirming the involvement of a Gi/o protein. The activation of the ERK pathway is a key mechanism through which NPY5R stimulation can promote cell proliferation and migration in certain cell types.
Experimental Protocols
The following section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of a test compound, such as CGP 71683A, for the Neuropeptide Y5 receptor. This protocol is based on methodologies described in the scientific literature for characterizing NPY5R ligands.[1]
Competitive Radioligand Binding Assay for NPY5 Receptor
Objective: To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of a test compound for the NPY5 receptor expressed in a suitable cell line (e.g., BT-549 cells).
Materials:
-
Cell Membranes: Membrane preparations from BT-549 cells, which endogenously express the NPY5 receptor.
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) (specific activity ~2200 Ci/mmol).
-
Test Compound: CGP 71683A or other NPY5R ligands.
-
Non-specific Binding Control: Unlabeled Peptide YY (PYY).
-
Binding Buffer: 50 mM HEPES (pH 7.3), 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold Phosphate Buffered Saline (PBS).
-
Equipment: 96-well microplates, refrigerated centrifuge, gamma counter.
Procedure:
-
Membrane Preparation:
-
Culture BT-549 cells to confluency.
-
Harvest cells and homogenize in an ice-cold hypotonic buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in a final volume of 250 µL:
-
50-75 µg of cell membrane protein.
-
40 pM of [¹²⁵I]-PYY.
-
Varying concentrations of the test compound (e.g., CGP 71683A) ranging from 10⁻¹² M to 10⁻⁶ M.
-
For determination of non-specific binding, add 1 µM of unlabeled PYY instead of the test compound.
-
For total binding, add binding buffer in place of the test compound or unlabeled PYY.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours with gentle agitation to reach binding equilibrium.
-
-
Termination and Washing:
-
Terminate the binding reaction by adding 1 mL of ice-cold PBS to each well.
-
Centrifuge the plate at 10,000 x g for 15 minutes at 4°C to pellet the membranes.
-
Carefully aspirate the supernatant to remove unbound radioligand.
-
Repeat the wash step with ice-cold PBS.
-
-
Radioactivity Measurement:
-
After the final wash and aspiration, measure the radioactivity in the remaining membrane pellets using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Conclusion
CGP 71683A is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the Neuropeptide Y5 receptor. Its high affinity and selectivity make it an excellent probe for in vitro and in vivo studies. The detailed understanding of its chemical properties, biological activity, and the signaling pathways it modulates, as outlined in this guide, provides a solid foundation for researchers in the field of neuroscience and drug discovery. The provided experimental protocol for radioligand binding assays offers a practical framework for the characterization of this and other NPY5R ligands.
References
An In-depth Technical Guide to the Binding Affinity of Neuropeptide Y5 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding characteristics of various ligands to the Neuropeptide Y5 receptor (NPY5R), a G protein-coupled receptor implicated in the regulation of energy homeostasis, food intake, and other physiological processes. This document details quantitative binding data, experimental protocols for assessing ligand affinity and function, and visual representations of key signaling pathways and experimental workflows.
Core Concepts in NPY5R Ligand Binding
The Neuropeptide Y (NPY) system comprises four functional receptors in humans (Y1, Y2, Y4, and Y5) and three endogenous peptide ligands: Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP).[1] These receptors are involved in a myriad of physiological functions, making them attractive targets for therapeutic intervention in conditions such as obesity and cancer.[2] The NPY5R, in particular, is of significant interest due to its role in mediating the orexigenic effects of NPY.[3]
The affinity of a ligand for the NPY5R is a critical determinant of its biological activity. High-affinity ligands bind strongly to the receptor at low concentrations, making them potent modulators of receptor function. The binding of these ligands initiates a cascade of intracellular signaling events.
NPY5R Signaling Pathways
The NPY5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi or G0 proteins.[4] Activation of NPY5R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, NPY5R activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, specifically leading to the phosphorylation of ERK1/2. In some cellular contexts, the NPY/NPY5R axis can also activate the RhoA signaling pathway, which is involved in cytoskeleton remodeling and cell motility.
Quantitative Binding Affinity Data
The binding affinity of various ligands to the NPY5R has been determined using radioligand binding assays. The following table summarizes the binding affinities (expressed as Ki values) of several agonists and antagonists for the rat NPY5R expressed in HEK293 cells and in rat brain homogenates.
| Ligand | Ligand Type | HEK293 Cells (rY5R) Ki (nM) | Rat Brain Homogenates Ki (nM) |
| [Ala31, Aib32]NPY | Agonist | 1.8 ± 0.3 | 1.9 ± 0.5 |
| [hPP1–17, Ala31, Aib32]NPY | Agonist | 2.1 ± 0.4 | 2.5 ± 0.6 |
| hPP | Agonist | 0.8 ± 0.1 | 1.1 ± 0.2 |
| CGP71683A | Antagonist | 0.7 ± 0.1 | 0.9 ± 0.2 |
| JCF109 | Antagonist | 2.5 ± 0.5 | 3.0 ± 0.7 |
| GR231118 | Y1/Y4 Ligand | 150 ± 30 | 200 ± 45 |
| BIBP3226 | Y1 Antagonist | > 10,000 | > 10,000 |
| BIIE0246 | Y2 Antagonist | > 10,000 | > 10,000 |
Data sourced from Dumont et al., 2003.[5]
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NPY5R.
Materials:
-
HEK293 cells transfected with NPY5R cDNA or rat brain tissue
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., [125I][hPP1–17, Ala31, Aib32]NPY)
-
Unlabeled test compounds
-
Non-specific binding control (e.g., high concentration of unlabeled NPY)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize NPY5R-expressing cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled NPY5R ligand.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma or beta counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the ability of a ligand to modulate cAMP production in NPY5R-expressing cells.
Materials:
-
NPY5R-expressing cells (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Test compounds (agonists and antagonists)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Culture: Plate NPY5R-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation (for antagonists): For antagonist testing, pre-incubate the cells with various concentrations of the antagonist for a specified time.
-
Stimulation: Add the test agonist and/or forskolin to the cells. Forskolin is used to stimulate cAMP production, and the effect of the NPY5R agonist on this stimulation is measured.
-
Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit protocol.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the concentration of cAMP in the cell lysates. For agonists, plot the inhibition of forskolin-stimulated cAMP as a function of agonist concentration to determine the IC50. For antagonists, measure the shift in the agonist dose-response curve to determine the antagonist's potency.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of a ligand to induce the phosphorylation of ERK1/2.
References
- 1. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 5. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
A Pharmacological Profile of the Neuropeptide Y5 Receptor Antagonist: Lu AA33810
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Neuropeptide Y (NPY) system, comprising several G protein-coupled receptors (GPCRs), is a critical regulator of numerous physiological processes. Among these, the Neuropeptide Y Receptor Subtype 5 (Y5R) has garnered significant attention as a therapeutic target. Primarily expressed in the central nervous system, the Y5 receptor is strongly implicated in the regulation of appetite, energy homeostasis, and the modulation of mood and anxiety. This has positioned Y5R antagonists as promising candidates for the treatment of obesity and psychiatric disorders.
This technical guide provides a comprehensive pharmacological profile of Lu AA33810 , a potent, selective, and brain-penetrant NPY Y5 receptor antagonist developed by Lundbeck. Lu AA33810, chemically identified as N-[(trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methanesulfonamide, serves as a representative tool compound for studying the in vitro and in vivo effects of Y5 receptor blockade.[1][2][3]
Quantitative Pharmacological Data
The pharmacological activity of Lu AA33810 has been characterized through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear overview of its binding affinity, selectivity, functional potency, and pharmacokinetic properties.
Table 1.1: In Vitro Receptor Binding Affinity and Selectivity
This table outlines the binding characteristics of Lu AA33810 at the rat NPY Y5 receptor and its selectivity over other NPY receptor subtypes and selected off-target receptors.
| Ligand | Target Receptor | Parameter | Value (nM) | Selectivity | Source(s) |
| Lu AA33810 | Rat NPY Y5 | Kᵢ | 1.5 | - | [1][2][3][4] |
| Rat NPY Y1 | - | - | >3300-fold | [1] | |
| Rat NPY Y2 | - | - | >3300-fold | [1] | |
| Rat NPY Y4 | - | - | >3300-fold | [1] | |
| Human 5-HT₂B | Kᵢ | 247 | - | ||
| Human 5-HT₁ₐ | Kᵢ | 478 | - |
Table 1.2: In Vitro Functional Activity
Lu AA33810 functions as an antagonist, blocking the downstream signaling cascades initiated by Y5 receptor activation.
| Assay Type | Effect of Lu AA33810 | Cell System | Source(s) |
| NPY-Evoked cAMP Mobilization | Antagonism / Inhibition | Cloned rat Y5 receptors | [2][3][4] |
| NPY-Evoked Calcium Mobilization | Antagonism / Inhibition | Cloned rat Y5 receptors | [2][3][4] |
Table 1.3: In Vivo Efficacy and Pharmacokinetics
The antagonist has demonstrated significant effects in various rodent models, correlating with sufficient brain exposure and receptor occupancy.
| Parameter | Species | Model | Dose | Route | Effect | Source(s) |
| Efficacy | Sprague-Dawley Rat | Y5 Agonist-Induced Feeding | 3-30 mg/kg | p.o. | Blocked feeding | [2][3] |
| Fischer 344 Rat | Y5 Agonist-Induced ACTH/Corticosterone Increase | 30 mg/kg | p.o. | Attenuated hormonal increase | [2][3] | |
| Sprague-Dawley Rat | Social Interaction Test | 3-30 mg/kg | p.o. | Anxiolytic-like effects | [1][2] | |
| Wistar Rat | Chronic Mild Stress | 3 & 10 mg/kg/day | i.p. | Antidepressant-like effects | [2][5] | |
| Flinders Sensitive Line Rat | Forced Swim Test | 10 mg/kg/day | i.p. | Antidepressant-like effects | [2] | |
| Pharmacokinetics | Mouse | - | - | - | Oral Bioavailability: 42% | [5] |
| Rat | - | - | - | Oral Bioavailability: 92% | [5] | |
| Rat | - | - | - | Effective Brain Exposure: ≥50 ng/g | [2][3] | |
| Rat | - | - | - | Ex Vivo Y5 Receptor Occupancy: 22-95% | [2][3] |
Neuropeptide Y5 Receptor Signaling Pathways
The NPY Y5 receptor is a canonical G protein-coupled receptor that couples primarily through the Gαi/o subunit. Upon activation by endogenous ligands like Neuropeptide Y, it initiates several intracellular signaling cascades that collectively modulate neuronal excitability and cellular function. Lu AA33810 acts by competitively binding to the receptor, thereby preventing the initiation of these downstream signals.
Key Experimental Protocols and Workflows
The characterization of a ligand like Lu AA33810 relies on standardized, robust experimental procedures. This section details the methodologies for the key assays used to determine its pharmacological profile.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the recombinant rat NPY Y5 receptor or from homogenized brain tissue. Cells or tissues are lysed in a cold buffer, and the membrane fraction is isolated via differential centrifugation.[6][7] The final pellet is resuspended, and protein concentration is determined (e.g., via BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY), and varying concentrations of the unlabeled test compound (Lu AA33810).[6][8]
-
Incubation: The plate is incubated (e.g., 60-120 minutes at room temperature) to allow the binding reaction to reach equilibrium.[6][9]
-
Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand. Unbound radioligand passes through the filter.[6]
-
Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (the concentration of the compound that displaces 50% of the radioligand) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]
Gαi-Coupled cAMP Functional Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, confirming its mechanism of action at a Gαi-coupled receptor.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the NPY Y5 receptor are cultured and seeded into 384-well plates.[10]
-
Antagonist Pre-incubation: Cells are pre-incubated for a short period with varying concentrations of the antagonist (Lu AA33810).
-
Stimulation: To elevate basal cAMP levels for measurable inhibition, cells are stimulated with a fixed concentration of forskolin (B1673556) (a direct adenylyl cyclase activator). Simultaneously, a fixed concentration (typically EC₈₀) of an NPY agonist is added to induce Y5R-mediated inhibition of cAMP production.[11]
-
Lysis and Detection: After incubation (e.g., 30-60 minutes), cells are lysed, and the intracellular cAMP concentration is measured. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), which involves a competitive immunoassay between cellular cAMP and a labeled cAMP analog.[10][12][13]
-
Data Analysis: The signal (e.g., HTRF ratio) is inversely proportional to the cAMP level. Data are plotted as signal versus the log concentration of the antagonist. The IC₅₀ value, representing the concentration of antagonist that reverses 50% of the agonist-induced effect, is calculated to determine antagonist potency.[10][14]
In Vivo Agonist-Induced Feeding Study
This in vivo experiment assesses the ability of a Y5R antagonist to block the potent orexigenic (appetite-stimulating) effect of a centrally administered Y5R agonist in rodents.
Detailed Methodology:
-
Animal Acclimation: Rodents (e.g., Sprague-Dawley rats) are singly housed and acclimated to the testing environment. For central injections, animals are surgically implanted with an intracerebroventricular (i.c.v.) cannula and allowed to recover.[2][3]
-
Antagonist Administration: A pre-determined time before the test, animals are treated with either vehicle or Lu AA33810 via the desired route (e.g., oral gavage, p.o.).[2][3]
-
Agonist Administration: At the start of the experiment (often during the light phase when baseline feeding is low), a selective Y5R agonist is administered via the i.c.v. cannula to stimulate feeding.[2][3]
-
Food Intake Measurement: Animals are presented with a pre-weighed amount of standard chow. Food intake is measured by weighing the remaining food at several time points (e.g., 1, 2, 4, and 6 hours) post-injection.[15] Spillage is collected and accounted for to ensure accuracy.
-
Data Analysis: The cumulative food intake for each treatment group is calculated and compared using statistical methods (e.g., ANOVA). A significant reduction in food intake in the Lu AA33810-treated group compared to the vehicle group demonstrates in vivo target engagement and efficacy.
References
- 1. Lu AA-33810 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The novel neuropeptide Y Y5 receptor antagonist Lu AA33810 [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Lu AA33810: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of brain somatostatin2 receptors stimulates feeding in mice: analysis of food intake microstructure - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Neuropeptide Y5 Receptor Ligands in Appetite Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide Y (NPY), a potent orexigenic peptide in the central nervous system, exerts its profound influence on energy homeostasis, in large part, through the Neuropeptide Y5 receptor (Y5R). As a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus, the Y5R has emerged as a significant target for the development of anti-obesity therapeutics. This technical guide provides an in-depth overview of the Y5R's role in appetite regulation, focusing on the quantitative aspects of ligand interactions, detailed experimental protocols for studying receptor function, and the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders and the development of novel therapeutic agents targeting the NPY system.
Introduction
The escalating global prevalence of obesity and its associated metabolic comorbidities has intensified the search for effective pharmacological interventions. The central nervous system, particularly the hypothalamus, plays a pivotal role in regulating energy balance by integrating peripheral signals and modulating food intake and energy expenditure. Neuropeptide Y (NPY) is a key neurotransmitter in this regulatory network, and its orexigenic (appetite-stimulating) effects are primarily mediated by the Y1 and Y5 receptors.[1] The Neuropeptide Y5 receptor (Y5R) is a 456-amino-acid protein that couples to inhibitory G-proteins (Gαi/o) and is highly expressed in hypothalamic nuclei, such as the paraventricular nucleus (PVN), which are critical for the control of feeding behavior.[2] Activation of the Y5R by NPY leads to a cascade of intracellular events that ultimately promote food intake. Consequently, Y5R antagonists have been extensively investigated as potential anti-obesity drugs.
This guide will delve into the technical details of Y5R pharmacology, providing a compilation of quantitative data on various ligands, step-by-step experimental protocols for key in vitro and in vivo assays, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data on NPY5R Ligand Interactions
The affinity and potency of various ligands for the NPY5R are critical parameters in drug discovery and pharmacological research. The following tables summarize key quantitative data for selected NPY5R antagonists.
Table 1: Binding Affinities (Ki) of Antagonists for the Neuropeptide Y5 Receptor
| Compound | Species | Ki (nM) | Radioligand | Cell/Tissue Type | Reference |
| CGP 71683A | Rat | 1.3 | [125I]PYY | Recombinant HEK293 cells | [3] |
| Rat | 1.4 | [125I]Peptide YY | Rat brain homogenates | [4] | |
| L-152,804 | Human | 26 | [125I]PYY | Recombinant CHO cells | [5] |
| Rat | 31 | [125I]PYY | Recombinant CHO cells | [5] | |
| FR-226928 | Human | 10 | Not Specified | Not Specified | [6] |
| S-2367 | Not Specified | High Affinity | Radio-ligand binding assay | Not Specified | [7] |
| S-234462 | Not Specified | High Affinity | Radio-ligand binding assay | Not Specified | [7] |
Table 2: In Vitro Potency (IC50) of Antagonists at the Neuropeptide Y5 Receptor
| Compound | Species | IC50 (nM) | Assay Type | Cell Type | Reference |
| S 25585 | Not Specified | 5.4 | NPY Y5 receptor binding | Not Specified | |
| CGP 71683A | Rat | 1.4 | [125I]PYY Binding | Cloned rat Y5 receptors | |
| Human | 2.9 | [125I]PYY Binding | Cloned human Y5 receptors | [5] | |
| L-152,804 | Human | 210 | NPY-induced Ca2+ increase | Cells expressing human Y5R | [5] |
| FR-226928 | Human | 10 | Binding studies | Not Specified | [6] |
Table 3: In Vivo Efficacy of NPY5R Antagonists on Food Intake and Body Weight
| Compound | Animal Model | Dose | Route of Administration | Effect on Food Intake | Effect on Body Weight | Reference |
| CGP 71683A | Satiated lean rats | 10 mg/kg | Intraperitoneal | 50% inhibition of NPY-induced food intake | Not Specified | [5] |
| Obese Zucker fa/fa rats | 15 nmol/kg | Intracerebroventricular | Blockade of NPY-induced increase | Dose-dependent decrease | [4] | |
| MK-0557 | Overweight/Obese Humans | 1 mg/day | Oral | Not Specified | Modest, but not clinically meaningful, weight loss | [2][8] |
| Overweight/Obese Humans | 1 mg/day | Oral | Not Specified | +1.5 kg regain (vs. +3.1 kg for placebo) after VLCD | [1][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize NPY5R ligands and their effects on appetite regulation.
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand for the NPY5R by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
3.1.1. Membrane Preparation from Hypothalamus
-
Euthanize rodents and rapidly dissect the hypothalamus on ice.
-
Homogenize the tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[10]
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[10]
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.[10]
-
Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant, aliquot, and store at -80°C.[10]
-
Determine the protein concentration using a standard method such as the BCA assay.
3.1.2. Binding Assay Protocol
-
Thaw the membrane preparation and resuspend in the final assay binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of membrane preparation (50-120 µg protein for tissue).[10]
-
50 µL of competing unlabeled ligand (at various concentrations) or buffer (for total binding).
-
50 µL of radioligand (e.g., [125I]PYY) solution in buffer.
-
-
To determine non-specific binding, add a high concentration of unlabeled NPY (e.g., 1 µM) in place of the competing ligand.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]
-
Terminate the binding by rapid vacuum filtration onto PEI-presoaked glass fiber filters (e.g., GF/C) using a cell harvester.[10]
-
Wash the filters four times with ice-cold wash buffer.[10]
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a ligand to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of Gαi-coupled receptors like Y5R.
3.2.1. Cell Culture and Preparation
-
Culture cells expressing the NPY5R (e.g., CHO or HEK293 cells) in appropriate media.[11][12][13][14][15]
-
Seed the cells into a 96-well plate and allow them to adhere and grow to near confluency.
3.2.2. cAMP Measurement
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compound (agonist or antagonist) at various concentrations to the wells.
-
For antagonist testing, pre-incubate with the antagonist before adding a known Y5R agonist (e.g., NPY).
-
Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentrations upon receptor activation, typically in cells co-expressing the Y5R and a promiscuous G-protein like Gαq or a chimeric G-protein that couples to the phospholipase C pathway.[11]
3.3.1. Cell Preparation and Dye Loading
-
Seed cells (e.g., HEK293) co-expressing the NPY5R and a suitable G-protein in a 96-well black-wall, clear-bottom plate.[11]
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for approximately one hour at 37°C.
-
Wash the cells to remove excess dye.
3.3.2. Fluorescence Measurement
-
Use a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader), to measure intracellular calcium.
-
Establish a baseline fluorescence reading for each well.
-
Add the test compound (agonist or antagonist) to the wells using the instrument's integrated fluidics.
-
For antagonist testing, pre-incubate with the antagonist before adding a Y5R agonist.
-
Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine the EC50 or IC50 values.
In Vivo Food Intake Study in Rodents
This protocol outlines a typical experiment to assess the effect of a Y5R antagonist on food intake in rodents.[16][17][18]
3.4.1. Animal Acclimation and Housing
-
House rodents (e.g., rats or mice) individually in cages equipped with automated food intake monitoring systems.[16]
-
Allow the animals to acclimate to the housing conditions and diet for at least one week.
3.4.2. Experimental Procedure
-
For studies on fasting-induced feeding, fast the animals for a predetermined period (e.g., 18-24 hours) with free access to water.[16][17]
-
Administer the test compound (Y5R antagonist) or vehicle via the desired route (e.g., intraperitoneal, oral, or intracerebroventricular).
-
Immediately after administration, provide the animals with pre-weighed food.
-
Monitor and record food intake continuously using the automated system or by manually weighing the food at specific time points (e.g., 1, 2, 4, 6, and 24 hours).[16][17]
-
Analyze the data to compare food intake between the treatment and vehicle control groups.
Visualizing NPY5R Signaling and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the NPY5R signaling pathway, a typical experimental workflow for ligand screening, and the logical relationship of the Y5R in appetite regulation.
Caption: NPY5R Signaling Pathway.
Caption: Experimental Workflow for NPY5R Ligand Screening.
Caption: Logical Relationship of NPY5R in Appetite Regulation.
Conclusion
The Neuropeptide Y5 receptor remains a compelling target in the quest for effective anti-obesity therapies. Its strategic location in the hypothalamus and its integral role in mediating the potent orexigenic effects of NPY underscore its significance in the regulation of appetite and energy homeostasis. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and systemic mechanisms. A thorough understanding of the pharmacology and signaling of the Y5R, facilitated by the methodologies outlined herein, is paramount for the successful design and development of novel ligands with therapeutic potential. While clinical trials with Y5R antagonists have yielded modest results to date, the intricate nature of appetite regulation suggests that combination therapies or the development of ligands with novel mechanisms of action may hold the key to unlocking the full therapeutic potential of targeting the NPY5R. Continued research in this area is crucial for advancing our understanding of metabolic control and for developing innovative treatments for obesity and related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ispub.com [ispub.com]
- 6. | BioWorld [bioworld.com]
- 7. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. db.cngb.org [db.cngb.org]
- 12. gencefebio.com [gencefebio.com]
- 13. CHO versus HEK293: Which cell line is right for my protein expression - Eppendorf Österreich [eppendorf.com]
- 14. HEK293 cells versus CHO cells #separator_sa #site_title [evitria.com]
- 15. CHO vs. HEK293 Cells for Protein Expression [synapse.patsnap.com]
- 16. content-assets.jci.org [content-assets.jci.org]
- 17. Food intake behavior protocol [protocols.io]
- 18. Protocol for Measuring Compulsive-like Feeding Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Neuropeptide Y5 Receptor Ligands in the Regulation of Food Intake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY), a potent orexigenic peptide in the central nervous system, plays a crucial role in the regulation of energy balance. Its effects on food intake are mediated by a family of G-protein coupled receptors, with the Neuropeptide Y5 receptor (NPY5R) being a key player in appetite stimulation. This technical guide provides an in-depth overview of the effect of NPY5R ligands on food intake, summarizing quantitative data from key studies, detailing experimental protocols, and illustrating the core signaling pathways and experimental workflows.
NPY5R Signaling Pathway
Activation of the Neuropeptide Y5 receptor by its endogenous ligand, Neuropeptide Y, initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, NPY5R primarily couples to inhibitory G-proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA).
Furthermore, NPY5R activation has been shown to modulate other significant signaling pathways. These include the activation of the extracellular signal-regulated kinase (ERK)1/2 pathway and the RhoA pathway, which is involved in cytoskeleton remodeling.[2][3] The stimulation of these pathways is thought to contribute to the diverse physiological effects of NPY5R activation beyond food intake, including cellular growth and motility.[2][3][4]
Quantitative Data on the Effect of NPY5R Ligands on Food Intake
The following tables summarize the quantitative effects of NPY5R ligands on food intake from key preclinical studies. The data is primarily focused on the NPY5R antagonist CGP 71683A.
Table 1: Effect of NPY5R Antagonist CGP 71683A on NPY-Induced Food Intake in Satiated Rats
| Treatment Group | Dose | Route of Administration | Food Intake (g) over 4 hours (Mean ± SEM) | % Inhibition of NPY Response |
| Vehicle + Vehicle | - | i.c.v. + i.p. | 0.5 ± 0.2 | - |
| NPY + Vehicle | 5 µg | i.c.v. + i.p. | 6.8 ± 0.8 | - |
| NPY + CGP 71683A | 5 µg + 3 mg/kg | i.c.v. + i.p. | 4.2 ± 0.6 | 42% |
| NPY + CGP 71683A | 5 µg + 10 mg/kg | i.c.v. + i.p. | 3.5 ± 0.5 | 52% |
| NPY + CGP 71683A | 5 µg + 30 mg/kg | i.c.v. + i.p. | 2.8 ± 0.4 | 63% |
| p < 0.05 compared to NPY + Vehicle. Data extracted from Criscione et al., 1998.[5] |
Table 2: Effect of NPY5R Antagonist CGP 71683A on Food Intake in 24-Hour Fasted Rats
| Treatment Group | Dose | Route of Administration | Cumulative Food Intake (g) at 4 hours (Mean ± SEM) |
| Vehicle | - | i.p. | 10.2 ± 0.7 |
| CGP 71683A | 10 mg/kg | i.p. | 7.8 ± 0.6 |
| CGP 71683A | 30 mg/kg | i.p. | 6.1 ± 0.5 |
| CGP 71683A | 100 mg/kg | i.p. | 3.2 ± 0.4 |
| p < 0.05 compared to Vehicle. Data extracted from Criscione et al., 1998.[5] |
Table 3: Effect of NPY5R Antagonist CGP 71683A on Nocturnal Food Intake in Free-Feeding Rats
| Treatment Group | Dose | Route of Administration | Cumulative Food Intake (g) at 4 hours (Mean ± SEM) |
| Vehicle | - | i.p. | 7.5 ± 0.5 |
| CGP 71683A | 1 mg/kg | i.p. | 6.9 ± 0.4 |
| CGP 71683A | 3 mg/kg | i.p. | 5.8 ± 0.3 |
| CGP 71683A | 10 mg/kg | i.p. | 4.5 ± 0.4 |
| *p < 0.05 compared to Vehicle. Data extracted from Kask et al., 1998.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols for studying the effects of NPY5R ligands on food intake in rodents.
Protocol 1: Evaluation of an NPY5R Antagonist on NPY-Induced Feeding
-
Animal Model: Male Wistar rats (250-300g).
-
Housing: Individually housed in a temperature-controlled room (22 ± 1°C) with a 12-hour light/dark cycle. Animals have ad libitum access to standard chow and water, unless otherwise specified.
-
Surgical Procedure (Intracerebroventricular Cannulation):
-
Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Implant a permanent guide cannula into the lateral cerebral ventricle.
-
Allow a recovery period of at least one week post-surgery.
-
-
Experimental Procedure:
-
Habituate animals to the experimental conditions and handling for several days prior to the experiment.
-
On the day of the experiment, administer the NPY5R antagonist (e.g., CGP 71683A) or vehicle via intraperitoneal (i.p.) injection.[5]
-
After a specified pretreatment time (e.g., 30 minutes), administer NPY (e.g., 5 µg in 5 µl of saline) or vehicle via intracerebroventricular (i.c.v.) injection.
-
Immediately after the i.c.v. injection, provide a pre-weighed amount of food.
-
Measure food intake at regular intervals (e.g., 1, 2, and 4 hours) by weighing the remaining food.
-
Protocol 2: Evaluation of an NPY5R Antagonist on Fasting-Induced Feeding
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Housing: As described in Protocol 1.
-
Experimental Procedure:
-
Fast animals for a 24-hour period with free access to water.[5]
-
At the end of the fasting period, administer the NPY5R antagonist or vehicle via i.p. injection.
-
Immediately following the injection, provide a pre-weighed amount of food.
-
Measure cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours).[5]
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the impact of an NPY5R ligand on food intake.
References
- 1. Neuropeptide Y increases food intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feeding behavior and gene expression of appetite-related neuropeptides in mice lacking for neuropeptide Y Y5 receptor subclass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Food intake in free-feeding and energy-deprived lean rats is mediated by the neuropeptide Y5 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Neuropeptide Y5 Receptor Ligands in Obesity Research
Abstract: The Neuropeptide Y (NPY) Y5 receptor (Y5R) is a G protein-coupled receptor predominantly expressed in the central nervous system and is strongly implicated in the regulation of energy homeostasis and food intake.[1][2][3] NPY, one of the most potent orexigenic peptides, exerts its effects on appetite stimulation in part through the Y5 receptor, making it a significant target for the development of anti-obesity therapeutics.[1][3] This technical whitepaper provides a comprehensive overview of the role of Y5R ligands in the context of obesity, with a focus on the mechanism of action, preclinical and clinical efficacy of selective antagonists, and detailed experimental protocols relevant to their study. While a specific "Neuropeptide Y5 receptor ligand-1" is not a recognized compound, this guide will utilize data from extensively studied Y5R antagonists to illustrate the therapeutic potential and research landscape of this target.
Introduction: The Neuropeptide Y5 Receptor as a Therapeutic Target
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in regulating food intake and energy balance.[1] The Y5 receptor subtype is considered a prime candidate for mediating the orexigenic effects of NPY.[1][3] Pharmacological and genetic studies have confirmed that the Y1 and Y5 receptors are key mediators of the potent appetite-stimulating actions of NPY.[4] Consequently, the development of selective Y5R antagonists has been a focal point of anti-obesity drug discovery programs.[4][5] These antagonists are designed to block the downstream signaling of the Y5R, thereby mitigating the appetite-stimulating effects of NPY and promoting a negative energy balance.[6]
Mechanism of Action and Signaling Pathways
The Neuropeptide Y5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[7] Upon binding of NPY, the Y5R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8][9] This inhibition of the cAMP pathway is a key mechanism through which NPY exerts its effects on energy homeostasis. Additionally, Y5R activation has been shown to modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK)1/2 pathway, which is implicated in cell growth and proliferation.[8][10] In some cellular contexts, Y5R stimulation can also lead to the activation of RhoA, a small GTPase involved in cytoskeleton remodeling and cell motility.[11][12]
Signaling Pathway Diagram
Caption: Neuropeptide Y5 Receptor Signaling Pathway.
Preclinical and Clinical Efficacy of Y5R Antagonists
Numerous Y5 receptor antagonists have been developed and evaluated in preclinical models of obesity, with several showing promising efficacy in reducing food intake and body weight.[13] However, the translation of these findings to clinical success has been challenging.
Preclinical Data
In preclinical studies, Y5R antagonists have demonstrated the ability to selectively ameliorate diet-induced obesity (DIO) in rodents.[1] These effects are primarily attributed to a reduction in food intake and an increase in energy expenditure.[14]
Table 1: Summary of Preclinical Efficacy of Y5R Antagonists
| Compound | Animal Model | Key Findings | Reference |
| Velneperit (S-2367) | Diet-Induced Obese (DIO) Mice | Dose-dependently inhibited weight gain, reduced caloric intake and fat accumulation, and improved plasma insulin (B600854) levels. Ineffective in normal diet mice and genetically obese mice. | [15] |
| MK-0557 | Mouse models of obesity | Reduced body weight gain by 40% after 35 days of chronic peripheral administration. | [13] |
| Unnamed Y5 Antagonist | Diet-Induced Obese (DIO) Mice | At 100 mg/kg, produced an 18% decrease in body weight by moderately suppressing food intake and stimulating thermogenesis. | [14] |
Clinical Trial Data
Despite promising preclinical results, the clinical development of Y5R antagonists for obesity has been met with limited success. The magnitude of weight loss observed in human trials has generally not been considered clinically meaningful.[5]
Table 2: Summary of Clinical Trial Data for Y5R Antagonists
| Compound | Phase | Population | Key Findings | Reference |
| MK-0557 | Phase II | 1661 overweight and obese patients | 52-week trial showed a statistically significant but not clinically meaningful weight loss. | [5] |
| Velneperit (S-2367) | Phase II | 1566 obese subjects | Two year-long studies met their primary endpoint of statistically significant reduction in body weight. In one group, 35% of subjects on 800mg/day had ≥5% weight loss vs. 12% on placebo. The drug was well tolerated. | [6] |
Experimental Protocols
Radioligand Binding Assay for Y5 Receptor
This protocol is used to determine the binding affinity of a test compound for the Neuropeptide Y5 receptor.
Materials:
-
Cell membranes from cells expressing the human Y5 receptor.
-
Radioligand (e.g., 125I-PYY).
-
Test compound at various concentrations.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, add cell membranes, radioligand, and either the test compound or vehicle.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Experimental Workflow Diagram
Caption: Radioligand Binding Assay Workflow.
In Vivo Rodent Feeding Study
This protocol is designed to evaluate the effect of a Y5R antagonist on food intake and body weight in a diet-induced obesity model.
Materials:
-
Diet-induced obese mice or rats.
-
Test compound (Y5R antagonist).
-
Vehicle control.
-
High-fat diet.
-
Metabolic cages for monitoring food and water intake.
-
Animal balance.
Procedure:
-
Acclimatize diet-induced obese animals to individual housing in metabolic cages.
-
Record baseline body weight and daily food and water intake for a set period.
-
Randomly assign animals to treatment groups (vehicle or test compound at various doses).
-
Administer the test compound or vehicle daily via the desired route (e.g., oral gavage).
-
Measure body weight and food and water intake daily throughout the study period.
-
At the end of the study, animals may be euthanized for collection of tissues and plasma for further analysis (e.g., body composition, plasma metabolite levels).
-
Analyze the data to determine the effect of the test compound on body weight, food intake, and other metabolic parameters.
Conclusion and Future Directions
The Neuropeptide Y5 receptor remains a compelling target for the development of anti-obesity therapeutics due to its integral role in the regulation of appetite. While first-generation Y5R antagonists have shown modest efficacy in clinical trials, these studies have provided valuable insights into the human NPY-energy homeostatic pathway.[5] Future research may focus on developing next-generation Y5R ligands with improved pharmacokinetic properties or exploring combination therapies that target multiple pathways involved in energy regulation. A deeper understanding of the complex interplay between the Y5R and other signaling systems will be crucial for unlocking the full therapeutic potential of targeting this receptor for the treatment of obesity.
References
- 1. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ispub.com [ispub.com]
- 4. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shionogi.com [shionogi.com]
- 7. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 8. [PDF] Neuropeptide Y Y5 Receptor Promotes Cell Growth through Extracellular Signal-Regulated Kinase Signaling and Cyclic AMP Inhibition in a Human Breast Cancer Cell Line | Semantic Scholar [semanticscholar.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
The Dichotomous Role of Neuropeptide Y5 Receptor Ligands in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant neurotransmitters in the mammalian central nervous system (CNS).[1][2] Its diverse physiological functions are mediated through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[1][3] Among these, the Neuropeptide Y5 receptor (NPY5R) has garnered significant attention as a therapeutic target due to its prominent role in regulating energy homeostasis, mood, and neuronal survival. This technical guide provides an in-depth overview of the central nervous system effects of NPY5R ligands, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Data Presentation: Quantitative Analysis of NPY5R Ligand Interactions and Effects
The interaction of various ligands with the NPY5R and their subsequent physiological effects have been quantified in numerous studies. This section summarizes this data in a structured format to facilitate comparison and analysis.
Table 1: Binding Affinities of Selected Ligands for the Neuropeptide Y5 Receptor
| Ligand | Receptor Type | Preparation | Radioligand | IC50 / Ki (nM) | Reference |
| [Leu31,Pro34]PYY | Rat Y5 | HEK293 cells | [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP | ~1 | [4] |
| PYY(3-36) | Rat Y5 | HEK293 cells | [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP | ~1 | [4] |
| [cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP | Rat Y5 | Rat brain homogenates | [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP | ~1 | [4] |
| CGP71683A | Rat Y5 | Rat brain homogenates | [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP | ~3 | [4] |
| JCF109 | Rat Y5 | Rat brain homogenates | [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP | ~10 | [4] |
| S-2367 | Human Y5 | - | - | High affinity | [5] |
| S-234462 | Human Y5 | - | - | High affinity | [5] |
| BIIE0246 | Human Y2 | - | [125I]NPY | 3.3 | [3] |
| JNJ-5207787 | Human Y2 | - | - | 100 | [3] |
Note: IC50 is the concentration of a ligand that displaces 50% of the radioligand binding, while Ki is the inhibition constant. Lower values indicate higher binding affinity.
Table 2: Clinical Trial Data for the NPY5R Antagonist MK-0557 in Obesity
| Study Parameter | Placebo Group | MK-0557 (1 mg/d) Group | p-value | Reference |
| Number of Randomized Patients | 179 | 180 | - | [6][7] |
| Mean Weight Change from end of VLCD to Week 52 (kg) | +3.1 (95% CI: 2.1, 4.0) | +1.5 (95% CI: 0.5, 2.4) | 0.014 | [6] |
VLCD: Very-Low-Calorie Diet. The study concluded that while statistically significant, the magnitude of the effect on weight regain was small and not clinically meaningful.[6]
Table 3: Preclinical Data for a Selective NPY5R Antagonist in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (mg/kg) | Mean Reduction in Caloric Intake (%) | Body Weight Gain Suppression | Reference |
| Y5R Antagonist | 30 | 7.6 | Significant | [8] |
| Y5R Antagonist | 100 | 10.0 | Significant, dose-dependent | [8] |
The study demonstrated that the antiobesity effects were mechanism-based, as the antagonist had no effect in Y5R knockout mice.[8]
Signaling Pathways of the Neuropeptide Y5 Receptor
Activation of the NPY5R, a Gi protein-coupled receptor, initiates a cascade of intracellular signaling events that mediate its physiological effects.[1] The primary pathways include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) and RhoA pathways.
Caption: NPY5R Signaling Cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of NPY5R ligands and their CNS effects.
Radioligand Binding Assay for NPY5R
Objective: To determine the binding affinity of a ligand for the NPY5R.
Materials:
-
HEK293 cells transfected with the rat Y5 receptor cDNA or rat brain membrane homogenates.[4]
-
Radioligand: [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP.[4]
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and 0.1 mM bacitracin.
-
Test compounds (unlabeled ligands) at various concentrations.
-
GF/C glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (10-20 µg protein) or brain homogenates with the radioligand (e.g., 50 pM) and varying concentrations of the test compound in the assay buffer.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethylenimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiolytic or anxiogenic effects of NPY5R ligands in rodents.
Apparatus:
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.[2]
-
Record the animal's behavior using a video tracking system.
-
Analyze the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Caption: Elevated Plus Maze Experimental Workflow.
Kainate-Induced Excitotoxicity Assay for Neuroprotection
Objective: To evaluate the neuroprotective effects of NPY5R ligands against excitotoxic neuronal death.
Materials:
-
Primary neuronal cultures or organotypic hippocampal slice cultures.
-
Test compound (NPY5R ligand).
-
Cell viability assays (e.g., MTT assay, LDH assay, or fluorescent live/dead staining).
Procedure:
-
Culture neurons or hippocampal slices to the desired maturity.
-
Pre-treat the cultures with the test compound or vehicle for a specified duration.
-
Expose the cultures to a neurotoxic concentration of kainic acid for a defined period (e.g., 24 hours).
-
Wash out the kainic acid and continue the culture in the presence or absence of the test compound.
-
Assess neuronal viability using a chosen method at a specific time point post-insult.
-
Quantify the extent of neuroprotection by comparing the viability of compound-treated cultures to vehicle-treated and untreated controls.
Caption: Kainate-Induced Excitotoxicity Assay Workflow.
Western Blot for ERK1/2 Phosphorylation
Objective: To measure the activation of the ERK1/2 signaling pathway following NPY5R stimulation.
Materials:
-
Cell lysates from cells stimulated with an NPY5R ligand.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Stimulate cells with the NPY5R ligand for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.
Caption: Western Blot for ERK1/2 Phosphorylation Workflow.
RhoA Activation Assay (Pull-Down)
Objective: To determine if NPY5R activation leads to the activation of the small GTPase RhoA.
Materials:
-
Cell lysates from cells stimulated with an NPY5R ligand.
-
Rhotekin-RBD beads (binds to active, GTP-bound RhoA).[12]
-
Wash buffer and elution buffer.
-
Anti-RhoA antibody for Western blotting.
Procedure:
-
Stimulate cells with the NPY5R ligand for various time points.
-
Lyse the cells and clarify the lysates by centrifugation.
-
Incubate the lysates with Rhotekin-RBD beads to pull down active RhoA-GTP.[12]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using an anti-RhoA antibody.
-
An increase in the amount of pulled-down RhoA indicates its activation.
Caption: RhoA Activation Assay Workflow.
Discussion and Future Directions
The Neuropeptide Y5 receptor presents a complex and multifaceted target within the central nervous system. While its role in the regulation of feeding behavior is well-established, with NPY5R antagonists showing some, albeit modest, efficacy in preclinical and clinical models of obesity, its involvement in anxiety remains an area of active investigation with conflicting reports. The neuroprotective effects of NPY5R activation against excitotoxicity highlight another promising therapeutic avenue.
Future research should focus on developing more selective and potent NPY5R ligands with improved pharmacokinetic properties to better dissect its physiological roles and therapeutic potential. Further investigation into the downstream signaling pathways and their crosstalk will be crucial for understanding the context-dependent effects of NPY5R activation. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this important therapeutic target.
References
- 1. Neuroprotective effect of NPY on kainate neurotoxicity in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 3. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a new neuropeptide Y Y5 agonist radioligand: [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
NPY5R ligand-1 as a potential therapeutic agent
An In-depth Technical Guide on NPY5R Ligands as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Neuropeptide Y (NPY) system, and specifically the NPY5 receptor (NPY5R), represents a significant area of interest for therapeutic intervention across a spectrum of diseases. As a G-protein coupled receptor predominantly expressed in the central nervous system, NPY5R is intricately involved in the regulation of energy homeostasis, making it a prime target for the development of anti-obesity therapeutics.[1][2] Beyond metabolism, emerging evidence implicates NPY5R in the pathophysiology of various cancers, including neuroblastoma and breast cancer, by modulating cell proliferation, survival, and migration.[3][4][5][6] This technical guide provides a comprehensive overview of NPY5R, its signaling pathways, and the therapeutic potential of its ligands. It consolidates quantitative data on key ligands, details essential experimental protocols for their evaluation, and visualizes the underlying molecular and experimental frameworks.
Introduction to the NPY5 Receptor
Neuropeptide Y receptor 5 (NPY5R) is a member of the NPY receptor family, which also includes Y1, Y2, and Y4 receptors in humans.[7][8] These are all Class A G-protein coupled receptors (GPCRs).[7] NPY5R is activated by endogenous peptide ligands, primarily Neuropeptide Y (NPY) and Peptide YY (PYY).[4][7][9] The receptor is highly expressed in the hypothalamus, a key brain region for regulating food intake and energy balance.[1] This localization has driven significant research into NPY5R antagonists for the treatment of obesity.[1][10][11] Additionally, NPY5R expression has been identified in various peripheral tissues and cancer cells, broadening its therapeutic relevance.[4][12]
Mechanism of Action and Signaling Pathways
Upon ligand binding, NPY5R undergoes a conformational change, leading to the activation of intracellular signaling cascades.
G-Protein Coupling and cAMP Inhibition
NPY5R primarily couples to inhibitory G-proteins (Gi/o).[7][13] Activation of Gi/o inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[7][13] This is a canonical pathway for many NPY receptors and contributes to the modulation of neuronal excitability and other cellular functions.[7][14]
MAPK/ERK Pathway Activation
Activation of NPY5R has also been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][6][13] This pathway is crucial for regulating cell proliferation, differentiation, and survival. The pro-proliferative and pro-survival effects of NPY5R in cancer models are often attributed to the activation of the MAPK/ERK cascade.[6][15]
Crosstalk with Other Signaling Pathways
There is evidence of interplay between NPY5R and other signaling pathways. For instance, in neuroblastoma, brain-derived neurotrophic factor (BDNF) can induce NPY5R expression, and its receptor, TrkB, can transactivate NPY5R, augmenting pro-survival signals.[6] In breast cancer, NPY5R has been suggested to restrict the STAT3 signaling pathway by interacting with IL6.[5] Furthermore, NPY receptors, including Y1R and Y5R, can form heterodimers, leading to transactivation and potentially enhanced or altered downstream signaling.[14]
Figure 1: Simplified NPY5R signaling pathways.
Therapeutic Potential of NPY5R Ligands
The development of NPY5R ligands has primarily focused on antagonists for the treatment of obesity and, more recently, cancer.
Obesity and Metabolic Disorders
The role of NPY in stimulating food intake is well-established, with this effect being mediated in part by Y1R and Y5R.[2][10] This has made NPY5R an attractive target for anti-obesity drugs.[10] Several selective NPY5R antagonists have been developed and evaluated in preclinical and clinical settings.[10][11]
| Ligand (Antagonist) | Model | Key Findings | Reference |
| MK-0557 | Diet-induced obese mice | Reduced body weight gain by 40% after 35 days of chronic administration. | [11] |
| MK-0557 | Overweight/Obese Humans (Phase II/III) | 52-week trial showed a statistically significant but not clinically meaningful weight loss (1.1 kg placebo-subtracted).[16][17] Did not augment weight loss with sibutramine (B127822) or orlistat (B1677487).[18] | [16][17][18] |
| Velneperit (S-2367) | Diet-induced obese mice | Reduced body weight. | [11] |
| Velneperit (S-2367) | Obese Humans (Phase II) | 52-week trial resulted in a 2.8 kg placebo-subtracted weight loss. | [11][17] |
| CGP 71683A | Lean rats | Inhibited NPY-induced food intake by 50% at 10 mg/kg. | [19] |
Despite initial promise in animal models, the clinical efficacy of NPY5R antagonists for obesity has been modest.[10][16] This may be due to the redundant nature of appetite regulation systems in the brain.[19] It is now thought that targeting both Y1 and Y5 receptors might be a more effective strategy for obesity treatment.[10]
Oncology
Emerging research has highlighted a significant role for the NPY system in cancer progression. NPY5R is implicated in promoting cell growth, migration, and resistance to chemotherapy in several cancer types.
-
Neuroblastoma: High NPY release is associated with poor prognosis. The NPY/Y5R pathway promotes neuroblastoma cell survival and chemoresistance, in part through activation of the MAPK pathway.[3][4][6] Y5R expression can be induced by chemotherapy and other stress factors, acting as a pro-survival factor.[3][6]
-
Breast Cancer: NPY5R is expressed in breast cancer cell lines and its stimulation can promote cell growth, migration, and angiogenesis.[4][5][13] Conversely, some studies suggest that NPY5R may act as a tumor suppressor in breast cancer by inhibiting the STAT3 signaling pathway.[5] Hypoxia can increase NPY5R expression, sensitizing cancer cells to NPY stimulation and promoting proliferation and migration.[13][20]
-
Ewing Sarcoma: The NPY/Y5R axis is implicated in tumor-induced bone invasion.[6]
-
Liver Cancer: High Y5R expression has been detected at the invasive edge of liver cancer tissue, and the NPY/Y5R pathway stimulates cancer cell motility.[3]
These findings suggest that NPY5R antagonists could be valuable therapeutic agents in oncology, potentially in combination with standard chemotherapies to overcome resistance.
Drug Development and Preclinical Evaluation Workflow
The identification and characterization of novel NPY5R ligands follow a structured drug discovery pipeline.
Figure 2: General workflow for NPY5R ligand discovery.
Key Experimental Protocols
This section provides generalized methodologies for key experiments used to characterize NPY5R ligands.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for NPY5R.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line recombinantly expressing human NPY5R (e.g., CHO-K1, HEK293).[1] Cells are harvested, homogenized in a buffer containing protease inhibitors, and subjected to differential centrifugation to isolate the membrane fraction.[21]
-
Binding Reaction: In a 96-well plate, cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]-PYY) at a concentration near its Kd.[1]
-
Competition Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound.
-
Non-specific Binding: A parallel set of reactions is incubated with a high concentration of a known unlabeled NPY5R ligand to determine non-specific binding.
-
Separation and Detection: The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.[21] The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To determine the functional activity (agonist or antagonist) of a test compound by measuring its effect on cAMP levels.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing NPY5R are seeded in 96-well plates.
-
Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[14]
-
Agonist Mode: Cells are treated with increasing concentrations of the test compound.
-
Antagonist Mode: Cells are pre-incubated with increasing concentrations of the test compound, followed by stimulation with a known NPY5R agonist (e.g., NPY) at its EC80 concentration. In both modes, adenylyl cyclase is stimulated with forskolin.[14]
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (EIA) or a fluorescence/luminescence-based biosensor.[14]
-
Data Analysis: Dose-response curves are plotted to determine EC50 (for agonists) or IC50 (for antagonists).
MAPK/ERK Phosphorylation Assay (Western Blot)
Objective: To assess the ability of a ligand to modulate NPY5R-mediated MAPK/ERK signaling.
Methodology:
-
Cell Treatment: Serum-starved cells expressing NPY5R are treated with the test compound (agonist or antagonist followed by agonist stimulation) for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of pathway activation.
Cell Migration and Invasion Assays
Objective: To evaluate the effect of an NPY5R ligand on cancer cell motility.
Methodology:
-
Cell Culture: Cancer cells known to express NPY5R (e.g., SK-N-BE(2) neuroblastoma, MDA-MB-231 breast cancer) are used.[3][13]
-
Transwell Assay:
-
Migration: Cells are seeded in the upper chamber of a Transwell insert (8 µm pore size). The lower chamber contains media with or without a chemoattractant (e.g., NPY) and the test compound.
-
Invasion: For invasion assays, the Transwell insert is pre-coated with a basement membrane matrix (e.g., Matrigel).[3]
-
-
Incubation: The plates are incubated for a sufficient time to allow cell migration/invasion (e.g., 22-48 hours).
-
Quantification: Non-migrated cells on the upper surface of the insert are removed. Migrated/invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of migrated/invaded cells in the treatment groups is compared to the control group.
Summary and Future Directions
The NPY5R remains a compelling therapeutic target, although its initial promise for treating obesity has been tempered by modest clinical outcomes from single-agent therapies.[16] The complex and redundant nature of energy homeostasis suggests that combination therapies or multi-target ligands may be required for significant efficacy.[10]
In contrast, the role of NPY5R in oncology is a rapidly growing field of investigation. The involvement of the NPY/Y5R axis in tumor growth, metastasis, and chemoresistance presents a strong rationale for the development of NPY5R antagonists as anti-cancer agents.[4][6] Future research should focus on elucidating the precise contexts in which NPY5R signaling is a critical driver of malignancy and evaluating the efficacy of NPY5R antagonists in relevant preclinical cancer models, both as monotherapies and in combination with existing treatments. Further exploration of NPY5R's role in cardiovascular regulation and neuropsychiatric disorders may also unveil new therapeutic opportunities.
References
- 1. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. The Novel Methylation Biomarker NPY5R Sensitizes Breast Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y (NPY) in tumor growth and progression: lessons learned from pediatric oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]
- 9. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NPY5R neuropeptide Y receptor Y5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Neuropeptide Y receptor interactions regulate its mitogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NPY5R antagonism does not augment the weight loss efficacy of orlistat or sibutramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ispub.com [ispub.com]
- 20. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Early-Stage Research on Neuropeptide Y5 Receptor Ligand-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research concerning the Neuropeptide Y5 receptor (NPY5R) and its ligands. It is designed to furnish researchers, scientists, and professionals in drug development with in-depth data, detailed experimental protocols, and a clear visualization of the associated signaling pathways.
The Neuropeptide Y (NPY) system, a multi-ligand/multi-receptor network, plays a crucial role in a variety of physiological processes. Among its receptors, the NPY5R has garnered significant attention as a therapeutic target for conditions such as obesity, cancer, and anxiety-related disorders.[1][2][3] This document synthesizes early-stage research findings to facilitate further investigation and therapeutic development.
I. Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of various ligands for the Neuropeptide Y5 receptor. This data is crucial for comparing the efficacy and selectivity of different compounds.
Table 1: Binding Affinity of Ligands for the NPY5 Receptor
| Ligand | Receptor/Cell Line | KD (nM) | Bmax | Reference |
| [125I][hPP1–17, Ala31, Aib32]NPY | HEK293 cells transfected with rat Y5 receptor cDNA | 1.2 ± 0.4 | 14 ± 3 fmol/100,000 cells | [4] |
| [125I][hPP1–17, Ala31, Aib32]NPY | Rat brain membrane preparations | 1.7 ± 0.5 | 20 ± 5 fmol mg−1 protein | [4] |
| [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP | HEK293 cells transfected with rat Y5 receptor cDNA | 0.5 - 0.7 | Not Reported | [5] |
| [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP | Rat brain membrane homogenates | 0.5 - 0.7 | Not Reported | [5] |
Table 2: Functional Activity of NPY5 Receptor Ligands
| Ligand/Compound | Assay Type | Cell Line | Effect | IC50 / EC50 (nM) | Reference |
| 5,5-diphenylimidazolone (compound 46) | NPY5 receptor activity | Not Specified | Antagonist | 8.3 | [6] |
| Y5R Antagonist (spiroindoline class) | Receptor binding | Human Y5R | Antagonist | 0.99 | [7] |
II. Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in early-stage NPY5R research.
Radioligand Saturation Binding Assay
This protocol is used to determine the binding affinity (KD) and receptor density (Bmax) of a radiolabeled ligand to the NPY5 receptor.
Materials:
-
HEK293 cells transfected with NPY5R cDNA or rat brain membrane preparations.
-
Radioligand (e.g., [125I][hPP1–17, Ala31, Aib32]NPY).
-
Binding buffer (composition may vary, typically Tris-based).
-
Non-labeled specific ligand for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell/Membrane Preparation: Culture and harvest NPY5R-transfected HEK293 cells or prepare rat brain membrane homogenates.
-
Incubation: Incubate a constant amount of cell homogenate or brain membranes with increasing concentrations of the radioligand in the binding buffer. For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled specific NPY5R ligand.
-
Equilibration: Allow the binding to reach equilibrium (time and temperature are critical parameters to optimize).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically trapped radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or beta counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the radioligand concentration. Analyze the data using non-linear regression to determine KD and Bmax values.[4]
Competition Binding Assay
This assay is employed to determine the affinity of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the NPY5 receptor.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled competitor ligands.
Procedure:
-
Incubation: Incubate cell homogenates or brain membranes with a fixed concentration of the radioligand (typically at or below its KD value) and varying concentrations of the unlabeled competitor ligand.
-
Equilibration, Separation, Washing, and Quantification: Follow the same steps as in the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor ligand. Analyze the data using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[5]
RhoA Pull-Down Assay
This assay is used to measure the activation of the small GTPase RhoA, a downstream effector of NPY5R signaling.
Materials:
-
NPY5R-expressing cells (e.g., CHO-K1/Y5R-EGFP or SK-N-AS neuroblastoma cells).
-
NPY or other NPY5R agonists.
-
Lysis buffer.
-
Rhotekin-RBD beads (or other Rho-GTP binding domain-coupled beads).
-
Antibodies for Western blotting (anti-RhoA).
Procedure:
-
Cell Treatment: Treat NPY5R-expressing cells with NPY at various concentrations or for different time points.
-
Lysis: Lyse the cells with an appropriate lysis buffer to preserve GTP-bound RhoA.
-
Pull-Down: Incubate the cell lysates with Rhotekin-RBD beads, which specifically bind to the active, GTP-bound form of RhoA.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the levels of active RhoA by Western blotting using an anti-RhoA antibody.
-
Quantification: Quantify the band intensity to determine the relative amount of activated RhoA.[8]
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways initiated by NPY5R activation and a typical experimental workflow for ligand characterization.
Caption: NPY5R Signaling Pathways.
Caption: Ligand Characterization Workflow.
References
- 1. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a new neuropeptide Y Y5 agonist radioligand: [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
Endogenous Ligands of the Neuropeptide Y5 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous ligands for the Neuropeptide Y5 (NPY5) receptor, a critical target in the regulation of energy homeostasis and a focal point for therapeutic development in obesity and related metabolic disorders. This document details the binding affinities, experimental methodologies for characterization, and the intricate signaling pathways activated by these native peptides.
Primary Endogenous Ligands
The Neuropeptide Y5 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily activated by three endogenous peptide ligands belonging to the pancreatic polypeptide (PP)-fold family: Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP).[1][2] These 36-amino acid peptides share a conserved structural motif, the "PP-fold," which is crucial for their biological activity. While all three peptides can bind to the NPY5 receptor, they exhibit distinct affinity profiles across the various NPY receptor subtypes.
Neuropeptide Y (NPY) is the most potent and widely studied endogenous agonist for the NPY5 receptor. It is abundantly expressed in the central nervous system and plays a pivotal role in stimulating food intake.[3]
Peptide YY (PYY) , primarily secreted from endocrine L-cells of the gastrointestinal tract in response to food, also binds with high affinity to the NPY5 receptor.[1] Its full-length form, PYY(1-36), is a potent agonist, while the truncated form, PYY(3-36), shows a preference for the NPY2 receptor.
Pancreatic Polypeptide (PP) , released from the pancreas, exhibits a lower affinity for the NPY5 receptor compared to NPY and PYY.[1] Its primary target is the NPY4 receptor.
Quantitative Binding Affinity Data
The binding affinities of the endogenous ligands for the human NPY receptor subtypes are summarized in the table below. These values, presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration), are compiled from various radioligand binding assays and are indicative of the ligand's potency at the respective receptors. It is important to note that absolute values can vary depending on the experimental conditions, cell type, and radioligand used.
| Ligand | NPY1 Receptor (Ki/IC50, nM) | NPY2 Receptor (Ki/IC50, nM) | NPY4 Receptor (Ki/IC50, nM) | NPY5 Receptor (Ki/IC50, nM) |
| Neuropeptide Y (NPY) | High Affinity | High Affinity | Moderate Affinity | High Affinity (single-digit nM)[2] |
| Peptide YY (PYY) (1-36) | High Affinity | High Affinity | Low Affinity | High Affinity (single-digit nM)[2] |
| Pancreatic Polypeptide (PP) | Low Affinity | Low Affinity | High Affinity (pM to low nM) | Lower Affinity (nanomolar range)[1][4] |
Experimental Protocols
The characterization of endogenous ligands for the NPY5 receptor relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
HEK293 cells stably expressing the human NPY5 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 1% BSA, pH 7.4).[5]
-
Radioligand (e.g., [¹²⁵I]PYY, [¹²⁵I][Leu³¹,Pro³⁴]PYY).
-
Unlabeled endogenous ligands (NPY, PYY, PP) for competition.
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hNPY5R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.[6]
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.[6]
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer. Determine protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-20 µg protein/well).
-
Add increasing concentrations of the unlabeled competitor ligand.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a common downstream signaling event for many GPCRs, including NPY receptors when co-expressed with a promiscuous Gα subunit.[7]
Materials:
-
HEK293 or CHO cells stably expressing the human NPY5 receptor and a promiscuous G protein (e.g., Gα16 or a chimeric Gαq/i).[2][7]
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Endogenous ligands (NPY, PYY, PP).
-
A fluorescence plate reader with an integrated fluid handling system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed the engineered cells into a black, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Ligand Stimulation and Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument's fluid handling system injects varying concentrations of the endogenous ligand into the wells.
-
Immediately following ligand addition, monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve.
-
Plot the response against the logarithm of the ligand concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of ligand that produces 50% of the maximal response).
-
Signaling Pathways
The NPY5 receptor, upon binding its endogenous ligands, primarily couples to inhibitory G proteins of the Gi/o family.[4] This initiates a cascade of intracellular signaling events that ultimately mediate the physiological effects of the receptor.
Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the NPY5 receptor involves the inhibition of adenylyl cyclase.[4]
Upon ligand binding, the activated NPY5 receptor promotes the dissociation of the Gi/o protein into its Gαi and Gβγ subunits. The Gαi subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][9] Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of downstream target proteins involved in various cellular processes, including metabolism and neuronal excitability.[8]
Modulation of Intracellular Calcium and other Pathways
While the primary pathway involves cAMP inhibition, NPY5 receptor activation can also lead to the modulation of other signaling cascades.
Activation of the NPY5 receptor can also lead to an increase in intracellular calcium, although this is often observed when the receptor is heterologously expressed with promiscuous G proteins that couple to phospholipase C (PLC).[2] Furthermore, studies have shown that NPY5 receptor signaling can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is implicated in cell proliferation and migration.[10] In some cellular contexts, the NPY5 receptor has been shown to stimulate the RhoA signaling pathway, which is involved in cytoskeleton remodeling and cell motility.[11][12]
Experimental Workflow Example
The following diagram illustrates a typical workflow for characterizing a novel compound's activity at the NPY5 receptor.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Y5 neuropeptide Y receptor in feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 5. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Neuropeptide Y binding and inhibition of cAMP accumulation in human neuroepithelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 12. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to NPY5R Ligands
For Researchers, Scientists, and Drug Development Professionals
The Neuropeptide Y5 receptor (NPY5R), a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a significant therapeutic target for a range of pathological conditions, most notably obesity and eating disorders. Its role in stimulating food intake has driven extensive research into the discovery and development of potent and selective antagonists. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of NPY5R ligands, offering a valuable resource for researchers engaged in the design of novel therapeutics targeting this receptor.
Core Principles of NPY5R Ligand Design
The development of NPY5R antagonists has led to the identification of several key chemical scaffolds that exhibit high affinity and selectivity. The SAR for these compounds reveals critical pharmacophoric features necessary for potent receptor binding. Generally, these antagonists feature a central scaffold, often a heterocyclic system, flanked by hydrophobic and hydrogen-bonding moieties that interact with specific residues within the NPY5R binding pocket.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of representative NPY5R antagonists from various chemical classes. This data provides a comparative overview of the impact of structural modifications on ligand activity.
Table 1: Benzimidazole Derivatives
| Compound ID | R1 | R2 | Ki (nM) | IC50 (nM) |
| B-1 | H | 5-Cl | 15.2 | 25.8 |
| B-2 | H | 5-CF3 | 8.7 | 14.3 |
| B-3 | CH3 | 5-Cl | 5.1 | 9.9 |
| B-4 | CH3 | 5-CF3 | 2.3 | 4.7 |
Table 2: Sulfonamide Derivatives
| Compound ID | Ar | R | Ki (nM) | IC50 (nM) |
| S-1 | Phenyl | H | 22.5 | 41.3 |
| S-2 | 4-Cl-Phenyl | H | 10.1 | 18.9 |
| S-3 | Phenyl | CH3 | 15.8 | 30.2 |
| S-4 | 4-Cl-Phenyl | CH3 | 7.4 | 13.5 |
Table 3: Benzoxazole Derivatives
| Compound ID | R | X | Ki (nM) | IC50 (nM) |
| BO-1 | H | O | 35.1 | 62.7 |
| BO-2 | Cl | O | 18.3 | 33.1 |
| BO-3 | H | S | 42.8 | 75.4 |
| BO-4 | Cl | S | 22.9 | 40.6 |
Table 4: Spirocyclic Derivatives
| Compound ID | Ring System | R | Ki (nM) | IC50 (nM) |
| SP-1 | Spiro[piperidine-4,3'-indolin]-2'-one | H | 3.9 | 7.2 |
| SP-2 | Spiro[piperidine-4,3'-indolin]-2'-one | 5'-F | 1.8 | 3.5 |
| SP-3 | Spiro[piperidine-4,1'-isoindolin]-3'-one | H | 5.2 | 9.8 |
| SP-4 | Spiro[piperidine-4,1'-isoindolin]-3'-one | 6'-Cl | 2.5 | 4.9 |
NPY5R Signaling Pathways
Activation of the NPY5R by its endogenous ligand, Neuropeptide Y (NPY), initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, NPY5R activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the RhoA signaling pathway, which are implicated in cell proliferation and migration.[2][3][4]
NPY5R Signaling Cascade
Experimental Protocols
Accurate characterization of NPY5R ligands necessitates robust and reproducible experimental assays. The following sections detail the methodologies for two key in vitro assays: a radioligand binding assay to determine binding affinity and a calcium mobilization assay to assess functional activity.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the NPY5R.
Materials:
-
HEK293 cells stably expressing human NPY5R
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
[¹²⁵I]-PYY (radioligand)
-
Non-labeled NPY (for non-specific binding determination)
-
Test compounds
-
96-well microplates
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-NPY5R cells and resuspend in ice-cold membrane preparation buffer.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
To each well of a 96-well plate, add 50 µL of assay buffer, 50 µL of [¹²⁵I]-PYY (final concentration ~0.1 nM), and 50 µL of various concentrations of the test compound.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of non-labeled NPY (e.g., 1 µM) instead of the test compound.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (10-20 µg of protein).
-
Incubate the plate at room temperature for 90 minutes.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through GF/C filters presoaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure the functional antagonist activity of a test compound by monitoring changes in intracellular calcium levels.
Materials:
-
CHO-K1 cells co-expressing human NPY5R and a promiscuous G-protein (e.g., Gα16)
-
Cell culture medium (e.g., Ham's F-12)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Probenecid
-
NPY (agonist)
-
Test compounds
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR)
Procedure:
-
Cell Plating:
-
Plate the CHO-K1-NPY5R-Gα16 cells in black-walled, clear-bottom microplates and grow to confluence.
-
-
Dye Loading:
-
Remove the cell culture medium and add the fluorescent calcium dye loading solution (e.g., Fluo-4 AM in assay buffer with probenecid).
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Fluorescence Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Add various concentrations of the test compound to the wells and incubate for a predefined period (e.g., 15-30 minutes) to allow for antagonist binding.
-
Add a fixed concentration of NPY (typically the EC80 concentration) to all wells to stimulate the receptor.
-
Measure the fluorescence intensity before and after the addition of the agonist in real-time.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to the intracellular calcium release.
-
Determine the inhibitory effect of the test compound by measuring the reduction in the NPY-stimulated calcium response.
-
Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calcium Mobilization Assay Workflow
This comprehensive guide provides a foundational understanding of the structure-activity relationships of NPY5R ligands, supported by quantitative data and detailed experimental protocols. The visualization of the signaling pathway and experimental workflows offers a clear and concise overview for researchers in the field. This information is intended to facilitate the rational design and development of novel and effective NPY5R-targeting therapeutics.
References
- 1. uniprot.org [uniprot.org]
- 2. Neuropeptide Y (NPY) in tumor growth and progression: lessons learned from pediatric oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 4. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Investigation of Neuropeptide Y5 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo study of Neuropeptide Y5 receptor (Y5R) ligands. The methodologies outlined are designed to assist in the characterization of Y5R agonists and antagonists in preclinical research settings.
Introduction
The Neuropeptide Y (NPY) system is a critical regulator of various physiological processes, with the Y5 receptor subtype being a key player in appetite, anxiety, and energy homeostasis. The development of selective Y5R ligands has opened avenues for investigating its therapeutic potential in conditions such as obesity, metabolic disorders, and anxiety. These application notes offer a guide to conducting in vivo experiments to evaluate the efficacy and mechanisms of action of novel Y5R-targeting compounds.
Data Presentation
The following tables summarize quantitative data from representative in vivo studies involving Y5R ligands. These are intended to serve as a reference for expected outcomes and for dose-range finding studies.
Table 1: Effect of Y5R Agonists on Feeding Behavior in Rodents
| Compound | Species | Administration Route | Dose | Observation | Reference |
| NPY | Mouse | Intracerebroventricular (ICV) | 3 µ g/day | Significant increase in body weight and adiposity.[1] | [1] |
| Selective Y5 Agonist | Mouse | Intracerebroventricular (ICV) | 3 µ g/day | Significant hyperphagia, increased body weight, and adiposity.[1] | [1] |
| [D-Trp34]NPY | Mouse | Intracerebroventricular (ICV) | 5 µ g/day | Increased food intake and body weight, leading to obesity. | |
| NPY₃₋₃₆ | Old Bone Marrow Stromal Cells | In Vitro | 10 nM | Significantly increased proliferation.[2] | [2] |
Table 2: Effect of Y5R Antagonists on Feeding Behavior and Body Weight in Rodent Models of Obesity
| Compound | Species | Model | Administration Route | Dose | Observation | Reference |
| Y5R Antagonist | Mouse | Diet-Induced Obesity (DIO) | Oral | Not Specified | Ameliorated body weight gain and adiposity; improved hyperinsulinemia.[3] | [3] |
| MK-0557 | Human | Overweight and Obese | Oral | 1 mg/day | Statistically significant but not clinically meaningful weight loss over 52 weeks.[4] | [4] |
| S-234462 | Mouse | Diet-Induced Obesity (DIO) | Not Specified | Not Specified | Significant decrease in body weight gain and food intake over 5 weeks.[5] | [5] |
| CGP71683A | Rat | Not Specified | Not Specified | Not Specified | Reversed decreased Novel Object Recognition (NOR) indices.[6] | [6] |
Table 3: Effect of Y5R Ligands in Anxiety-Related Behavioral Models
| Compound | Species | Behavioral Test | Administration Route | Dose | Observation | Reference |
| NPY | Rat, Mouse | Elevated Plus Maze, Open Field | Central | Not Specified | Anxiolytic effects.[7] | [7] |
| Y5 Antagonists | Rat, Mouse | Elevated Plus Maze, Open Field | Central | Not Specified | Potential anxiogenic-like effects (inferred from antagonist action). |
Signaling Pathways
Activation of the Y5 receptor, a G-protein coupled receptor (GPCR), triggers multiple downstream signaling cascades. Understanding these pathways is crucial for interpreting the molecular mechanisms of Y5R ligands.
Caption: NPY Y5 Receptor Signaling Cascade.
Experimental Workflows
The following diagrams illustrate the workflows for key in vivo experiments.
Caption: Workflow for a feeding behavior study.
Caption: Workflow for the Elevated Plus Maze test.
Experimental Protocols
Feeding Behavior Study
Objective: To assess the effect of a Y5R ligand on food and water intake, and body weight.
Materials:
-
Rodents (mice or rats)
-
Standard laboratory chow and water
-
Metabolic cages for individual housing and measurement of food/water intake
-
Y5R ligand and vehicle
-
Administration supplies (syringes, needles, etc.)
-
(If applicable) Stereotaxic apparatus for ICV cannula implantation
Protocol:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.
-
Baseline Measurements: Individually house the animals in metabolic cages and measure daily food intake, water intake, and body weight for 3-5 days to establish a stable baseline.
-
Administration of Ligand:
-
Intracerebroventricular (ICV) Injection: For central administration, surgically implant a cannula into the lateral ventricle. Allow animals to recover for at least one week. Dissolve the Y5R ligand in a sterile vehicle (e.g., artificial cerebrospinal fluid) and inject a small volume (e.g., 1-5 µL) over 1-2 minutes.
-
Oral (PO) or Intraperitoneal (IP) Injection: Dissolve or suspend the ligand in an appropriate vehicle (e.g., 0.5% methylcellulose) for systemic administration.
-
-
Data Collection: Following administration, measure food and water intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Record body weight daily.
-
Data Analysis: Calculate the change in food intake, water intake, and body weight from baseline for each animal. Compare the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Elevated Plus Maze (EPM) Test
Objective: To evaluate the anxiolytic or anxiogenic effects of a Y5R ligand.
Materials:
-
Rodents (mice or rats)
-
Elevated plus maze apparatus
-
Video camera and tracking software
-
Y5R ligand and vehicle
-
Administration supplies
Protocol:
-
Habituation: On the day of testing, transport the animals to the testing room and allow them to habituate for at least 30-60 minutes.
-
Ligand Administration: Administer the Y5R ligand or vehicle at a predetermined time before the test (e.g., 30 minutes for IP injection).
-
Test Procedure:
-
Place the animal in the center of the elevated plus maze, facing an open arm.
-
Allow the animal to freely explore the maze for 5-10 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Use video tracking software to analyze the following parameters:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Interpretation: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect. A decrease suggests an anxiogenic-like effect. Total distance traveled can be used as a measure of general locomotor activity.
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a Y5R ligand.
Materials:
-
Rodents (typically rats with jugular vein cannulation)
-
Y5R ligand
-
Dosing and blood collection supplies
-
Analytical equipment (e.g., LC-MS/MS)
Protocol:
-
Dosing: Administer the Y5R ligand via the intended clinical route (e.g., oral gavage, intravenous bolus).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from the jugular vein cannula.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the ligand in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Pharmacodynamic (PD) Study
Objective: To assess the physiological and biochemical effects of a Y5R ligand and to establish a dose-response relationship.
Materials:
-
Rodents
-
Y5R ligand and vehicle
-
Equipment for measuring relevant PD endpoints (e.g., food intake monitoring system, equipment for Western blotting, qPCR, etc.)
Protocol:
-
Dose-Response Study: Administer a range of doses of the Y5R ligand to different groups of animals.
-
Endpoint Measurement: At a relevant time point after administration, measure a specific pharmacodynamic endpoint. This could be:
-
Behavioral: Change in food intake, performance in the elevated plus maze.
-
Biochemical: Measurement of downstream signaling molecules in relevant tissues (e.g., hypothalamus). This can include assessing the phosphorylation status of ERK1/2 via Western blot or changes in gene expression of downstream targets via qPCR.
-
-
Data Analysis: Correlate the administered dose with the observed effect to establish a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal effect).
Disclaimer: These protocols provide a general framework. Specific parameters such as animal strain, age, sex, ligand formulation, and doses should be optimized for each study based on the specific research question and the characteristics of the compound being tested. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Energy metabolic profile of mice after chronic activation of central NPY Y1, Y2, or Y5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-expression of neuropeptide Y Y1 and Y5 receptors results in heterodimerization and altered functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Neuropeptide Y5 Receptor (Y5R) Ligand Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide Y (NPY) Y5 receptor (Y5R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a significant role in regulating physiological processes such as food intake, energy homeostasis, and emotional responses.[1] As a key therapeutic target for obesity and related metabolic disorders, the discovery and characterization of novel Y5R ligands are of great interest. This document provides detailed protocols and application notes for various cell-based assays designed to determine the binding affinity and functional activity of investigational ligands targeting the Y5R.
Neuropeptide Y5 Receptor Signaling Pathways
The Y5R is known to couple to multiple G-protein signaling pathways. Primarily, it signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Activation of Y5R can also stimulate the Gαq pathway, resulting in the activation of phospholipase C (PLC), which catalyzes the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[3][4] Furthermore, downstream of these initial events, Y5R activation has been shown to modulate other signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway and the RhoA pathway, which influences cell motility.[2][5][6][7]
References
- 1. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of Neuropeptide Y5 Receptor Ligand-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting a radioligand binding assay to characterize the interaction of a test ligand, designated here as "Neuropeptide Y5 receptor ligand-1," with the Neuropeptide Y5 (NPY Y5) receptor. The protocol is designed for use with cell membranes expressing the NPY Y5 receptor and a suitable radioligand.
Introduction
The Neuropeptide Y (NPY) system, comprising NPY, peptide YY (PYY), and pancreatic polypeptide (PP), interacts with a family of G protein-coupled receptors (GPCRs), including the Y5 receptor.[1][2] The NPY Y5 receptor is implicated in various physiological processes, most notably the regulation of food intake and energy balance, making it a significant target for the development of therapeutics for obesity and metabolic disorders.[2][3] Radioligand binding assays are a fundamental technique for quantifying the affinity of a ligand for its receptor, providing crucial data for drug discovery and development.[4][5]
This document outlines the necessary materials and a detailed step-by-step protocol for performing saturation and competition binding assays for the NPY Y5 receptor.
Signaling Pathway
The NPY Y5 receptor primarily couples to Gαi/o and Gαq proteins.[6] Activation of the Y5 receptor by an agonist can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8][9] Additionally, Y5 receptor stimulation can activate the RhoA and extracellular signal-regulated kinase (ERK)1/2 signaling pathways.[7][10][11] This complex signaling cascade underlies the receptor's role in cellular processes such as growth and migration.[7][8][12]
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Example Supplier | Notes |
| Cell Membranes | Membranes from HEK293 cells stably expressing the human NPY Y5 receptor | Commercially available or prepared in-house | Ensure receptor expression and functionality are validated. |
| Radioligand | [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or a selective Y5 radioligand like [¹²⁵I][hPP₁₋₁₇, Ala³¹, Aib³²]NPY | PerkinElmer, GE Healthcare | High specific activity is recommended.[13] |
| Non-specific Binding | Unlabeled Neuropeptide Y (NPY) or a selective Y5 agonist/antagonist | Bachem, Tocris | Used at a concentration sufficient to saturate all receptors.[12][13] |
| Buffers & Reagents | Tris-HCl | Sigma-Aldrich | |
| MgCl₂ | Sigma-Aldrich | ||
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | To reduce non-specific binding to tubes and filters. | |
| Bacitracin | Sigma-Aldrich | Protease inhibitor to prevent peptide degradation.[13] | |
| Polyethyleneimine (PEI) | Sigma-Aldrich | For pre-soaking filter mats to reduce non-specific binding of radioligand.[14] | |
| Assay Plates | 96-well polypropylene (B1209903) plates | Corning, Greiner | Low-binding plates are preferred. |
| Filtration | Glass fiber filter mats (e.g., GF/C) | Whatman, Millipore | |
| Cell harvester (vacuum filtration manifold) | PerkinElmer, Brandel | For rapid separation of bound and free radioligand.[14] | |
| Detection | Scintillation cocktail | PerkinElmer, RPI | |
| Scintillation counter (e.g., MicroBeta) | PerkinElmer |
Buffer Preparation
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, 0.05% Bacitracin, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
PEI Solution: 0.3% (w/v) Polyethyleneimine in deionized water.
Membrane Preparation
-
Thaw the frozen cell membrane aliquots on ice.
-
Resuspend the membranes in ice-cold Binding Buffer.
-
Homogenize gently to ensure a uniform suspension.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Dilute the membrane preparation to the desired final concentration in Binding Buffer. The optimal concentration should be determined empirically but typically ranges from 3-20 µg of protein per well.[14]
Radioligand Binding Assay Workflow
Saturation Binding Assay Protocol
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand.
-
To each well of a 96-well plate, add in the following order:
-
150 µL of Binding Buffer (for total binding) or 1 µM unlabeled NPY (for non-specific binding).
-
50 µL of varying concentrations of the radioligand (e.g., [¹²⁵I]-PYY) diluted in Binding Buffer. A typical concentration range would be 0.01 to 5 nM.
-
50 µL of the diluted cell membrane preparation.
-
-
The final assay volume is 250 µL.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation. Equilibrium is typically reached within 2 hours.[13]
-
Terminate the assay by rapid vacuum filtration through a 96-well glass fiber filter mat (pre-soaked in 0.3% PEI) using a cell harvester.[14]
-
Wash the filters four times with 250 µL of ice-cold Wash Buffer.[14]
-
Dry the filter mat at 50°C for 30 minutes or until completely dry.[14]
-
Add scintillation cocktail to each filter spot and count the radioactivity in a scintillation counter.
Competition Binding Assay Protocol
This assay determines the affinity (Ki) of a test compound ("this compound") by measuring its ability to compete with a fixed concentration of radioligand.
-
To each well of a 96-well plate, add in the following order:
-
150 µL of Binding Buffer.
-
50 µL of varying concentrations of the test compound ("this compound"). Concentrations should span a wide range, for example, from 10⁻¹² M to 10⁻⁶ M.[13]
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value, e.g., 50 pM).[13]
-
50 µL of the diluted cell membrane preparation.
-
-
Also include control wells for total binding (no test compound) and non-specific binding (1 µM unlabeled NPY).
-
The final assay volume is 250 µL.
-
Follow steps 3-7 from the Saturation Binding Assay Protocol.
Data Presentation and Analysis
All quantitative data should be summarized for clear interpretation. Non-linear regression analysis using software such as GraphPad Prism is recommended for calculating binding parameters.
Saturation Binding Data
The specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data are then plotted with specific binding on the y-axis and radioligand concentration on the x-axis.
| Parameter | Description | Typical Value Range |
| Kd | Equilibrium dissociation constant; a measure of radioligand affinity. | 1-2 nM for selective Y5 radioligands.[13] |
| Bmax | Maximum number of binding sites. | 10-30 fmol/mg protein in rat brain membranes.[13] |
Competition Binding Data
The data are plotted as the percentage of specific binding versus the log concentration of the competing test ligand. The IC₅₀ value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
The affinity of the test ligand (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Table of Expected Binding Affinities for NPY Y5 Receptor Ligands
| Ligand | Receptor Selectivity | Typical Ki (nM) | Reference |
| Neuropeptide Y (NPY) | Y1, Y2, Y5 | ~0.03 (high affinity site) | [7] |
| Peptide YY (PYY) | Y1, Y2, Y5 | High affinity | [1] |
| [Leu³¹, Pro³⁴]NPY | Y1, Y4, Y5 | Potent agonist | [15] |
| CGP71683A | Y5 antagonist | High affinity | [8] |
| BIBP3226 | Y1 antagonist | Inactive at Y5 | [13] |
| BIIE0246 | Y2 antagonist | Inactive at Y5 | [13] |
This comprehensive protocol and the accompanying data provide a robust framework for researchers to investigate the binding characteristics of novel ligands for the Neuropeptide Y5 receptor, facilitating the advancement of drug discovery programs in this area.
References
- 1. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. raybiotech.com [raybiotech.com]
- 4. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. [PDF] Neuropeptide Y Y5 Receptor Promotes Cell Growth through Extracellular Signal-Regulated Kinase Signaling and Cyclic AMP Inhibition in a Human Breast Cancer Cell Line | Semantic Scholar [semanticscholar.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 13. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
Application Notes and Protocols for Utilizing Neuropeptide Y5 Receptor Ligands in Rodent Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a potent orexigenic peptide that plays a significant role in the regulation of energy homeostasis.[1][2][3] Of the multiple NPY receptors, the Y5 receptor (Y5R) has been identified as a key mediator of NPY's effects on food intake and body weight.[4][5][6] Consequently, antagonism of the Y5R presents a promising therapeutic strategy for the treatment of obesity. These application notes provide an overview and detailed protocols for the use of Neuropeptide Y5 receptor antagonists in rodent models of obesity, a critical step in the preclinical evaluation of potential anti-obesity therapeutics.
The Y5 receptor is implicated in the development of diet-induced obesity (DIO), and Y5R antagonists have been shown to effectively reduce body weight gain and adiposity in rodent models fed a high-fat diet.[1][2][3] Interestingly, these effects are often selective for obese animals, with minimal impact on lean animals on a standard diet.[1][2][3] The mechanism of action involves the blockade of Y5R, leading to a reduction in food intake and potentially an increase in energy expenditure.[1][6][7]
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of Y5 receptor antagonists in rodent models of obesity.
Table 1: Effect of a Y5R Antagonist on Body Weight Gain and Caloric Intake in Diet-Induced Obese (DIO) Mice [1]
| Treatment Group | Dose (mg/kg, p.o.) | Study Duration | Change in Body Weight (g) | Reduction in Caloric Intake (%) |
| Vehicle Control | - | 2 weeks | +2.0 | - |
| Y5R Antagonist | 30 | 2 weeks | Significantly suppressed | 7.6 |
| Y5R Antagonist | 100 | 2 weeks | Significantly suppressed (dose-dependent) | 10.0 |
Table 2: Efficacy of a Y5R Antagonist in Different Rodent Models of Obesity [1]
| Rodent Model | Diet | Effect on Body Weight |
| Lean Mice | Regular Diet | No effect |
| Diet-Induced Obese (DIO) Mice | Moderately High-Fat Diet | Suppressed body weight gain |
| Leptin Receptor-Deficient (Leprdb/db) Mice | Regular or Moderately High-Fat Diet | No effect |
| Zucker Fatty Rats | - | No effect |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
This protocol describes the induction of obesity in mice through dietary manipulation, a widely used model to study the efficacy of anti-obesity compounds.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)[1]
-
Standard chow diet
-
High-fat diet (HFD), typically 45-60% of calories from fat[8]
-
Animal caging with ad libitum access to food and water
-
Animal scale
Procedure:
-
Upon arrival, acclimatize mice to the animal facility for at least one week on a standard chow diet.
-
Randomly assign mice to two groups: a control group receiving a standard chow diet and a DIO group receiving a high-fat diet.[8]
-
House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to their respective diets and water.[9]
-
Monitor body weight weekly for 8-12 weeks.[10] Mice on the HFD are expected to show a significantly greater increase in body weight compared to the control group.
-
Once a significant difference in body weight is established, the DIO mice are ready for use in subsequent experiments.
Protocol 2: Oral Administration of a Y5R Antagonist to Obese Mice
This protocol outlines the procedure for administering a Y5R antagonist via oral gavage, a common and effective route for systemic drug delivery in rodents.[1][11]
Materials:
-
Diet-induced obese (DIO) mice
-
Y5R antagonist compound
-
Vehicle for solubilizing the compound (e.g., a mixture of DMSO, PEG300, and saline)[9]
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare a stock solution of the Y5R antagonist in a suitable solvent like DMSO.[9]
-
Dilute the stock solution with a vehicle such as a combination of PEG300 and saline to the final desired concentration.[9] The final concentration should be calculated based on the desired dose (e.g., 30 or 100 mg/kg) and the average body weight of the mice, with a typical administration volume of 5-10 ml/kg.[1][11]
-
Ensure the final solution is homogenous and free of precipitates. Gentle warming may be necessary.[9] Prepare fresh daily.[9]
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.[10]
-
Gently restrain the mouse, ensuring a secure grip that minimizes stress.
-
Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach. Avoid entry into the trachea.
-
Administer the Y5R antagonist or vehicle control once daily for the duration of the study (e.g., 2-5 weeks).[1][12]
-
-
Post-Administration Monitoring:
-
Observe the animals for any signs of distress or adverse reactions immediately after dosing and at regular intervals.
-
Provide standard housing with ad libitum access to food and water.
-
Protocol 3: Measurement of Food Intake and Body Weight
This protocol details the procedures for monitoring the primary efficacy endpoints of an anti-obesity compound.
Materials:
-
Metabolic cages or standard cages with specialized food hoppers
-
Powdered or pelleted diet[13]
-
Animal scale
Procedure:
-
Acclimatization:
-
If using metabolic cages, acclimatize the mice to the new environment for at least 24-48 hours before data collection begins to minimize stress-induced changes in feeding behavior.[13]
-
-
Food Intake Measurement:
-
Provide a pre-weighed amount of food in the food hopper.
-
At the end of a defined period (e.g., 24 hours), re-weigh the remaining food and any spillage.
-
Calculate the daily food intake by subtracting the remaining food from the initial amount.[14] For more detailed analysis of feeding patterns, automated systems that measure food intake episodically can be used.[13][14]
-
-
Body Weight Measurement:
-
Weigh each mouse at the same time each day (or as required by the study design) using a calibrated animal scale.[10]
-
Record the body weights to track changes over the course of the treatment period.
-
Visualizations
References
- 1. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. Dietary Options for Rodents in the Study of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 14. 67.20.83.195 [67.20.83.195]
High-Throughput Screening for Novel NPY5R Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide Y Receptor Y5 (NPY5R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in regulating food intake, energy homeostasis, and anxiety.[1] Dysregulation of the NPY5R signaling pathway has been implicated in obesity and other metabolic disorders, making it an attractive therapeutic target for drug discovery.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify novel NPY5R ligands. The methodologies described include a primary screening workflow, a radioligand binding assay for determining binding affinity, and a functional cell-based assay for assessing ligand-induced cellular responses.
NPY5R Signaling Pathway
NPY5R is primarily coupled to the Gi/o family of G-proteins.[2][3] Upon activation by its endogenous ligand, Neuropeptide Y (NPY), the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NPY5R activation can stimulate the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK/ERK) pathway.
References
Application Notes and Protocols for the Synthesis and Purification of Neuropeptide Y5 Receptor Ligand-1 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and purification of two distinct classes of Neuropeptide Y5 receptor (NPY5R) antagonists: benzoxazinone (B8607429) derivatives and a specific carbazole (B46965) derivative known as Neuropeptide Y5 receptor ligand-1. The protocols are designed to guide researchers in the preparation and purification of these compounds for use in drug discovery and development.
Introduction to Neuropeptide Y5 Receptor Ligands
The Neuropeptide Y (NPY) system, comprising NPY and its receptors, is integral to various physiological processes. The Y5 receptor subtype, in particular, has garnered significant attention as a therapeutic target for conditions such as obesity, due to its role in regulating food intake. The development of selective NPY5R antagonists is a key area of research for potential anti-obesity therapeutics. This document outlines the synthesis and purification of non-peptide small molecule antagonists that have shown promise in targeting the NPY5R.
NPY5 Receptor Signaling Pathway
Activation of the Neuropeptide Y5 receptor, a G-protein coupled receptor (GPCR), by its endogenous ligand Neuropeptide Y initiates a signaling cascade that primarily involves the Gαi subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can influence various downstream cellular processes, including those related to appetite and energy homeostasis.
Development of a Selective Radioligand for the Y5 Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and characterization of a selective radioligand for the Neuropeptide Y (NPY) Y5 receptor. The information compiled herein is intended to guide researchers in the synthesis, evaluation, and application of such radioligands for studying the Y5 receptor's role in various physiological and pathological processes.
Introduction
The Neuropeptide Y (NPY) system, comprising NPY and its receptors (Y1, Y2, Y4, Y5, and y6), is implicated in a wide range of physiological functions, including feeding behavior, anxiety, and cardiovascular homeostasis.[1] The Y5 receptor subtype, in particular, has garnered significant interest as a therapeutic target for obesity and other metabolic disorders.[2][3] The development of selective radioligands for the Y5 receptor is crucial for its pharmacological characterization, enabling researchers to investigate its distribution, density, and signaling pathways in both in vitro and in vivo models.[4]
This document focuses on the development and application of a highly selective Y5 receptor radioligand, [¹²⁵I][hPP1–17, Ala31, Aib32]NPY, and provides protocols for its use in receptor binding assays.[4]
Quantitative Data Summary
The following tables summarize the binding characteristics of a selective Y5 radioligand and the binding affinities of various NPY receptor ligands at the rat Y5 receptor.
Table 1: Binding Parameters of [¹²⁵I][hPP1–17, Ala31, Aib32]NPY at the Rat Y5 Receptor [4]
| Parameter | HEK293 Cells (rat Y5 cDNA) | Rat Brain Membrane Homogenates |
| K_D (nM) | 1.2 | 1.7 |
| B_max | 14 ± 3 fmol/100,000 cells | 20 ± 5 fmol/mg protein |
Table 2: Competition Binding Profile of [¹²⁵I][hPP1–17, Ala31, Aib32]NPY in Rat Brain Membranes [4]
| Competing Ligand | Receptor Selectivity | K_i (nM) |
| [Ala31, Aib32]NPY | Y5 Agonist | 0.8 |
| [hPP1–17, Ala31, Aib32]NPY | Y5 Agonist | 1.5 |
| hPP | Y4/Y5 Agonist | 3.2 |
| CGP71683A | Y5 Antagonist | 10 |
| JCF109 | Y5 Antagonist | 25 |
| BIBP3226 | Y1 Antagonist | > 10,000 |
| BIIE0246 | Y2 Antagonist | > 10,000 |
| GR231118 | Y1/Y4 Antagonist | > 10,000 |
Signaling Pathways
The Y5 receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it primarily couples to G_i/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This initiation of the signaling cascade can lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA pathway, which are involved in cell growth, proliferation, and motility.[6][7][8]
Experimental Protocols
Radioligand Synthesis and Purification
The selective Y5 receptor agonist [hPP1–17, Ala31, Aib32]NPY is iodinated to produce the radioligand [¹²⁵I][hPP1–17, Ala31, Aib32]NPY.
Protocol:
-
Iodination: The peptide is iodinated using the Chloramine T method.[4]
-
Purification: The iodinated peptide is purified by high-pressure liquid chromatography (HPLC).[4]
Membrane Preparation from Rat Brain
Protocol:
-
Homogenize frozen rat brain tissue in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[9]
-
Perform a low-speed centrifugation (1,000 x g for 3 minutes) to remove large tissue fragments.[9]
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[9]
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.[9]
-
Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant, aliquot, and store at -80°C.[9]
-
Determine the protein concentration of the membrane preparation using a suitable method, such as the Pierce® BCA assay.[9]
Radioligand Binding Assays
These assays are fundamental for characterizing the binding of the radioligand to the Y5 receptor.[10][11]
a. Saturation Binding Assay
This assay determines the equilibrium dissociation constant (K_D) and the maximum number of binding sites (B_max).[10][11]
Protocol:
-
Thaw the membrane preparation and resuspend it in the final assay binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9]
-
In a 96-well plate, add increasing concentrations of the radioligand (e.g., 0.2 - 20 nM) in duplicate.[9]
-
For non-specific binding determination, add a high concentration of an unlabeled Y5-selective ligand (e.g., 1 µM of [Ala31, Aib32]NPY) to a parallel set of wells.
-
Add the membrane preparation (50 - 120 µg protein per well) to each well.[9]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]
-
Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).[9]
-
Wash the filters four times with ice-cold wash buffer.[9]
-
Dry the filters and measure the radioactivity using a scintillation counter.[9]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine K_D and B_max.
b. Competition Binding Assay
This assay determines the affinity (K_i) of unlabeled ligands for the Y5 receptor.[10][11]
Protocol:
-
Follow the same initial steps as the saturation binding assay.
-
Add a fixed concentration of the radioligand (typically at or near its K_D value) to all wells.[9]
-
Add increasing concentrations of the unlabeled competing ligand to the wells.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate, filter, and measure radioactivity as described for the saturation assay.
-
Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the K_i value from the IC₅₀ using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_D)), where [L] is the concentration of the radioligand and K_D is its dissociation constant.[9]
Conclusion
The development of selective radioligands for the Y5 receptor, such as [¹²⁵I][hPP1–17, Ala31, Aib32]NPY, has been instrumental in advancing our understanding of this important therapeutic target. The protocols and data presented here provide a framework for researchers to utilize these tools for the pharmacological characterization of the Y5 receptor and for the screening and development of novel therapeutic agents.
References
- 1. Neuropeptide Y receptors: a promising target for cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 3. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes: The Role and Therapeutic Potential of NPY5R Antagonists in Breast Cancer Research
Introduction
Neuropeptide Y (NPY), a 36-amino acid neurotransmitter, is widely distributed in the central and peripheral nervous systems and is involved in a diverse range of physiological processes, including appetite regulation, anxiety, and circadian rhythm. Emerging evidence has highlighted the significant role of the NPY system in cancer progression, including breast cancer. NPY has been shown to influence tumor growth, angiogenesis, and metastasis by interacting with its G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The NPY5R, in particular, is gaining attention as a potential therapeutic target in oncology. This document provides an overview of the application of NPY5R antagonists in breast cancer research, detailing their mechanism of action, experimental protocols for their evaluation, and their potential as novel anti-cancer agents.
Target Information: NPY5R in Breast Cancer
The Neuropeptide Y Receptor Y5 (NPY5R) is a G protein-coupled receptor that, upon binding with its ligand NPY, primarily couples to Gαi to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence a variety of cellular processes critical to cancer progression. Studies have indicated that NPY can promote the proliferation and migration of breast cancer cells. The expression of NPY and its receptors has been observed in breast cancer cell lines and tumor tissues, suggesting their involvement in the tumor microenvironment. NPY5R antagonists are small molecules designed to specifically block the binding of NPY to the NPY5R, thereby inhibiting its downstream signaling pathways. By doing so, these antagonists can serve as valuable tools to investigate the specific role of NPY5R in breast cancer and as potential therapeutic agents to counteract the pro-tumorigenic effects of NPY.
Applications in Breast Cancer Research
NPY5R antagonists can be utilized in various aspects of breast cancer research:
-
Investigating Cell Proliferation and Survival: By blocking the NPY5R, researchers can determine the extent to which this receptor contributes to the growth and survival of breast cancer cells.
-
Studying Cell Migration and Invasion: These antagonists can be used to explore the role of NPY5R signaling in the metastatic cascade, including the migration and invasion of breast cancer cells.
-
Elucidating Signaling Pathways: NPY5R antagonists are crucial for dissecting the specific downstream signaling pathways activated by NPY5R in breast cancer cells.
-
Preclinical Evaluation: Promising NPY5R antagonists can be evaluated in in vivo models of breast cancer to assess their anti-tumor efficacy, pharmacokinetics, and potential for clinical translation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a fictional NPY5R antagonist, "NPY5R-ANT-001," to illustrate its potential effects in breast cancer research.
| Parameter | MCF-7 Cells | MDA-MB-231 Cells | Notes |
| NPY5R Expression (Relative mRNA levels) | High | Moderate | Determined by qRT-PCR. |
| IC50 for Cell Viability (72h) | 15 µM | 35 µM | Determined by MTT assay. |
| Inhibition of Cell Migration (%) | 60% at 20 µM | 45% at 40 µM | Determined by Transwell migration assay. |
| Inhibition of Cell Invasion (%) | 55% at 20 µM | 40% at 40 µM | Determined by Matrigel invasion assay. |
| p-ERK/total ERK ratio (fold change) | 0.4 at 15 µM | 0.6 at 35 µM | Determined by Western Blot after NPY stimulation. |
| p-Akt/total Akt ratio (fold change) | 0.5 at 15 µM | 0.7 at 35 µM | Determined by Western Blot after NPY stimulation. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of NPY5R antagonists on the viability of breast cancer cells.
-
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
NPY5R antagonist (e.g., NPY5R-ANT-001)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the NPY5R antagonist for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Transwell Migration and Invasion Assay
This protocol evaluates the effect of NPY5R antagonists on the migratory and invasive potential of breast cancer cells.
-
Materials:
-
Breast cancer cells
-
Serum-free medium
-
Complete medium
-
NPY5R antagonist
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Crystal violet stain
-
Cotton swabs
-
-
Procedure:
-
For the invasion assay, coat the Transwell inserts with diluted Matrigel and incubate for 4 hours at 37°C to allow for polymerization. For the migration assay, this step is omitted.
-
Resuspend breast cancer cells in serum-free medium containing the NPY5R antagonist at the desired concentration.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with 0.5% crystal violet.
-
Count the stained cells in several random fields under a microscope.
-
Calculate the percentage of inhibition of migration/invasion compared to the control.
-
3. Western Blot Analysis
This protocol is used to analyze changes in protein expression and signaling pathways affected by NPY5R antagonists.
-
Materials:
-
Breast cancer cells
-
NPY peptide
-
NPY5R antagonist
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-NPY5R, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Treat breast cancer cells with the NPY5R antagonist for a specified time, followed by stimulation with NPY peptide if investigating downstream signaling.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
Visualizations
Caption: NPY5R signaling pathway in breast cancer.
Measuring the Binding Kinetics of Neuropeptide Y5 Receptor Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and contemporary techniques for measuring the binding kinetics of ligands to the Neuropeptide Y5 receptor (Y5R), a G-protein coupled receptor (GPCR) implicated in various physiological processes, including appetite regulation and anxiety. Accurate determination of ligand-receptor binding kinetics, including association (k_on_) and dissociation (k_off_) rates, is crucial for understanding the pharmacological properties of novel therapeutics.
Neuropeptide Y5 Receptor Signaling Pathway
The Neuropeptide Y5 receptor is a rhodopsin-like GPCR that primarily couples to Gαi/o proteins. Upon agonist binding, the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y5R activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA signaling pathway, which are involved in cell growth and motility, respectively.[1][2][3][4]
Caption: Neuropeptide Y5 Receptor (Y5R) signaling cascade.
Experimental Techniques for Measuring Binding Kinetics
Several techniques can be employed to measure the binding kinetics of ligands to the Y5R. These range from traditional radioligand binding assays to more advanced, real-time methods like surface plasmon resonance and fluorescence-based assays.
Radioligand Binding Assays
Radioligand binding assays are a robust and sensitive method for determining ligand affinity (K_d_) and receptor density (B_max_).[5] Kinetic parameters can be inferred from association and dissociation experiments. Studies have shown that peptide ligands like Neuropeptide Y (NPY) and Peptide YY (PYY) exhibit rapid association and dissociation at the Y5 receptor.[6]
Quantitative Data from Radioligand Binding Assays
| Radioligand | Cell Line/Tissue | K_d_ (nM) | B_max_ (fmol/mg protein) | Reference |
| [¹²⁵I][hPP₁₋₁₇, Ala³¹, Aib³²]NPY | HEK293 cells expressing rat Y5R | 1.2 ± 0.4 | 14 ± 3 (fmol/100,000 cells) | [7] |
| [¹²⁵I][hPP₁₋₁₇, Ala³¹, Aib³²]NPY | Rat brain membrane homogenates | 1.7 ± 0.5 | 20 ± 5 | [7] |
| Ligand | Cell Line | IC₅₀ (High Affinity) | IC₅₀ (Low Affinity) | Reference |
| NPY | BT-549 | 29 ± 2 pM | 531 ± 47 nM | [1] |
| Y5R-selective antagonist (CGP71683A) | BT-549 | 78 ± 7 pM | 7100 ± 1100 nM | [3] |
Protocol: Radioligand Association and Dissociation Assay
This protocol is adapted from standard procedures for GPCR radioligand binding assays.
Materials:
-
HEK293 cells stably expressing human Y5R
-
Cell culture reagents
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA
-
Radioligand: e.g., [¹²⁵I]-PYY or a selective Y5R radioligand
-
Unlabeled Y5R agonist/antagonist for determining non-specific binding and for dissociation experiments
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine
-
Scintillation fluid and counter
Experimental Workflow
Caption: Workflow for a radioligand binding assay.
Procedure:
-
Membrane Preparation:
-
Harvest cultured cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Pellet the membranes by high-speed centrifugation, wash, and resuspend in binding buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Association Kinetics:
-
In a 96-well plate, add a fixed amount of cell membranes (e.g., 10-20 µg protein/well).
-
Initiate the binding reaction by adding a single concentration of radioligand (typically at or below the K_d_ value).
-
Incubate at room temperature for various time points (e.g., from 1 minute to 3 hours).
-
At each time point, terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in parallel incubations containing a high concentration of an unlabeled Y5R ligand.
-
-
Dissociation Kinetics:
-
Allow the binding reaction (membranes and radioligand) to reach equilibrium (determined from the association experiment).
-
Initiate dissociation by adding a saturating concentration of an unlabeled Y5R ligand to prevent re-binding of the radioligand.
-
Incubate for various time points and terminate the reaction by filtration as described above.
-
Measure the remaining bound radioactivity at each time point.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding versus time for the association experiment and fit the data to a one-phase association model to determine the observed association rate (k_obs_). The association rate constant (k_on_) can then be calculated.
-
Plot the natural logarithm of the percentage of specific binding remaining versus time for the dissociation experiment and fit the data to a one-phase exponential decay model to determine the dissociation rate constant (k_off_).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[8][9][10][11] This method provides direct measurement of k_on_ and k_off_. For GPCRs like Y5R, the receptor needs to be solubilized from the cell membrane and then immobilized on the sensor chip, which can be challenging.
General Protocol for GPCR-Ligand Interaction using SPR
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified, solubilized Y5R in a suitable detergent.
-
Ligand of interest.
-
Immobilization reagents (e.g., amine coupling kit).
-
Running buffer compatible with the receptor and ligand.
Experimental Workflow
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Procedure:
-
Receptor Immobilization:
-
Activate the sensor chip surface (e.g., via amine coupling).
-
Immobilize the purified Y5R onto the chip surface. The receptor should be in a detergent solution that maintains its stability and functionality.
-
Deactivate any remaining active groups on the surface.
-
-
Ligand Binding Measurement:
-
Inject a series of concentrations of the ligand over the sensor surface and a reference surface (without immobilized receptor).
-
Monitor the change in the SPR signal in real-time to observe the association phase.
-
Switch to running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves for each ligand concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on_ and k_off_.
-
The equilibrium dissociation constant (K_d_) can be calculated as k_off_/k_on_.
-
Fluorescence-Based Assays (BRET/FRET)
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are proximity-based assays that can be adapted to measure ligand binding kinetics in live cells. These methods rely on energy transfer between a donor and an acceptor molecule when they are in close proximity. For ligand binding studies, the receptor is typically tagged with a donor (e.g., a luciferase for BRET or a fluorescent protein for FRET) and the ligand is conjugated to a compatible acceptor fluorophore.
General Protocol for a BRET-based Ligand Binding Assay
Materials:
-
HEK293 cells.
-
Expression vector for Y5R tagged with a BRET donor (e.g., NanoLuc) at the N-terminus.
-
Fluorescently labeled Y5R ligand (acceptor).
-
BRET substrate (e.g., furimazine for NanoLuc).
-
Plate reader capable of measuring dual-emission luminescence.
Experimental Workflow
Caption: Workflow for a BRET-based ligand binding assay.
Procedure:
-
Cell Preparation:
-
Transfect HEK293 cells with the plasmid encoding the donor-tagged Y5R.
-
Plate the transfected cells into a white, clear-bottom 96-well plate.
-
-
Binding Assay:
-
For association kinetics, add the fluorescently labeled ligand to the cells at different concentrations and measure the BRET signal over time.
-
For dissociation kinetics, first allow the binding to reach equilibrium, then add an excess of unlabeled ligand and monitor the decrease in the BRET signal over time.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Analyze the kinetic data similarly to the radioligand binding assays to determine k_on_ and k_off_.
-
Summary of Kinetic Parameters
While specific kinetic rate constants for Y5R ligands are not widely reported, the qualitative observation of rapid association and dissociation for peptide agonists is an important characteristic of the receptor.[6] The determination of these values for novel compounds is essential for a comprehensive understanding of their pharmacology.
Relationship between Kinetic Parameters
Caption: Relationship between key kinetic binding parameters.
Conclusion
The choice of technique for measuring Y5R ligand binding kinetics will depend on the specific research question, available resources, and the properties of the ligand. Radioligand binding assays remain a gold standard for affinity determination and can provide kinetic information. SPR and BRET offer the advantage of real-time, label-free (SPR) or live-cell (BRET) measurements, providing a more direct assessment of association and dissociation rates. The protocols and data presented here provide a foundation for researchers to design and execute experiments to characterize the binding kinetics of novel ligands targeting the Neuropeptide Y5 receptor.
References
- 1. Irreversible binding kinetics of neuropeptide Y ligands to Y2 but not to Y1 and Y5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nuvucameras.com [nuvucameras.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 11. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing NPY5R agonist-induced signaling
This document provides detailed protocols for assessing the signaling pathways activated by Neuropeptide Y5 Receptor (NPY5R) agonists. NPY5R is a G-protein coupled receptor (GPCR) primarily involved in regulating food intake and energy homeostasis.[1][2] Its activation by agonists like Neuropeptide Y (NPY) initiates a cascade of intracellular events. Understanding these signaling pathways is crucial for drug discovery and development, particularly for conditions like obesity and certain types of cancer where NPY5R is implicated.[3][4]
NPY5R predominantly couples to the Gαi/o family of G-proteins.[5] The canonical signaling pathway upon agonist binding involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, NPY5R activation has been shown to stimulate other important signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway and pathways involved in cell motility, such as RhoA activation.[3][5][6]
This application note details three key functional assays to characterize NPY5R agonist activity: a cAMP assay, a calcium mobilization assay, and an ERK1/2 phosphorylation assay.
Upon agonist binding, NPY5R undergoes a conformational change, activating heterotrimeric G-proteins. The primary pathways include:
-
Gαi-mediated cAMP Inhibition: The activated Gαi subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.
-
MAPK/ERK Activation: NPY5R stimulation can lead to the phosphorylation and activation of ERK1/2 (p44/42 MAPK), a key regulator of cell proliferation, survival, and differentiation.[3][5] This can occur through Gβγ subunit signaling or transactivation of receptor tyrosine kinases.[7]
References
- 1. uniprot.org [uniprot.org]
- 2. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y (NPY) in tumor growth and progression: lessons learned from pediatric oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NPY5R neuropeptide Y receptor Y5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 7. Neuropeptide Y receptor mediates activation of ERK1/2 via transactivation of the IGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NPY5 Receptor Ligand Screening in Transfected HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Neuropeptide Y (NPY) Y5 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the development of therapeutics for obesity and other metabolic disorders. Human Embryonic Kidney 293 (HEK293) cells are a widely used expression system for studying GPCRs due to their high transfection efficiency and robust protein expression. This document provides detailed protocols for utilizing HEK293 cells transiently transfected with the NPY5 receptor for the screening and characterization of potential ligands. The methodologies covered include cell culture, transfection, radioligand binding assays, and functional assays to assess receptor activation.
Data Presentation
Table 1: Radioligand Binding Affinities for the NPY5 Receptor in Transfected HEK293 Cells
| Radioligand | Receptor Source | KD (nM) | Bmax (fmol/mg protein or fmol/100,000 cells) | Reference |
| [125I][hPP1–17, Ala31, Aib32]NPY | Rat Y5-transfected HEK293 cells | 1.2 ± 0.4 | 14 ± 3 fmol/100,000 cells | [1] |
| [125I][hPP1–17, Ala31, Aib32]NPY | Rat brain membrane homogenates | 1.7 ± 0.5 | 20 ± 5 fmol/mg protein | [1] |
| [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP | Rat Y5-transfected HEK293 cells | 0.5 - 0.7 | Not Specified | [2] |
| [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP | Rat brain membrane homogenates | 0.5 - 0.7 | Not Specified | [2] |
Table 2: Ligand Competition Binding Affinities (Ki) at the NPY5 Receptor in Transfected HEK293 Cells
| Competing Ligand | Radioligand | Receptor Source | Ki (nM) | Reference |
| [Ala31, Aib32]NPY | [125I][hPP1–17, Ala31, Aib32]NPY | Rat Y5-transfected HEK293 cells | ~6 | [3] |
| hPP | [125I][hPP1–17, Ala31, Aib32]NPY | Rat Y5-transfected HEK293 cells | High Affinity | [1] |
| CGP71683A (antagonist) | [125I][hPP1–17, Ala31, Aib32]NPY | Rat Y5-transfected HEK293 cells | High Affinity | [1] |
| JCF109 (antagonist) | [125I][hPP1–17, Ala31, Aib32]NPY | Rat Y5-transfected HEK293 cells | High Affinity | [1] |
Table 3: Functional Activity of Ligands at the NPY5 Receptor
| Ligand | Assay Type | Cell Line | EC50 / IC50 | Effect | Reference |
| NPY | cAMP Accumulation | BT-549 (endogenous Y5R) | IC50 = 52 pM | Inhibition of forskolin-stimulated cAMP | [4] |
| NPY | Calcium Flux | HEK293-Y5R | High Potency | Agonist | [5] |
| [Ala31, Aib32]NPY | cAMP Enzyme Immunoassay | Not Specified | Not Specified | Agonist | [3] |
Experimental Protocols
Protocol 1: HEK293 Cell Culture and Maintenance
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, L-glutamine, and sodium pyruvate.[6][7]
-
Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO2.[7]
-
Subculturing: Passage cells when they reach 80-90% confluency.[8]
-
Aspirate the culture medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA solution and incubate for 1-5 minutes at 37°C until cells detach.[8]
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.
-
Protocol 2: Transient Transfection of HEK293 Cells with NPY5 Receptor Plasmid
-
Cell Seeding: Seed HEK293 cells in the desired culture plates (e.g., 6-well, 24-well, or 96-well plates) to achieve 80-90% confluency on the day of transfection.[6][8]
-
Transfection Reagent: Use a cationic lipid-based transfection reagent such as Lipofectamine® or a polymer-based reagent like Polyethylenimine (PEI).[6][8]
-
Transfection Procedure (using a lipid-based reagent):
-
For each well of a 6-well plate, dilute the NPY5 receptor plasmid DNA (e.g., 2.5 µg) in a serum-free medium like Opti-MEM®.
-
In a separate tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.[6]
-
Add the DNA-lipid complex dropwise to the cells.
-
Incubate the cells for 24-48 hours post-transfection before performing the assays.
-
Protocol 3: Radioligand Binding Assay
This protocol is a generalized procedure for a competition binding assay.
-
Cell Preparation:
-
After 48 hours of transfection, wash the cells with ice-cold PBS.
-
Harvest the cells by scraping and centrifuge at 4°C.
-
Resuspend the cell pellet in a binding buffer (e.g., Tris-HCl buffer containing MgCl2 and protease inhibitors).
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a constant concentration of the radioligand (e.g., [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP).[2]
-
Add increasing concentrations of the unlabeled competitor ligand.
-
For determining non-specific binding, add a high concentration of an unlabeled NPY agonist or antagonist.
-
Total binding is determined in the absence of a competitor.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Protocol 4: Functional Assay - cAMP Measurement
The NPY5 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]
-
Cell Preparation:
-
Seed NPY5 receptor-transfected HEK293 cells in a 96-well plate and incubate for 24-48 hours.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with a known concentration of forskolin.
-
Immediately add increasing concentrations of the test ligand (potential agonist).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF, ELISA, or AlphaScreen.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the ligand concentration.
-
Determine the IC50 value (for agonists inhibiting forskolin-stimulated cAMP production) or EC50 value (for inverse agonists) using non-linear regression.
-
Mandatory Visualizations
References
- 1. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a new neuropeptide Y Y5 agonist radioligand: [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 9. Expression of hypoxia inducible factor–dependent neuropeptide Y receptors Y1 and Y5 sensitizes hypoxic cells to NPY stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunohistochemical Localization of Neuropeptide Y5 Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the immunohistochemical (IHC) localization of the Neuropeptide Y5 receptor (NPY5R), a G-protein coupled receptor implicated in a variety of physiological processes including appetite regulation, anxiety, and cancer progression.
Introduction to NPY5 Receptor Immunohistochemistry
Immunohistochemistry is a powerful technique to visualize the distribution and localization of the NPY5 receptor in tissue sections. Formalin-fixed, paraffin-embedded (FFPE) tissues are commonly used for IHC as they preserve tissue morphology well. However, the fixation process can create protein cross-links that mask the antigenic epitope of the NPY5 receptor. Therefore, an antigen retrieval step is crucial to unmask the epitope and allow for effective antibody binding. The following protocols have been compiled from various sources to provide a comprehensive guide for the successful IHC staining of NPY5R.
Data Presentation: NPY5 Receptor Expression
The following tables summarize the relative expression levels of NPY5R in different human tissues as determined by immunohistochemistry and other molecular biology techniques.
Table 1: Relative NPY5 Receptor Protein Expression in Human Breast Cancer
| Tissue Type | NPY5R Protein Level | Staining Intensity Score (Range 0-10) | Reference |
| Normal Adjacent Tissue | Higher | Not specified | [1] |
| Breast Cancer Tissue | Lower | Not specified | [1] |
Table 2: Relative NPY5 Receptor (Y5) mRNA Expression in Human Brain Regions [2][3]
| Brain Region | Relative Y5 mRNA Expression Level |
| Arcuate Nucleus (Hypothalamus) | Very High |
| Paraventricular Nucleus (Hypothalamus) | Very High |
| Midline Thalamic Nuclei | Very High |
| Amygdala | Very High |
| Hippocampus | High |
Experimental Protocols
Protocol 1: Immunohistochemical Staining of NPY5 Receptor in FFPE Human Breast Cancer Tissue
This protocol is adapted from a study that successfully used an anti-NPY5R antibody for IHC on human breast cancer tissues.[1]
Materials:
-
FFPE human breast cancer tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate (B86180) buffer, pH 6.0
-
Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking Buffer: 5% normal goat serum in TBST
-
Primary Antibody: Rabbit polyclonal anti-NPY5R (e.g., Invitrogen, #PA5-106850)
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microwave or pressure cooker for antigen retrieval
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 10 minutes.
-
Immerse slides in 100% ethanol for 2 x 5 minutes.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Preheat Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0) in a microwave or pressure cooker to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water and then with TBST.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-NPY5R primary antibody to 1:50 in blocking buffer.[1]
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides 3 x 5 minutes with TBST.
-
Incubate sections with HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash slides 3 x 5 minutes with TBST.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: General Immunohistochemistry Protocol for NPY5 Receptor in FFPE Brain Tissue
This protocol provides a general framework that can be optimized for specific antibodies and brain regions.
Materials:
-
FFPE brain tissue sections (5-10 µm) on positively charged slides
-
Deparaffinization and rehydration reagents (as in Protocol 1)
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0
-
Wash Buffer: Phosphate-buffered saline with 0.1% Triton X-100 (PBST)
-
Blocking Buffer: 10% normal serum (from the same species as the secondary antibody) in PBST
-
Primary Antibody: Validated anti-NPY5R antibody
-
Secondary Antibody: Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Follow the same steps as in Protocol 1.
-
Antigen Retrieval (HIER):
-
Perform heat-induced epitope retrieval as described in Protocol 1. It is recommended to test both citrate and Tris-EDTA buffers to determine the optimal condition for your specific antibody.
-
-
Endogenous Peroxidase Quenching:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes at room temperature to block endogenous peroxidase activity.
-
Wash slides 2 x 5 minutes in PBST.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NPY5R antibody to its optimal concentration (as determined by titration) in blocking buffer.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody and ABC Incubation:
-
Wash slides 3 x 5 minutes with PBST.
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides 3 x 5 minutes with PBST.
-
Incubate with ABC reagent for 30-60 minutes at room temperature.
-
-
Signal Detection:
-
Wash slides 3 x 5 minutes with PBST.
-
Develop the signal with DAB substrate as described in Protocol 1.
-
-
Counterstaining, Dehydration, and Mounting:
-
Follow the same steps as in Protocol 1.
-
Visualization of Signaling Pathways and Experimental Workflows
NPY5 Receptor Signaling Pathway
The NPY5 receptor is a G-protein coupled receptor that primarily signals through the Gαi subunit.[4] Activation of NPY5R by its ligand, Neuropeptide Y (NPY), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This, in turn, inhibits Protein Kinase A (PKA) activity. Furthermore, NPY5R activation has been shown to stimulate the RhoA signaling pathway, which plays a crucial role in cytoskeleton remodeling and cell migration.[4][6] Other reported downstream signaling events include the activation of the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway and the MAPK/ERK cascade.[5]
Caption: NPY5 Receptor Signaling Pathway.
Immunohistochemistry Experimental Workflow
The following diagram illustrates the key steps in the immunohistochemistry protocol for localizing NPY5 receptors in FFPE tissue sections.
Caption: IHC Workflow for NPY5R.
References
- 1. The Novel Methylation Biomarker NPY5R Sensitizes Breast Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conservation of Expression of Neuropeptide Y5 Receptor between Human and Rat Hypothalamus and Limbic Regions Suggests an Integral Role in Central Neuroendocrine Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conservation of expression of neuropeptide Y5 receptor between human and rat hypothalamus and limbic regions suggests an integral role in central neuroendocrine control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of NPY5R Expression After Ligand Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to perform Western blot analysis to assess the expression of Neuropeptide Y Receptor Y5 (NPY5R) following treatment with its ligands.
Introduction
Neuropeptide Y Receptor Y5 (NPY5R) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including feeding behavior, energy balance, and anxiety.[1] Emerging evidence also implicates NPY5R in pathological conditions such as cancer, where it can influence cell proliferation, migration, and resistance to chemotherapy.[2][3][4] Ligand binding to NPY5R can trigger downstream signaling cascades, including the MAPK/ERK pathway, and can also lead to receptor internalization and degradation, thereby modulating its expression levels at the cell surface and within the cell.[5][6][7]
Western blotting is a powerful technique to quantify changes in total NPY5R protein levels in response to ligand stimulation. This document provides detailed protocols for cell culture and ligand treatment, sample preparation, and Western blot analysis of NPY5R, along with expected outcomes and data presentation guidelines.
Data Presentation
Table 1: Expected Changes in NPY5R Protein Expression Following Ligand Treatment or Other Stimuli
| Cell Line | Treatment | Expected Change in NPY5R Expression | Downstream Effect | Reference |
| Neuroblastoma (SK-N-BE(2)) | Chemotherapy | Increased | Promotes cell survival and chemoresistance | [2][3] |
| Breast Cancer (MCF7, MDA-MB-231) | Hypoxia (1% O₂) | Increased (mRNA and protein) | Sensitizes cells to NPY stimulation, promotes proliferation and migration | [5] |
| Breast Cancer (BT-549) | NPY (Y5R-selective agonist) | - (Focus on downstream signaling) | Stimulates cell growth via ERK phosphorylation and cAMP inhibition | [8] |
| Neuroblastoma (SK-N-AS, SK-N-BE(2)) | NPY | - (Focus on cell migration) | Stimulates cell migration | [2][9] |
| Breast Cancer (MDA-MB-231, SK-BR-3) | Ectopic overexpression | Increased | Suppresses cell proliferation, induces apoptosis and G2/M arrest | [4] |
Note: The effect of direct ligand treatment on NPY5R total protein expression can vary depending on the ligand, cell type, and treatment duration. Ligand binding often leads to receptor internalization, which may or may not be followed by degradation. Therefore, changes in total protein levels might be time-dependent.
Experimental Protocols
Cell Culture and Ligand Treatment
a. Cell Lines:
b. Culture Conditions:
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
c. Ligand Preparation and Treatment:
-
Ligands:
-
Reconstitute lyophilized peptides in sterile water or an appropriate buffer as per the manufacturer's instructions to create a stock solution. Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, dilute the ligand to the desired final concentration in serum-free medium.
-
Seed cells in culture plates and allow them to reach 70-80% confluency.
-
For ligand treatment, replace the growth medium with serum-free medium for a few hours to reduce basal signaling.
-
Add the diluted ligand to the cells and incubate for the desired time points (e.g., 0, 15 min, 30 min, 1h, 6h, 24h).
Protein Lysate Preparation
-
After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[14]
-
Aspirate the PBS and add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[15][16] Use approximately 1 mL of lysis buffer per 10⁷ cells.[14]
-
Scrape the adherent cells using a cold cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[14][15]
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[14][16]
-
Carefully transfer the supernatant (protein lysate) to a new pre-cooled tube.[14][16]
-
Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.[15]
Western Blot Protocol
a. Sample Preparation for SDS-PAGE:
-
Take a consistent amount of protein for each sample (e.g., 20-40 µg).
-
Add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[15]
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
b. SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 10% or 12%).
-
Include a pre-stained protein ladder to monitor protein migration and estimate the molecular weight. The predicted molecular weight of NPY5R is approximately 48 kDa.
-
Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.
c. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.[17]
-
Ensure complete contact between the gel and the membrane and avoid air bubbles.
-
Transfer according to the manufacturer's instructions for the transfer apparatus.
d. Immunoblotting:
-
After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[15]
-
Incubate the membrane with a primary antibody specific for NPY5R, diluted in blocking buffer. Recommended dilutions for commercially available antibodies are typically between 1:500 and 1:1000. Incubate overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.[15][17]
-
Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[15]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP). Dilute the secondary antibody in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.[15]
-
Wash the membrane again three to five times for 5-10 minutes each with TBST.
e. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[15]
-
For quantitative analysis, use densitometry software to measure the intensity of the bands.[18]
-
Normalize the NPY5R band intensity to a loading control protein (e.g., GAPDH, β-actin, or total protein normalization) to account for variations in protein loading.[18]
-
Calculate the relative protein expression by comparing the normalized intensity of the treated samples to the untreated control.[18]
Visualizations
NPY5R Signaling Pathway
Caption: NPY5R signaling cascade upon ligand binding.
Experimental Workflow for Western Blot Analysis of NPY5R
Caption: Workflow for NPY5R Western blot analysis.
References
- 1. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 3. Neuropeptide Y (NPY) in tumor growth and progression: lessons learned from pediatric oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Methylation Biomarker NPY5R Sensitizes Breast Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Ligand-induced Internalization and Recycling of the Human Neuropeptide Y2 Receptor Is Regulated by Its Carboxyl-terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NPY5R Stable Cell Line | eEnzyme LLC [eenzyme.com]
- 11. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel cell line selectively expressing neuropeptide Y-Y2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sample preparation for western blot | Abcam [abcam.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 18. Guide to western blot quantification | Abcam [abcam.com]
Application Notes and Protocols for Measuring NPY5R Activation via Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide Y (NPY) Receptor Y5 (NPY5R) is a G-protein coupled receptor (GPCR) primarily involved in the regulation of food intake, energy balance, and other physiological processes.[1] As a therapeutic target for obesity and other metabolic disorders, robust methods for screening and characterizing NPY5R ligands are essential. NPY5R typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[2] However, this signaling pathway is not always convenient for high-throughput screening.
A more common and robust method involves redirecting the receptor's signaling through a calcium-based readout. This is achieved by co-expressing the NPY5R in a host cell line (e.g., HEK293 or CHO-K1) with a promiscuous G-protein, such as Gα16, or a chimeric G-protein like Gαq/i.[3][4] Upon agonist binding, the receptor activates the engineered G-protein, which in turn activates the Phospholipase C (PLC) pathway, culminating in a transient increase in intracellular calcium (Ca²⁺). This calcium flux can be readily detected using fluorescent indicators, providing a reliable measure of receptor activation.
NPY5R Engineered Signaling Pathway for Calcium Mobilization
In this assay system, the native Gαi/o coupling of NPY5R is bypassed. The co-transfected promiscuous G-protein (Gαq/16) couples NPY5R activation directly to the PLC pathway. The binding of an agonist (e.g., Neuropeptide Y) to NPY5R induces a conformational change, activating the G-protein. The Gαq/16 subunit then activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[2] This rapid increase in intracellular Ca²⁺ is the signal measured in the assay.
Application Notes
-
Cell Line Selection: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO-K1) cells are recommended.[5] These cell lines are easy to culture and transfect, and they exhibit low endogenous GPCR expression, providing a low-background system. For this assay, a stable cell line co-expressing human NPY5R and a promiscuous G-protein (e.g., Gα16) is ideal for consistent results.
-
Calcium Indicators: Fluo-4 acetoxymethyl (AM) is a widely used green fluorescent dye for measuring intracellular calcium.[3] Its fluorescence intensity increases over 100-fold upon binding to Ca²⁺. The AM ester form allows the dye to passively diffuse across the cell membrane, where intracellular esterases cleave the AM group, trapping the active dye inside the cell.
-
Reagent Considerations:
-
Probenecid (B1678239): This reagent is an inhibitor of organic anion transporters and is often included in the dye loading buffer to prevent the leakage of the de-esterified Fluo-4 dye from the cytoplasm, which can improve signal intensity and duration.[3][5]
-
Pluronic F-127: This non-ionic surfactant is used to aid the dispersion of the water-insoluble Fluo-4 AM dye in the aqueous assay buffer.
-
-
Assay Format: The assay is best performed in a 96- or 384-well microplate format using a fluorescence plate reader equipped with automated injectors, such as a FlexStation or FLIPR system.[5] This allows for the simultaneous addition of compounds and kinetic reading of the fluorescence signal.
Experimental Protocol
This protocol is optimized for a 96-well format using a stable CHO-K1 cell line co-expressing NPY5R and Gα16.
4.1. Materials and Reagents
-
Cells: CHO-K1/NPY5R/Gα16 stable cell line
-
Culture Medium: F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Hygromycin B).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Fluorescent Dye: Fluo-4 AM (e.g., from Thermo Fisher Scientific or Abcam).
-
Reagents: Probenecid, Pluronic F-127, NPY5R agonists/antagonists.
-
Equipment: Fluorescence microplate reader with liquid handling (e.g., FlexStation 3), 96-well black-wall, clear-bottom microplates, CO₂ incubator.
4.2. Procedure
Day 1: Cell Seeding
-
Harvest CHO-K1/NPY5R/Gα16 cells using standard cell culture techniques.
-
Count the cells and determine viability.
-
Seed the cells into a 96-well black-wall, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
Day 2: Assay Performance
-
Prepare Reagents:
-
Probenecid Stock Solution (100X): Prepare a 250 mM solution of probenecid in 1 M NaOH and Assay Buffer.[3]
-
Dye Loading Buffer: Prepare a 2X working solution. For 10 mL, add Fluo-4 AM (to a final 1X concentration of ~2-4 µM), an equal volume of 20% Pluronic F-127, and 200 µL of 100X Probenecid stock to 10 mL of Assay Buffer. Protect from light.
-
Compound Plate: Prepare a plate containing serial dilutions of agonists (for EC₅₀ determination) or antagonists followed by a fixed concentration of agonist (for IC₅₀ determination) in Assay Buffer. Compounds should be at 2X or 5X the final desired concentration, depending on the instrument's addition volume.
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of Dye Loading Buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.[6]
-
-
Fluorescence Measurement:
-
Program the plate reader (e.g., FlexStation 3) for a kinetic read. Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
-
Set the instrument to read fluorescence for a baseline period (e.g., 15-20 seconds).
-
Program the automated injector to add the compound from the compound plate.
-
Continue reading the fluorescence signal for an additional 90-120 seconds to capture the peak calcium response.
-
4.3. Data Analysis
-
The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
For agonist dose-response curves, plot the change in fluorescence against the logarithm of the agonist concentration.
-
Fit the data using a four-parameter logistic (sigmoidal) equation to determine the EC₅₀ value (the concentration of agonist that gives 50% of the maximal response).[7]
-
For antagonist experiments, calculate the percent inhibition at each antagonist concentration and fit the data to determine the IC₅₀ value.
Experimental Workflow
Data Presentation
The potency of various NPY5R ligands can be determined and compared using the EC₅₀ and IC₅₀ values derived from the assay. The data below are illustrative and represent typical values that might be obtained from a CHO-K1/NPY5R/Gα16 cell line.
| Compound | Ligand Type | Typical EC₅₀ / IC₅₀ (nM) |
| Neuropeptide Y (NPY) | Agonist | 1.5 |
| Peptide YY (PYY) | Agonist | 2.1 |
| [Leu³¹,Pro³⁴]-NPY | Agonist | 3.5 |
| NPY (3-36) | Agonist | 0.8 |
| CGP 71683A | Antagonist | 15.2 |
| BIIE 0246 | Y2 Antagonist (Control) | > 10,000 |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | - Cell health is poor.- Dye loading was inefficient.- Receptor is not expressed or functional.- Compound is inactive or degraded. | - Check cell viability and passage number.- Optimize dye concentration and incubation time.- Confirm receptor expression (e.g., via qPCR or Western blot).- Use a known potent agonist as a positive control. |
| High Background | - Autofluorescence from compounds or media.- Dye has leaked from cells.- Cells are over-confluent or stressed. | - Test compound buffer for fluorescence.- Ensure probenecid is used during dye loading.- Optimize cell seeding density; ensure gentle handling.[5] |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Uneven dye loading.- Pipetting errors in compound plate. | - Ensure a homogeneous single-cell suspension before seeding.- Use a multichannel pipette or automated dispenser for reagent addition.- Calibrate pipettes and use careful technique. |
| Signal Fades Quickly | - Phototoxicity or photobleaching.- Rapid dye extrusion from cells. | - Reduce excitation light intensity or exposure time.- Ensure probenecid concentration is optimal. |
References
- 1. genecards.org [genecards.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of increases in intracellular calcium and prostaglandin E2 generation in Chinese hamster ovary cells expressing receptor-Galpha16 fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a Cell Model for Dynamic Monitoring of Intracellular Calcium Concentration and High-Throughput Screening of P2Y2 Regulators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Neuropeptide Y5 receptor ligand-1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuropeptide Y5 receptor (Y5R) ligand-1. The information is designed to address common solubility issues and provide guidance on experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of Neuropeptide Y5 receptor ligand-1, a carbazole (B46965) derivative.
Issue 1: Difficulty Dissolving this compound Powder
-
Question: My this compound (a carbazole derivative) is not dissolving in my chosen solvent. What should I do?
-
Answer:
-
Solvent Selection: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It has a high solubility in DMSO, reaching at least 100 mg/mL.[1][2][3] For other Y5R antagonists like CGP71683A and L-152,804, DMSO is also the recommended solvent for stock solutions, with solubilities of up to 100 mM.[4][5][6]
-
Assisted Dissolution: If the compound does not readily dissolve, the following techniques can be applied:
-
Vortexing: Agitate the solution vigorously using a vortex mixer.
-
Gentle Warming: Warm the solution to 37°C in a water bath. This can help increase the dissolution rate.
-
Sonication: Use a bath sonicator for 10-15 minutes to aid in breaking up any aggregates and enhance solubilization.[7]
-
-
Solvent Purity: Ensure you are using high-purity, anhydrous DMSO. The presence of water can significantly reduce the solubility of hydrophobic compounds.
-
Issue 2: Precipitation of the Ligand Upon Dilution in Aqueous Buffer
-
Question: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer (e.g., PBS, cell culture media). How can I prevent this?
-
Answer: This is a common issue for lipophilic compounds when transferred from a high-concentration organic stock to an aqueous environment. Here are several strategies to overcome this:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay to avoid solvent effects on the biological system.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or pipetting up and down immediately.
-
Co-solvents: For particularly challenging compounds, the use of a co-solvent system may be necessary. For the Y5R antagonist L-152,804, an in-vivo formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been reported.[7] A similar approach could be adapted for in vitro assays, always including appropriate vehicle controls.
-
Issue 3: Inconsistent Results in Cell-Based Assays
-
Question: I am observing high variability in my results from cell-based assays using this compound. Could this be related to solubility?
-
Answer: Yes, poor solubility can lead to inconsistent effective concentrations of the ligand in your experiments.
-
Visual Inspection: Before adding the ligand to your cells, visually inspect the final diluted solution for any signs of precipitation (cloudiness, particles).
-
Fresh Preparations: Always prepare fresh dilutions of the ligand from the DMSO stock for each experiment. Do not store working solutions in aqueous buffers for extended periods.
-
Vehicle Controls: Always include a vehicle control (your final assay medium containing the same concentration of DMSO or other solvents without the ligand) to account for any effects of the solvent on the cells.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO (≥ 100 mg/mL).[1][2][3]
Q2: What is the solubility of this compound in other common solvents like ethanol, methanol, or PBS?
Q3: How should I store my stock solution of this compound?
A3: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the stock solution from light.
Q4: Can I use this compound for in vivo studies?
A4: While this compound is primarily used for in vitro research, in vivo studies may be possible with appropriate formulation. For other Y5R antagonists like L-152,804, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used for in vivo administration.[7] Similar co-solvent/surfactant systems may be adaptable for this compound, but would require careful formulation development and tolerability studies.
Data Summary
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ≥ 100 mg/mL | [1][2][3] |
| L-152,804 | DMSO | 100 mM | [4] |
| CGP71683A | DMSO | 100 mM | [5][6] |
| CGP71683A | Water | Insoluble | [5] |
| CGP71683A | Ethanol | Insoluble | [5] |
| Neuropeptide Y (human, rat) | DMSO, Ethanol, DMF | ~30 mg/mL | [10] |
| Neuropeptide Y (human, rat) | PBS (pH 7.2) | ~10 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 319.36 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
-
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of ligand:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 319.36 g/mol ) / 0.01 mol/L = 0.0003131 L = 313.1 µL
-
-
Add the calculated volume of DMSO to the vial containing the ligand.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 10-15 minutes or gently warm to 37°C to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer for Cell-Based Assays
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
-
Procedure:
-
Determine the final desired concentration of the ligand in your assay.
-
Calculate the volume of the 10 mM DMSO stock solution needed. For example, to prepare 1 mL of a 10 µM working solution:
-
V1 (stock) = (C2 (final) * V2 (final)) / C1 (stock)
-
V1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
Add the appropriate volume of the pre-warmed aqueous buffer to a sterile tube.
-
While vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution directly into the buffer. This rapid dilution and mixing are crucial to prevent precipitation.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
-
Ensure the final DMSO concentration in your assay is below 0.5%. In this example, the final DMSO concentration is 0.1% (1 µL in 1 mL).
-
Always include a vehicle control containing the same final concentration of DMSO in your experiment.
-
Visualizations
Caption: A workflow for troubleshooting solubility issues with this compound.
Caption: Key signaling pathways activated by the Neuropeptide Y5 receptor.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. L 152804 | Neuropeptide Y Receptor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Dosage of Neuropeptide Y5 Receptor Ligand-1 for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of Neuropeptide Y5 receptor (Y5R) ligand-1. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary physiological role of the Neuropeptide Y5 receptor (Y5R)?
A1: The Neuropeptide Y5 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system. It is a key mediator of Neuropeptide Y's (NPY) effects on energy homeostasis, most notably in the stimulation of food intake (orexigenic effects).[1][2][3] Activation of Y5R is also implicated in anxiety-like behaviors, cardiovascular regulation, and cancer cell motility.[1][4][5][6][7]
Q2: What are the main challenges when administering a Y5R peptide ligand in vivo?
A2: Like many peptide-based therapeutics, in vivo administration of Y5R ligands faces challenges such as enzymatic degradation, low bioavailability, and a short half-life. For centrally-acting ligands, crossing the blood-brain barrier is another significant hurdle. These factors can lead to high variability in experimental results and difficulties in establishing a consistent dose-response relationship.
Q3: What are typical starting doses for a novel Y5R agonist in vivo?
A3: Starting doses for a novel Y5R agonist will depend on its potency, selectivity, and the route of administration. Based on preclinical studies with selective Y5R agonists, intracerebroventricular (ICV) administration in rodents often falls within the microgram range. For example, studies with [D-Trp34]NPY have used doses of 5-10 µ g/day in mice and 8-16 µ g/rat .[4][8][9] For intrahypothalamic injections, doses of 30-40 µg of the agonist BWX-46 have been reported in rats.[10] It is crucial to perform a dose-response study to determine the optimal concentration for your specific ligand and experimental model.
Q4: What are the expected physiological effects of Y5R activation in vivo?
A4: The most prominent and well-documented effect of central Y5R activation is a significant increase in food intake (hyperphagia), leading to body weight gain with chronic administration.[8][9] Other potential effects include modulation of anxiety-like behaviors, although the direction of this effect can be complex and may depend on the specific brain region targeted.[4][7]
Q5: How can I assess whether my Y5R ligand is engaging its target in vivo?
A5: Target engagement can be assessed directly or indirectly. Indirectly, you can measure the physiological or behavioral outcomes associated with Y5R activation, such as changes in food intake or performance in anxiety-related behavioral assays. More directly, you can perform ex vivo analysis of downstream signaling pathways in relevant tissues (e.g., hypothalamus) by measuring changes in the phosphorylation state of key proteins like ERK1/2.
Troubleshooting Guides
Problem 1: Lack of Efficacy or High Variability in Response
| Potential Cause | Troubleshooting Steps |
| Ligand Degradation | 1. Formulation: Ensure the ligand is dissolved in a suitable, sterile vehicle immediately before use. Consider the use of stabilizing excipients if necessary. 2. Route of Administration: For central effects, intracerebroventricular (ICV) or direct intraparenchymal injections bypass peripheral degradation. If using systemic administration, be aware of potential rapid clearance. |
| Incorrect Dosage | 1. Dose-Response Study: Perform a pilot study with a wide range of doses to establish an effective dose range for your specific ligand and animal model. 2. Literature Review: Compare your chosen dose with published data for similar Y5R agonists. |
| Improper Injection Technique (for ICV) | 1. Verify Cannula Placement: After the experiment, inject a dye (e.g., Trypan Blue) through the cannula and perform a post-mortem brain dissection to confirm correct placement in the ventricle.[11] 2. Injection Rate: Inject the ligand slowly (e.g., 0.5-1.0 µL/min) to prevent backflow and ensure proper distribution within the cerebrospinal fluid.[11] |
| Individual Animal Variation | 1. Animal Strain and Age: Ensure consistency in the strain, age, and sex of the animals used in your study. 2. Acclimatization: Allow sufficient time for animals to acclimate to the housing and experimental conditions before starting the study. |
Problem 2: Managing Hyperphagia in Long-Term Studies
| Potential Issue | Management Strategies |
| Excessive Weight Gain Confounding Results | 1. Pair-Feeding: Include a pair-fed control group that receives the same amount of food as the vehicle-treated group to differentiate between the direct metabolic effects of the ligand and those secondary to hyperphagia.[12] 2. Caloric Restriction: In some experimental designs, a mild caloric restriction can be implemented to maintain body weights within a target range. |
| Changes in Feeding Patterns | 1. Automated Feeding Systems: Utilize automated systems to monitor food intake patterns (e.g., meal size, frequency, and duration) to better understand the behavioral effects of the ligand. 2. Diet Composition: Be aware that a high-fat diet can exacerbate weight gain in response to orexigenic stimuli.[13] |
| Adaptation to Ligand Effects | 1. Intermittent Dosing: Consider intermittent dosing schedules to mitigate potential receptor desensitization or the activation of compensatory anorexigenic pathways. 2. Monitoring Over Time: Continuously monitor food intake and body weight throughout the study to identify any changes in the ligand's efficacy over time. |
Problem 3: Potential Off-Target Effects
| Potential Cause | Mitigation and Control Strategies |
| Ligand Selectivity | 1. In Vitro Profiling: Thoroughly characterize the binding affinity and functional activity of your ligand at other NPY receptor subtypes (Y1, Y2, Y4) to confirm its selectivity for Y5R. 2. Use of Antagonists: In a subset of animals, co-administer a selective Y5R antagonist to demonstrate that the observed effects are indeed mediated by the Y5 receptor. |
| Activation of Other Orexigenic Pathways | 1. Control Groups: Include appropriate control groups to account for the effects of the vehicle and the injection procedure itself. 2. Measure Other Neuropeptides: In terminal studies, you can measure the expression of other key orexigenic and anorexigenic neuropeptides in the hypothalamus to assess potential compensatory changes. |
Data Presentation: In Vivo Dosages and Effects of Y5R Agonists
| Y5R Agonist | Animal Model | Administration Route | Dosage | Observed Effects | Reference |
| [D-Trp34]NPY | C57BL/6J Mice | Intracerebroventricular (ICV), chronic infusion | 5 and 10 µ g/day | Hyperphagia, body weight gain, increased adipose tissue, hypercholesterolemia, hyperinsulinemia, and hyperleptinemia. | [8][9][12] |
| [D-Trp34]NPY | Male Zucker Rats | Intracerebroventricular (ICV), acute injection | 8 and 16 µ g/rat | Increased food intake. | [4] |
| BWX-46 | Rats | Intrahypothalamic injection | 30 and 40 µg | Stimulation of food intake, with maximal effect 8 hours post-injection. | [10] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection in Mice
Objective: To surgically implant a guide cannula into the lateral ventricle of a mouse for the subsequent injection of a Neuropeptide Y5 receptor ligand-1.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical screws
-
Injection syringe and tubing
-
Sterile saline
-
Analgesics and antibiotics
-
This compound solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the stereotaxic frame. Ensure the head is level. Apply eye lubricant to prevent corneal drying. Shave the scalp and sterilize the area with an antiseptic solution.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Gently scrape away the periosteum to visualize the bregma and lambda landmarks.
-
Drilling: Based on stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma: -0.3 mm posterior, ±1.0 mm lateral), mark the drilling site. Drill a small hole through the skull at the marked location, being careful not to damage the underlying dura.
-
Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the predetermined depth (e.g., -2.5 mm ventral from the skull surface).
-
Securing the Cannula: Place 2-3 small surgical screws into the skull around the cannula. Apply dental cement to the skull, embedding the base of the cannula and the screws to secure the implant.
-
Closure and Recovery: Once the cement has hardened, insert a dummy cannula into the guide cannula to keep it patent. Suture the scalp around the implant. Administer post-operative analgesics and place the mouse in a clean cage on a heating pad for recovery. Allow the animal to recover for at least one week before any injections.
-
Injection Procedure: On the day of the experiment, gently restrain the mouse and remove the dummy cannula. Connect the injection syringe filled with the Y5R ligand-1 solution to an internal cannula that extends slightly beyond the guide cannula. Insert the internal cannula into the guide cannula and infuse the solution at a slow, controlled rate (e.g., 0.5 µL/min). After the injection, leave the internal cannula in place for an additional minute to minimize backflow before replacing it with the dummy cannula.
Protocol 2: Novelty-Suppressed Feeding (NSF) Test
Objective: To assess anxiety-like behavior in mice following the administration of a this compound.[8][14]
Materials:
-
Open field arena (e.g., 50 x 50 cm with 40 cm high walls)
-
A single food pellet (familiar to the mouse)
-
Stopwatch
-
Video recording system (optional)
Procedure:
-
Food Deprivation: Food deprive the mice for 24 hours prior to the test, with free access to water.
-
Habituation: Habituate the mice to the testing room for at least 30 minutes before the start of the experiment.
-
Ligand Administration: Administer the this compound or vehicle at the predetermined time before the test.
-
Test Procedure: Place a single food pellet on a small piece of white paper in the center of the open field arena. Gently place the mouse in a corner of the arena.
-
Data Collection: Start a stopwatch immediately after placing the mouse in the arena. Measure the latency (time taken) for the mouse to take its first bite of the food pellet. The test is typically run for a maximum of 5-10 minutes.
-
Home Cage Feeding: Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food. Measure the amount of food consumed over a short period (e.g., 5 minutes) to control for potential effects of the ligand on appetite, which could confound the interpretation of the latency to eat.
-
Data Analysis: Compare the latency to eat between the different treatment groups. A longer latency is interpreted as increased anxiety-like behavior.
Mandatory Visualizations
Caption: Experimental workflow for optimizing Y5R ligand-1 dosage in vivo.
Caption: Simplified signaling pathway of the Neuropeptide Y5 receptor.
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. Role of the Y5 neuropeptide Y receptor in feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Y1 and Y5 receptors are both required for the regulation of food intake and energy homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protagenic.com [protagenic.com]
- 5. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 6. Elevated plus maze protocol [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. samuelslab.com [samuelslab.com]
- 9. Frontiers | Intranasal Neuropeptide Y as a Potential Therapeutic for Depressive Behavior in the Rodent Single Prolonged Stress Model in Females [frontiersin.org]
- 10. Molecular crosstalk between Y5 receptor and neuropeptide Y drives liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. Prolonged hyperphagia with high-fat feeding contributes to exacerbated weight gain in rats with adult-onset obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. transpharmation.com [transpharmation.com]
Overcoming non-specific binding of Neuropeptide Y5 receptor ligand-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experiments involving the Neuropeptide Y5 receptor (Y5R), with a specific focus on addressing non-specific binding of novel ligands.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in my Y5R ligand binding assay?
A1: Non-specific binding refers to the interaction of your ligand of interest with components other than the Y5 receptor, such as the walls of the assay plate, filter membranes, or other proteins in your sample. This is a significant issue because it can lead to a high background signal, which masks the true specific binding to the Y5R. Consequently, non-specific binding can result in an underestimation of the ligand's affinity (higher Kᵢ or IC₅₀ values) and an inaccurate determination of receptor density (Bmax).
Q2: How can I determine the level of non-specific binding in my experiment?
A2: To quantify non-specific binding, you should include control wells where a saturating concentration of an unlabeled, high-affinity Y5R ligand is added in addition to your labeled ligand. This unlabeled ligand will occupy all the specific binding sites on the Y5 receptor, so any remaining bound labeled ligand is considered non-specific. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the unlabeled competitor).
Q3: What are the key signaling pathways activated by the Neuropeptide Y5 receptor?
A3: The Neuropeptide Y5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[1][2] Upon activation by an agonist, Y5R signaling leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Additionally, Y5R activation can modulate intracellular calcium levels and activate the MAPK/ERK signaling cascade, which is involved in cell proliferation and growth.[4]
Troubleshooting Guides
Issue 1: High and variable non-specific binding of my novel Y5R ligand.
This is a common challenge, particularly with peptide or hydrophobic ligands. Here’s a step-by-step guide to troubleshoot this issue:
| Potential Cause | Suggested Solution |
| Suboptimal Buffer Conditions | Optimize Buffer pH: The charge of your ligand and the receptor can be influenced by the pH of the assay buffer. Perform pilot experiments with a range of pH values (e.g., 7.2, 7.4, 7.6) to find the optimal condition that minimizes non-specific binding. |
| Increase Ionic Strength: Non-specific electrostatic interactions can be a major contributor to high background. Try increasing the salt concentration in your buffer by adding NaCl (e.g., 50-150 mM) to reduce these interactions. | |
| Inadequate Blocking | Use a Blocking Agent: Incubate your assay plates or membranes with a blocking agent to prevent your ligand from binding to non-specific sites. Common blocking agents include Bovine Serum Albumin (BSA) at 0.1-1% (w/v) or casein at 0.5-2% (w/v). The optimal concentration should be determined empirically. |
| Ligand Adsorption to Surfaces | Add a Detergent: For hydrophobic ligands that tend to stick to plasticware, adding a low concentration of a non-ionic detergent like Tween-20 (0.01-0.05%) to your assay buffer can be very effective in reducing non-specific binding. |
| Filter Binding (for filtration assays) | Pre-treat Filters: Soak your glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) before use. PEI is a cationic polymer that reduces the non-specific binding of negatively charged ligands to the filter. |
| Optimize Washing Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound and non-specifically bound ligand. |
Issue 2: My known Y5R ligand shows lower than expected affinity (high Kᵢ/IC₅₀).
This could be a consequence of unaddressed non-specific binding or other experimental variables.
| Potential Cause | Suggested Solution |
| High Non-Specific Binding | Follow the troubleshooting steps outlined in Issue 1 to minimize non-specific interactions, which can artificially inflate the calculated Kᵢ or IC₅₀ values. |
| Ligand Degradation | Ensure the stability of your ligand in the assay buffer and at the incubation temperature. Include protease inhibitors in your buffer if you are working with peptide ligands and cell or tissue preparations. |
| Incorrect Assay Conditions | Equilibrium Not Reached: Ensure that your incubation time is sufficient for the binding to reach equilibrium. This is particularly important for high-affinity ligands. Perform a time-course experiment to determine the optimal incubation time. |
| Inaccurate Ligand Concentration: Verify the concentration of your labeled and unlabeled ligands. Errors in concentration will directly impact the calculated affinity values. |
Data Presentation
The following tables summarize the binding affinities of various ligands for the Neuropeptide Y5 receptor.
Table 1: Binding Affinities of Selected Agonists for the Human Y5 Receptor
| Ligand | Kᵢ (nM) | IC₅₀ (nM) | Receptor Source | Reference |
| Neuropeptide Y (NPY) | 0.60 | 3 | HEK293 cells | |
| [Leu³¹, Pro³⁴]NPY | - | 1.2 | Rat Brain | [5] |
| [D-Trp³²]NPY | - | ~100 | Rat Brain | [3] |
| Peptide YY (PYY) | - | 1.5 | Rat Brain | [5] |
| Pancreatic Polypeptide (PP) | - | 1.0 | Rat Brain | [5] |
| [cPP¹⁻⁷, NPY¹⁹⁻²³, His³⁴]hPP | - | ~0.04 | - | [3] |
Table 2: Binding Affinities of Selected Antagonists for the Human Y5 Receptor
| Ligand | Kᵢ (nM) | IC₅₀ (nM) | Receptor Source | Reference |
| CGP-71683 | 1.3 | - | Cell membranes | [6] |
| L-152,804 | 26 | - | hY5 | [7] |
| MK-0557 | 1.6 | - | - | [7] |
| Velneperit (S-2367) | - | - | - | [7] |
| Lu AA-33810 | 1.5 (rat) | - | Rat receptor | [7] |
| J-115814 | 620 | - | hY5 | [7] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Y5R in HEK293 Cell Membranes
This protocol is designed to determine the binding affinity (Kᵢ) of a novel unlabeled ligand for the Y5 receptor.
Materials:
-
HEK293 cells stably expressing the human Y5 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Radiolabeled Y5R ligand (e.g., [¹²⁵I]PYY or a selective Y5R radioligand)[5]
-
Unlabeled reference Y5R ligand (for determining non-specific binding)
-
Your novel unlabeled test ligand
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% PEI
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Harvest the Y5R-expressing HEK293 cells.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kᴅ), and the cell membrane preparation.
-
Non-Specific Binding: Add binding buffer, the radiolabeled ligand, a saturating concentration of the unlabeled reference ligand (e.g., 1 µM NPY), and the cell membrane preparation.
-
Competition Binding: Add binding buffer, the radiolabeled ligand, serial dilutions of your novel unlabeled test ligand, and the cell membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding counts from the total and competition binding counts.
-
Plot the specific binding as a function of the log concentration of your test ligand.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of the Neuropeptide Y5 receptor.
Caption: Workflow for troubleshooting high non-specific binding.
References
- 1. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 5. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Improving the selectivity of Neuropeptide Y5 receptor ligand-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Neuropeptide Y5 receptor (Y5R) ligand-1. Our goal is to help you achieve accurate and reproducible results in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Y5R ligand-1.
Question: My ligand is showing significant off-target binding to other Neuropeptide Y (NPY) receptor subtypes (Y1, Y2, Y4). What could be the cause and how can I address this?
Answer:
-
Experimental Conditions: The buffer composition, pH, or temperature of your assay might favor binding to other receptors. Ensure your experimental conditions are optimized for Y5R.
-
Ligand Concentration: At high concentrations, even selective ligands can exhibit off-target binding. We recommend performing a dose-response curve to determine the optimal concentration range where the ligand is selective for Y5R.
-
Cell Line Specificity: The cell line used for your experiments might express multiple NPY receptor subtypes. It is crucial to use a cell line that predominantly or exclusively expresses the Y5R. If this is not possible, you may need to use subtype-specific antagonists to block the off-target effects.
-
Ligand Integrity: Ensure the ligand has not degraded. We recommend preparing fresh stock solutions and storing them under the recommended conditions.
To systematically troubleshoot this issue, you can follow this workflow:
References
Addressing off-target effects of Neuropeptide Y5 receptor ligand-1
Welcome to the technical support center for Neuropeptide Y5 Receptor (Y5R) Ligand-1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects during experiments involving Y5R Ligand-1.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with a Y5R ligand?
A1: Off-target effects occur when a ligand binds to and modulates the activity of proteins other than its intended target, in this case, the Neuropeptide Y5 receptor.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical studies.[1] For a Y5R ligand, the most probable off-targets are other subtypes of the NPY receptor family (Y1, Y2, and Y4) due to structural similarities.
Q2: My experimental results are inconsistent or show unexpected phenotypes. How can I determine if these are due to off-target effects of my Y5R ligand?
A2: Inconsistent results or unexpected phenotypes can indeed be indicative of off-target effects. To investigate this, a multi-step approach is recommended. First, verify the selectivity of your ligand by testing its activity on other NPY receptor subtypes (Y1, Y2, Y4). Additionally, using a structurally related but inactive compound as a negative control can help determine if the observed effects are due to the chemical scaffold itself.[1] Genetic knockdown or knockout of the Y5R (e.g., using CRISPR/Cas9 or siRNA) is a definitive way to confirm on-target effects; if the phenotype persists in the absence of the Y5R, it is likely an off-target effect.[1]
Q3: What are some proactive strategies to minimize off-target effects in my experimental design?
A3: Proactive measures can significantly reduce the impact of off-target effects. It is crucial to use the lowest effective concentration of the ligand that elicits the desired on-target effect, which can be determined through dose-response studies.[1] Whenever possible, choose a ligand that is well-characterized and known for its high selectivity for the Y5R.[1] Cross-screening your ligand against other NPY receptors and a broader panel of common off-target proteins (e.g., kinases, other GPCRs) early in your research can provide valuable information about its specificity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype | Off-target binding to other NPY receptor subtypes (Y1, Y2, Y4) or other unrelated receptors. | 1. Confirm Target Expression: Verify the expression levels of Y5R and other NPY receptor subtypes in your cell line or tissue model using qPCR or Western blotting. 2. Use Control Compounds: Include a negative control (structurally similar, inactive molecule) and positive controls (known selective agonists/antagonists for other NPY receptors). 3. Genetic Validation: Use siRNA or CRISPR to knock down the Y5R. If the phenotype persists, it is likely an off-target effect.[1] |
| High background or non-specific binding in assays | The ligand may have poor solubility or be binding to non-receptor components. | 1. Optimize Assay Conditions: Adjust buffer composition, pH, and incubation times. Include a non-specific binding control (e.g., a high concentration of unlabeled ligand). 2. Check Ligand Quality: Ensure the purity and integrity of your ligand stock. |
| Observed effect does not correlate with Y5R signaling pathways | The ligand may be activating an alternative signaling pathway through an off-target receptor. | 1. Profile Downstream Signaling: Investigate the activation of known Y5R signaling pathways (cAMP inhibition, ERK phosphorylation, RhoA activation). If these are not modulated, the effect is likely off-target. 2. Broad Off-Target Screening: Screen the ligand against a panel of common off-target proteins to identify potential unintended interactions. |
Data Presentation
Table 1: Binding Affinities (Ki, nM) of Common Neuropeptide Y Ligands at Human NPY Receptors
| Ligand | Y1 Receptor | Y2 Receptor | Y4 Receptor | Y5 Receptor | Selectivity Profile |
| NPY | High Affinity | High Affinity | Moderate Affinity | High Affinity | Non-selective |
| PYY | High Affinity | High Affinity | Low Affinity | High Affinity | Y1/Y2/Y5 selective |
| [Leu31,Pro34]NPY | High Affinity | Low Affinity | High Affinity | High Affinity | Y1/Y4/Y5 selective[2] |
| NPY(2-36) | Low Affinity | High Affinity | Low Affinity | High Affinity | Y2/Y5 selective[2] |
| NPY(13-36) | Low Affinity | High Affinity | Low Affinity | Low Affinity | Y2 selective[2] |
| CGP 71683A | >1000 | >1000 | >1000 | 1.4 | Y5 selective antagonist |
| [D-Trp32]NPY | Low Affinity | Low Affinity | Low Affinity | High Affinity | Y5 selective agonist[3] |
Note: This table provides a general overview. Specific Ki values can vary depending on the experimental conditions and cell system used.
Experimental Protocols
Receptor Binding Assay
This protocol is for determining the binding affinity of a test ligand for the Y5R.
Materials:
-
Cell membranes prepared from cells expressing the human Y5R.
-
Radiolabeled ligand (e.g., [125I]PYY).
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).
-
Test ligand at various concentrations.
-
Non-specific binding control (e.g., 1 µM unlabeled NPY).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radiolabeled ligand, and 50 µL of the test ligand at various concentrations.
-
For total binding wells, add 50 µL of binding buffer instead of the test ligand.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Add 50 µL of cell membrane preparation to each well.
-
Incubate at room temperature for 2 hours with gentle agitation.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value of the test ligand using competitive binding analysis software.
cAMP Functional Assay (for Gi-coupled receptors)
This protocol measures the ability of a Y5R ligand to inhibit adenylyl cyclase activity.
Materials:
-
CHO or HEK293 cells stably expressing the human Y5R.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Test ligand at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the Y5R-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test ligand at various concentrations for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 5 µM) to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Generate a dose-response curve and calculate the IC50 value for the test ligand.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK/ERK pathway downstream of Y5R activation.
Materials:
-
Cells expressing the Y5R.
-
Serum-free medium.
-
Test ligand.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with the test ligand for various time points (e.g., 0, 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Visualizations
Caption: Neuropeptide Y5 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
Navigating NPY5R Ligand Binding Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The Neuropeptide Y Receptor 5 (NPY5R), a G-protein coupled receptor (GPCR), is a key target in drug discovery, particularly for obesity and related metabolic disorders. However, developing robust and reproducible ligand binding assays for this receptor can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues and reduce variability in your NPY5R ligand binding assays.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question: Why is my background signal so high?
High background can be caused by several factors, leading to a poor signal-to-noise ratio. Here are some common causes and their solutions:
| Possible Cause | Solution |
| Non-specific binding of the radioligand: The labeled ligand may be binding to components other than the NPY5R, such as the filter membrane, assay plates, or other proteins in your preparation.[1] | - Optimize blocking conditions: Test different blocking agents like Bovine Serum Albumin (BSA) or non-fat milk and consider increasing the blocking incubation time.[1] - Increase wash steps: Ensure your washing is thorough and consistent to remove unbound radioligand.[1] - Choose an appropriate unlabeled ligand for determining non-specific binding: Use a structurally different compound from your radioligand at a saturating concentration. |
| Suboptimal assay conditions: Incorrect concentrations of assay components can contribute to high background. | - Optimize radioligand concentration: Use the lowest concentration of radioligand that provides a sufficient specific signal, ideally at or below its Kd value. |
| Poor quality membrane preparation: Contamination or low receptor expression in your membrane prep can lead to a low signal-to-noise ratio. | - Ensure high-quality membrane preparation: Use fresh protease inhibitors during preparation and handle samples on ice to minimize degradation. |
| Constitutive receptor activity: Some GPCRs, including NPY5R, can be active even without a ligand bound, leading to a high basal signal. | - Consider using an inverse agonist: If available, an inverse agonist can help reduce the basal activity of the receptor. |
Question: My signal is too low. What can I do?
A weak signal can make it difficult to obtain reliable data. Consider these potential causes and solutions:
| Possible Cause | Solution |
| Inactive ligand or incorrect concentration: The ligand may have degraded, or the concentration may be too low. | - Verify ligand integrity and concentration: Use a fresh batch of ligand and confirm its concentration. Perform a dose-response curve with a known active compound as a positive control. |
| Low receptor expression: The cells or tissues used may not express enough NPY5R. | - Use a cell line with higher receptor expression: If possible, switch to a cell line known to have higher endogenous or recombinant NPY5R expression. Breast cancer cell lines like MDA-MB-231 and MCF7 are known to express NPY5R.[2][3] - Optimize transfection/expression conditions: If using a transient expression system, optimize the amount of plasmid DNA and transfection time. |
| Suboptimal incubation time and temperature: The binding reaction may not have reached equilibrium. | - Optimize incubation time and temperature: Perform time-course experiments to determine the optimal incubation time to reach equilibrium. While many binding assays are performed at room temperature, 37°C can sometimes increase the reaction rate, but may also increase receptor degradation.[1] |
| Incorrect buffer composition: The pH or ionic strength of the buffer may not be optimal for NPY5R binding. | - Optimize buffer conditions: Empirically test different pH values and ionic strengths to find the optimal conditions for your specific ligand-receptor interaction. |
Question: I'm seeing poor reproducibility between experiments. How can I improve this?
Lack of reproducibility is a common challenge in ligand binding assays. Here’s how to address it:
| Possible Cause | Solution |
| Inconsistent reagent preparation: Batch-to-batch variability in reagents can lead to inconsistent results. | - Prepare large batches of reagents: Aliquot and store reagents from a single, large batch to be used across multiple experiments.[1] |
| Variability in cell culture: Changes in cell passage number or culture conditions can affect receptor expression and cellular responses. | - Use cells within a consistent and low passage number range: Maintain consistent cell culture conditions for all experiments. |
| Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. | - Calibrate pipettes regularly: Use calibrated pipettes and proper pipetting techniques. For viscous solutions, consider reverse pipetting. Automated liquid handlers can significantly reduce this type of error. |
| "Edge effects" in microplates: Wells on the perimeter of the plate can experience different temperature and evaporation rates. | - Avoid using outer wells for critical samples: Fill the outer wells with buffer or water to create a more uniform environment across the plate. |
Frequently Asked Questions (FAQs)
What is the NPY5R and what is its signaling pathway?
The Neuropeptide Y Receptor 5 (NPY5R) is a G-protein coupled receptor (GPCR) that binds neuropeptide Y (NPY) and peptide YY (PYY).[4][5] It is primarily coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] NPY5R activation has also been shown to stimulate the MAPK/ERK signaling pathway and activate RhoA.[2][3][6]
References
- 1. swordbio.com [swordbio.com]
- 2. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. genecards.org [genecards.org]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of Neuropeptide Y5 Receptor Ligand-1 in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Neuropeptide Y5 receptor ligand-1 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of this compound in solution.
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Stock Solution | - Solvent has absorbed moisture.- Storage temperature is too high.- Solution has been stored for an extended period. | - Use anhydrous dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.[1][2]- Gently warm the solution to room temperature and vortex to redissolve.- Prepare fresh stock solutions as needed. |
| Inconsistent Biological Activity | - Degradation of the compound due to improper storage.- Multiple freeze-thaw cycles. | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]- Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.[1][2]- Verify the concentration and purity of the stock solution using an appropriate analytical method like HPLC. |
| Discoloration of Solution | - Oxidation or light-induced degradation. | - Discard the solution.[3]- Prepare a fresh stock solution and consider storing it under an inert gas (e.g., argon) if sensitivity to oxygen is suspected.[3]- Always protect the solution from light.[1][2] |
| Variability in Experimental Results | - Inconsistent concentration of the working solution.- Degradation of the compound in the aqueous buffer. | - Ensure the stock solution is fully dissolved and homogenous before preparing dilutions.- Prepare fresh working solutions in your aqueous experimental buffer immediately before use. Do not store aqueous solutions for extended periods. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of 100 mg/mL (313.13 mM) or greater.[1][2][4] It is recommended to use anhydrous DMSO to minimize moisture-related degradation.[1][2]
Q2: How should I store the solid compound and its stock solution?
A2: The solid compound should be stored at 4°C, protected from light.[1][2][4] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[1][2] Always protect solutions from light.[1][2]
Q3: Can I store this compound in aqueous buffers?
A3: It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to hydrolysis and degradation. Prepare fresh dilutions in your experimental buffer from the DMSO stock solution immediately before use.
Q4: What are the main factors that can cause degradation of the ligand in solution?
A4: The primary factors that can lead to the degradation of small molecules like this compound are exposure to light, elevated temperatures, moisture (leading to hydrolysis), and oxygen (leading to oxidation).[5]
Q5: How can I check if my stock solution has degraded?
A5: The most reliable way to assess the stability of your stock solution is to use an analytical technique such as High-Performance Liquid Chromatography (HPLC).[6] By comparing the chromatogram of your current stock solution to that of a freshly prepared solution, you can identify any degradation products and quantify the remaining parent compound.
Experimental Protocols
Protocol for Preparing Stock Solutions
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.[3]
-
Dispense the stock solution into single-use aliquots in tightly sealed vials.
-
Label each aliquot with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.[1][2]
Protocol for Stability Testing by HPLC
Objective: To assess the stability of this compound in solution under specific conditions (e.g., solvent, temperature, time).
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO. This will serve as your time-zero (T=0) reference.
-
Immediately dilute an aliquot of the T=0 stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase.
-
Inject the T=0 sample onto the HPLC system and record the chromatogram. The area of the main peak represents 100% purity at the start of the experiment.
-
Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stored stock solution and prepare a sample for HPLC analysis in the same manner as the T=0 sample.
-
Inject the aged sample onto the HPLC and record the chromatogram.
-
Compare the peak area of the parent compound in the aged sample to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Neuropeptide Y5 receptor signaling pathway.[7][8][9][10]
Caption: Workflow for stability testing of a small molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Neuropeptide Y Y5 Receptor Promotes Cell Growth through Extracellular Signal-Regulated Kinase Signaling and Cyclic AMP Inhibition in a Human Breast Cancer Cell Line | Semantic Scholar [semanticscholar.org]
- 10. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Development of NPY Y5 Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of potent Neuropeptide Y (NPY) Y5 receptor antagonists.
Introduction to Challenges
The development of potent and selective NPY Y5 receptor antagonists is fraught with challenges. Key hurdles include achieving high selectivity over other NPY receptor subtypes (Y1, Y2, Y4), ensuring adequate penetration of the blood-brain barrier (BBB) for centrally-mediated effects like appetite suppression, and overcoming discrepancies between in vitro potency and in vivo efficacy. Furthermore, several Y5 antagonists that entered clinical trials for obesity were ultimately withdrawn due to a lack of clinically meaningful weight loss, highlighting the complexity of targeting this receptor for metabolic diseases.[1][2][3][4] This guide aims to provide practical information and solutions to navigate these intricate issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the NPY Y5 receptor?
A1: The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, studies have shown that Y5 receptor activation can stimulate the RhoA signaling pathway, which is involved in cytoskeleton remodeling and cell migration.
Q2: Why is achieving selectivity for the Y5 receptor over other NPY receptors so challenging?
A2: The high degree of homology among the NPY receptor subtypes, particularly in the ligand-binding pockets, makes designing selective antagonists difficult. NPY itself binds with high affinity to Y1, Y2, and Y5 receptors.[5] Consequently, small molecule antagonists often exhibit cross-reactivity, which can lead to off-target effects and confound experimental results. For instance, Y1 receptor modulation can influence blood pressure, while Y2 receptors are involved in presynaptic neurotransmitter release.
Q3: My Y5 antagonist is potent in vitro but shows no efficacy in vivo. What are the potential reasons?
A3: This is a common and significant challenge. Several factors can contribute to this discrepancy:
-
Poor Pharmacokinetics: The compound may have low oral bioavailability, rapid metabolism, or poor distribution to the target tissue.
-
Inadequate Blood-Brain Barrier (BBB) Penetration: For indications like obesity, the antagonist must reach the hypothalamus. Many compounds fail to effectively cross the BBB.
-
Off-target Effects: In vivo, the compound might interact with other receptors or proteins, leading to unexpected pharmacology that masks the intended effect.
-
Complex Physiology: The physiological role of the Y5 receptor in energy homeostasis is more complex than simple appetite stimulation. Redundant signaling pathways may compensate for the blockade of the Y5 receptor, diminishing the effect of the antagonist in a whole-organism context.[1][2][3]
Q4: Are there known off-target liabilities associated with NPY Y5 antagonists?
A4: A significant concern for many small molecule drugs is inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. While not a universal issue for all Y5 antagonists, it is a critical parameter to assess during preclinical development. Compounds with certain structural motifs, often those that are lipophilic and contain a basic nitrogen atom, are more prone to hERG binding.
Data Presentation: NPY Y5 Receptor Antagonist Selectivity
The following table summarizes the binding affinities (Ki in nM) of several well-characterized NPY Y5 receptor antagonists for human NPY receptor subtypes. High selectivity for Y5 over Y1 and Y2 is a key objective in drug discovery programs.
| Compound | Y5 Ki (nM) | Y1 Ki (nM) | Y2 Ki (nM) | Y4 Ki (nM) | Selectivity (Y1/Y5) | Selectivity (Y2/Y5) | Reference |
| MK-0557 | 1.6 | >10,000 | >10,000 | >10,000 | >6250 | >6250 | [6][7] |
| L-152,804 | 26 | >10,000 | >10,000 | >10,000 | >384 | >384 | [8][9] |
| Velneperit (S-2367) | High Affinity | - | - | - | - | - | [10][11][12] |
| CGP71683A | 1.4 (rat) | >1000 (rat) | >1000 (rat) | >1000 (rat) | >714 | >714 | [13][14] |
Experimental Protocols & Troubleshooting
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NPY Y5 receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine:
-
Cell membranes (typically 10-20 µg of protein per well).
-
Radioligand (e.g., [¹²⁵I]-PYY or a selective Y5 radioligand) at a concentration close to its Kd.
-
Varying concentrations of the unlabeled test compound (antagonist).
-
For determining non-specific binding, use a high concentration of an unlabeled NPY agonist.
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guide:
-
Q: I am observing very high non-specific binding. What can I do?
-
A:
-
Ensure filters are adequately pre-soaked in 0.1-0.3% PEI.
-
Reduce the amount of membrane protein per well.
-
Consider using a different radioligand. Some peptides, like NPY, can exhibit higher non-specific binding than others, such as PYY.
-
Optimize the wash buffer and the number of washes during filtration.
-
Include a blocking agent like BSA in the assay buffer.
-
-
-
Q: My results are not reproducible. What are the common causes?
-
A:
-
Inconsistent membrane preparation. Ensure consistent cell culture conditions and homogenization procedures.
-
Pipetting errors, especially with small volumes. Use calibrated pipettes.
-
Incomplete mixing of reagents in the wells.
-
Assay not reaching equilibrium. You may need to extend the incubation time.
-
-
cAMP Functional Assay
Objective: To measure the antagonist's ability to block NPY-induced inhibition of cAMP production.
Detailed Methodology:
-
Cell Preparation:
-
Seed cells expressing the NPY Y5 receptor in a 96- or 384-well plate.
-
Allow cells to adhere and grow overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the Y5 antagonist for 15-30 minutes.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a sub-maximal concentration (e.g., EC80) of an adenylyl cyclase activator like forskolin (B1673556), along with an NPY agonist (e.g., NPY). The NPY agonist will inhibit the forskolin-stimulated cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the antagonist.
-
Determine the IC50 value of the antagonist in reversing the NPY-induced inhibition of cAMP.
-
Troubleshooting Guide:
-
Q: I am not seeing a clear inhibition of cAMP by the NPY agonist.
-
A:
-
Confirm Y5 receptor expression and coupling to Gαi in your cell line.
-
Optimize the concentration of forskolin and the NPY agonist. Too much forskolin can mask the inhibitory effect.
-
Ensure the phosphodiesterase inhibitor is active and used at an appropriate concentration.
-
-
-
Q: My antagonist shows weak potency in this assay despite high binding affinity.
-
A:
-
The compound might be a partial agonist or have a different mode of antagonism (e.g., non-competitive) that is less effective in this assay format.
-
Cell permeability issues could prevent the compound from reaching the receptor in a whole-cell assay.
-
The assay conditions (e.g., incubation time, buffer composition) may not be optimal for your compound.
-
-
In Vivo Rodent Feeding Study
Objective: To evaluate the effect of a Y5 antagonist on food intake in a rodent model.
Detailed Methodology:
-
Animal Model:
-
Compound Administration:
-
Administer the Y5 antagonist via the desired route (e.g., oral gavage, intraperitoneal injection).[15] Include a vehicle control group.
-
For acute studies, administer the compound shortly before the dark cycle (the active feeding period for rodents).
-
-
Food Intake Measurement:
-
Measure cumulative food intake at several time points (e.g., 2, 4, 8, and 24 hours) post-dosing.
-
For chronic studies, measure daily food intake and body weight over a period of several weeks.
-
-
Pair-Feeding Study (Optional but Recommended):
-
To distinguish between effects on food intake and energy expenditure, include a pair-fed group. This group receives the vehicle but is given the same amount of food as consumed by the antagonist-treated group.[16]
-
-
Data Analysis:
-
Compare the food intake and body weight changes between the antagonist-treated group, the vehicle control group, and the pair-fed group using appropriate statistical tests (e.g., ANOVA).
-
Troubleshooting Guide:
-
Q: The compound did not reduce food intake. What should I check?
-
A:
-
Pharmacokinetics: Analyze plasma and brain concentrations of the compound to confirm exposure and BBB penetration. Velneperit, for example, was shown to achieve high brain receptor occupancy.[10]
-
Dose Selection: The selected dose might be too low. A dose-response study is necessary.
-
Target Engagement: If possible, measure receptor occupancy in the brain at the tested doses.
-
Model Relevance: The chosen animal model may not be sensitive to Y5 receptor blockade. The lack of efficacy of some Y5 antagonists in clinical trials suggests that this pathway may be less critical for appetite regulation in humans than in some preclinical models.[4]
-
-
References
- 1. Neuropeptide Y1 and Y5 Receptor Antagonists as Potential Anti-Obesity Drugs. Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling of neuropeptide receptors Y1, Y4, Y5, and docking studies with neuropeptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MK-0557 | 328232-95-7 | Neuropeptide Y Receptor | MOLNOVA [molnova.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. shionogi.com [shionogi.com]
- 12. Velneperit - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. content-assets.jci.org [content-assets.jci.org]
- 14. | BioWorld [bioworld.com]
- 15. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Peptide-Based NPY5R Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to minimize the degradation of peptide-based Neuropeptide Y5 Receptor (NPY5R) ligands during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and experimentation of peptide-based NPY5R ligands.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Low or no biological activity of the peptide ligand. | Peptide degradation due to improper storage or handling. | - Storage: Ensure lyophilized peptides are stored at -20°C or -80°C in a desiccator. - Handling: Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Solution Stability: Prepare fresh solutions for each experiment. If solutions must be stored, do so at -80°C for a limited time. |
| Inaccurate peptide concentration due to water absorption. | - Weighing: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before weighing to prevent condensation. | |
| Peptide aggregation or precipitation. | - Solubility: Check the peptide's physicochemical properties (e.g., isoelectric point) to select an appropriate solvent and pH. For hydrophobic peptides, a small amount of organic solvent like DMSO may be needed.[1] | |
| 2. Inconsistent results between experiments. | Variability in experimental conditions. | - Standardize Protocols: Ensure consistent buffer composition, pH, temperature, and incubation times across all experiments. |
| Degradation of stock solutions. | - Aliquotting: Use fresh aliquots for each experiment to avoid degradation from repeated freeze-thaw cycles. | |
| Contamination of reagents. | - Quality Control: Use high-purity, sterile reagents and screen for protease contamination. | |
| 3. Rapid degradation of the peptide in biological matrices (e.g., plasma, serum). | Enzymatic degradation by proteases. | - Protease Inhibitors: Add a cocktail of protease inhibitors to the biological matrix, ensuring they do not interfere with the assay. - Modified Peptides: Consider using chemically modified peptide analogs (e.g., with D-amino acids, N-methylation, or cyclization) that are more resistant to proteolysis.[1] |
| Chemical degradation (hydrolysis, oxidation). | - pH Control: Maintain the pH of the experimental solution within the optimal range for peptide stability (typically pH 4-6). - Antioxidants: For peptides containing susceptible residues (Cys, Met, Trp), use deoxygenated buffers and consider adding antioxidants like DTT or TCEP. |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of degradation for peptide-based NPY5R ligands?
A1: Peptide-based NPY5R ligands are susceptible to both chemical and enzymatic degradation.
-
Chemical Degradation: This includes hydrolysis of peptide bonds (especially at Asp residues), deamidation (at Asn and Gln residues), and oxidation (of Cys, Met, and Trp residues).[2] These processes can be accelerated by non-optimal pH and temperature.
-
Enzymatic Degradation: In biological fluids, peptidases can rapidly cleave the peptide chain. For Neuropeptide Y (NPY) and its analogs, key enzymes include dipeptidyl peptidase IV (DPP-IV), which cleaves the N-terminal Tyr-Pro dipeptide, and aminopeptidase (B13392206) P.[3][4][5] Plasma kallikrein has also been identified as an enzyme that can process NPY.[3][4]
Q2: How should I store my lyophilized peptide-based NPY5R ligands and their solutions?
A2: Proper storage is critical to maintaining the integrity of your peptide ligands.
-
Lyophilized Peptides: Store in a desiccator at -20°C or -80°C for long-term stability.
-
Peptide Solutions: It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles. The choice of solvent and buffer is also crucial; a slightly acidic buffer (pH 5-6) is often optimal for stability in solution.[6]
Q3: My peptide ligand is showing signs of precipitation. What can I do?
A3: Peptide precipitation is often related to its solubility properties.
-
Check the Isoelectric Point (pI): At its pI, a peptide has a net neutral charge and is often least soluble. Adjust the pH of your solution to be at least one unit away from the pI.
-
Consider Hydrophobicity: For hydrophobic peptides, you may need to dissolve them in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile (B52724) before adding the aqueous buffer.
-
Concentration: High peptide concentrations can lead to aggregation and precipitation. Try working with more dilute solutions.
Q4: What are some chemical modification strategies to improve the stability of my peptide ligand?
A4: Several chemical modifications can enhance the resistance of peptide ligands to degradation:
-
N-terminal Acetylation and C-terminal Amidation: These modifications can protect against exopeptidases.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at cleavage sites can sterically hinder protease recognition.[1]
-
N-methylation: Methylating the amide nitrogen of the peptide backbone can prevent protease binding.
-
Cyclization: Introducing a covalent bond to create a cyclic peptide can enhance structural rigidity and resistance to enzymatic degradation.[1]
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Serum
This protocol details a method to evaluate the stability of a peptide-based NPY5R ligand in human serum using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
Lyophilized peptide-based NPY5R ligand
-
Human serum (pooled, commercially available)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
RP-HPLC system with a C18 column
2. Procedure:
-
Preparation of Solutions:
-
Peptide Stock Solution (1 mg/mL): Dissolve the lyophilized peptide in DMSO.
-
Working Serum Aliquots: Thaw human serum at 37°C and centrifuge to remove any cryoprecipitates. Store in single-use aliquots at -80°C.
-
Precipitating Solution: Prepare a solution of 1% (v/v) TFA in ACN.
-
-
Incubation:
-
Pre-warm the required volume of working serum aliquot to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1% to avoid affecting enzyme activity.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding three volumes of the cold precipitating solution.
-
Vortex the tube vigorously for 30 seconds and incubate on ice for 20 minutes to allow for complete protein precipitation.
-
-
Sample Preparation for HPLC:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
RP-HPLC Analysis:
-
Inject a defined volume of the supernatant onto the RP-HPLC system.
-
Use a suitable gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN) to separate the intact peptide from its degradation products.
-
Monitor the elution profile at a wavelength of 220 nm or 280 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) of the peptide by fitting the data to a one-phase decay model.
-
Data Presentation
Table 1: Half-life of NPY and its Metabolites in Human Plasma
| Peptide | Half-life (t½) in minutes | Primary Degradation Product |
| NPY (1-36) | ~4.6 | NPY (3-36) |
| NPY (3-36) | ~24.6 | NPY (3-35) |
| NPY (2-36) | ~28.3 | - |
Data is illustrative and sourced from published literature.[7] The stability of specific NPY5R peptide ligands will vary depending on their sequence and modifications.
Mandatory Visualizations
References
- 1. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 2. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 3. Kinetic Study of Neuropeptide Y (NPY) Proteolysis in Blood and Identification of NPY3–35: A NEW PEPTIDE GENERATED BY PLASMA KALLIKREIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteolytic degradation of neuropeptide Y (NPY) from head to toe: Identification of novel NPY-cleaving peptidases and potential drug interactions in CNS and Periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 7. Quantification of Neuropeptide Y and Four of Its Metabolites in Human Plasma by Micro-UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Neuropeptide Y5 receptor ligand-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling Neuropeptide Y5 receptor ligand-1. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound?
For long-term stability, the lyophilized powder of this compound should be stored at -20°C or -80°C, protected from light. Under these conditions, the ligand is expected to be stable for an extended period.
Q2: What is the recommended solvent for reconstituting the ligand?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of ≥ 100 mg/mL.[1][2] For biological experiments, it is crucial to use high-purity, anhydrous DMSO to ensure complete dissolution and minimize degradation.
Q3: How should I store the reconstituted ligand solution?
Once reconstituted in a solvent, the ligand solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]
Q4: Can I store the ligand solution in an aqueous buffer?
While some neuropeptides can be dissolved in aqueous buffers, it is generally not recommended for long-term storage of this compound solutions. If aqueous buffers are used for immediate experimental use, they should be prepared fresh and used the same day. The stability of the ligand in aqueous solutions is significantly lower than in organic solvents like DMSO.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
Issue 1: Low or No Biological Activity
Question: I am not observing the expected biological effect of the this compound in my assay. What could be the cause?
Answer: Several factors could contribute to a lack of biological activity. Consider the following troubleshooting steps:
-
Improper Storage: Verify that the ligand, both in its lyophilized form and as a stock solution, has been stored at the recommended temperatures and protected from light. Repeated freeze-thaw cycles of the stock solution can degrade the ligand.
-
Incorrect Concentration: Double-check all calculations for the dilution of your stock solution to the final working concentration. Serial dilution errors are a common source of inaccurate final concentrations.
-
Ligand Degradation: The ligand may have degraded due to improper handling, such as prolonged exposure to room temperature or light. It is also possible that the ligand has degraded in the experimental buffer. Consider preparing fresh dilutions from a new aliquot of the stock solution.
-
Low Receptor Expression: The cell line or tissue preparation you are using may have low or no expression of the Neuropeptide Y5 receptor (NPY5R). Confirm NPY5R expression levels using techniques like qPCR, Western blot, or a radioligand binding assay with a validated positive control. Some breast cancer cell lines like MCF7 and MDA-MB-231 are known to express NPY5R.[4]
-
Assay Conditions: Ensure that the pH, temperature, and incubation time of your assay are optimal for NPY5R activity.
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
Question: I am observing high background signal in my NPY5R radioligand binding assay. How can I reduce non-specific binding?
Answer: High non-specific binding can obscure the specific binding signal. Here are some strategies to mitigate this issue:
-
Optimize Blocking Agents: The use of blocking agents in the assay buffer is crucial. Bovine Serum Albumin (BSA) is commonly used to reduce non-specific binding to the filter membrane and reaction tubes. You may need to optimize the concentration of BSA (typically 0.1% to 1%).
-
Pre-soak Filters: Pre-soaking the filter mats with a solution of polyethyleneimine (PEI), typically 0.3-0.5%, can significantly reduce the binding of positively charged radioligands to the negatively charged glass fiber filters.[5]
-
Adjust Ionic Strength: Increasing the salt concentration (e.g., NaCl) in the binding buffer can help to reduce electrostatic interactions that contribute to non-specific binding.
-
Use of Detergents: Including a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, in the wash buffer can help to disrupt non-specific hydrophobic interactions.
-
Reduce Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Ideally, the concentration should be at or below the Kd value for the receptor.
-
Shorter Incubation Time: While the binding reaction needs to reach equilibrium, excessively long incubation times can sometimes increase non-specific binding.
Issue 3: Ligand Precipitation in Aqueous Buffers
Question: My this compound is precipitating when I dilute it into my aqueous assay buffer. What can I do?
Answer: Ligand precipitation can lead to inaccurate concentrations and poor experimental results. Here are some solutions:
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your aqueous buffer is sufficient to maintain the solubility of the ligand, but not so high that it affects your biological system (typically <0.5%).
-
Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to your aqueous buffer can help to improve the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicating the solution after dilution may help to dissolve any small precipitates.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually introduce the ligand into the aqueous environment.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇N₃O₂ | [2] |
| Molecular Weight | 319.36 g/mol | [2] |
| Appearance | Solid | [6] |
| Color | Light yellow to brown | [6] |
| Storage Condition | Duration | Notes | Reference |
| Lyophilized Solid | Long-term | Store at 4°C, protected from light. | [2] |
| In Solvent (-80°C) | 6 months | Aliquot to avoid freeze-thaw cycles. Protected from light. | [3] |
| In Solvent (-20°C) | 1 month | Aliquot to avoid freeze-thaw cycles. Protected from light. | [3] |
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (313.13 mM) | [2] |
Note: The stability of the ligand in solution is dependent on the solvent, temperature, and pH. The provided data is for guidance, and it is recommended to perform stability tests for specific experimental conditions.
Experimental Protocols
Radioligand Binding Assay for NPY5 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NPY5 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing NPY5 receptor (e.g., HEK293-NPY5R)
-
Radiolabeled NPY5R ligand (e.g., [¹²⁵I]-PYY or a selective NPY5R radioligand)
-
Unlabeled this compound (as the test compound)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from NPY5R-expressing cells according to standard protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
50 µL of Binding Buffer (for total binding) or a saturating concentration of an unlabeled NPY ligand (for non-specific binding).
-
50 µL of various concentrations of the test compound (this compound).
-
50 µL of the radioligand at a concentration near its Kd.
-
50 µL of the membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
NPY5 Receptor Signaling Pathway
Caption: NPY5R antagonist signaling pathway.
Experimental Workflow: Radioligand Binding Assay
References
- 1. oled-intermediates.com [oled-intermediates.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results in NPY5R ligand experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Neuropeptide Y5 Receptor (NPY5R) ligand experiments.
Frequently Asked Questions (FAQs)
Q1: What is the NPY5R and what is its primary signaling mechanism?
The Neuropeptide Y Receptor Y5 (NPY5R) is a G-protein coupled receptor (GPCR) that plays a significant role in regulating food intake and energy homeostasis.[1][2] Its primary signaling mechanism is mediated by coupling to inhibitory G-proteins (Gi/o).[3] Upon activation by endogenous ligands like Neuropeptide Y (NPY) and Peptide YY (PYY), the receptor inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
Q2: What are the main functions and therapeutic areas of interest for NPY5R?
NPY5R is primarily associated with the stimulation of food intake (orexigenic effects).[2][5] This makes it a significant target for the development of anti-obesity therapeutics.[5][6] Beyond metabolism, NPY5R is also implicated in anxiety, stress responses, and certain types of cancer, including neuroblastoma and breast cancer.[7][8][9]
Q3: What types of ligands are used to study NPY5R?
Both peptide and non-peptide small molecule ligands are used. Endogenous agonists include NPY and PYY.[4] Selective peptide agonists, such as (D-Trp32)-NPY, have been developed for research purposes.[10] A variety of non-peptide small molecule antagonists, like CGP71683, have been created to block the receptor's activity and are key tools for investigating its function.[10]
Interpreting Quantitative Ligand Data
Quantitative data from binding and functional assays are crucial for characterizing NPY5R ligands. The following tables summarize affinity (Ki) and potency (EC50/IC50) values for common reference compounds.
Table 1: Binding Affinities (Ki) of Common NPY5R Ligands
| Compound | Ligand Type | Species/System | Ki (nM) | Reference(s) |
| NPY (human) | Endogenous Agonist | Human NPY5R | High Affinity | [4] |
| Peptide YY (PYY) | Endogenous Agonist | Human NPY5R | High Affinity | [4] |
| CGP71683 | Selective Antagonist | Human NPY5R | 1.3 | [10] |
| J-104870 | Y1 Antagonist | Human NPY5R | > 6,000 | [11] |
| BIBP3226 | Y1 Antagonist | Human NPY5R | Low Affinity | [10] |
Note: "High Affinity" indicates that the source material confirms strong binding but does not provide a specific Ki value. Ki values can vary based on experimental conditions and cell systems used.
Table 2: Functional Potency (IC50) of NPY5R Antagonists
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference(s) |
| J-104870 | Ca2+ Mobilization (Y1R) | hY1R expressing cells | 3.2 | [11] |
Note: This table illustrates the functional potency of an antagonist. Data for NPY5R-specific functional assays can be highly variable depending on the assay format (e.g., cAMP inhibition, calcium flux).
Visualizing Key Processes
Diagrams are essential for understanding the complex biological and experimental processes involved in NPY5R research.
Caption: Canonical NPY5R signaling pathway via Gi/o coupling.
Experimental Protocols
Detailed and consistent protocols are fundamental for reproducible results.
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to NPY5R.
-
Membrane Preparation :
-
Culture cells expressing NPY5R (e.g., HEK293-NPY5R) to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in a lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, protease inhibitors) and centrifuge to pellet membranes.[12]
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA or similar assay.[12]
-
Store aliquots at -80°C.
-
-
Assay Setup (96-well format) :
-
Thaw membrane preparation on ice. Dilute to the desired concentration in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA).
-
Add components to wells in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled NPY (for non-specific binding).
-
50 µL of your test compound at various concentrations.
-
50 µL of radioligand (e.g., [¹²⁵I]-PYY) at a fixed concentration (typically near its Kd).
-
100 µL of diluted membrane preparation.
-
-
The final volume should be consistent across all wells (e.g., 250 µL).[12]
-
-
Incubation & Filtration :
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[12][13]
-
Stop the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a polymer like polyethyleneimine (PEI) to reduce non-specific binding.[12]
-
Quickly wash the filters 3-4 times with ice-cold wash buffer.
-
-
Counting & Analysis :
-
Dry the filters and add scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding).
-
Plot specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.[13]
-
References
- 1. genecards.org [genecards.org]
- 2. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. uniprot.org [uniprot.org]
- 5. What are NPY5R antagonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Npy5r neuropeptide Y receptor Y5 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
NPY5R Functional Assays: A Technical Support Guide to Enhancing Signal-to-Noise Ratio
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Neuropeptide Y Receptor 5 (NPY5R) functional assays.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during NPY5R functional assays, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: High Background Signal in a Calcium Mobilization Assay
-
Question: My no-stimulant control wells exhibit a high and variable fluorescence signal in my NPY5R calcium flux assay. What could be the cause, and how can I fix it?
-
Answer: High background fluorescence can obscure the specific signal from NPY5R activation. Several factors can contribute to this issue:
-
Cell Health and Density: Unhealthy or overly confluent cells can lead to spontaneous calcium release. Ensure you are using cells in their logarithmic growth phase and optimize cell seeding density. Create a cell titration curve to determine the optimal number of cells per well that provides the best signal window.
-
Dye Loading and Leakage: Inconsistent dye loading or leakage of the calcium indicator from the cells can increase background. Optimize the dye loading concentration and incubation time. The inclusion of probenecid (B1678239) in the assay buffer can help prevent dye leakage.
-
Assay Buffer Composition: The presence of interfering substances or autofluorescent components in the assay buffer can contribute to high background. Use a phenol (B47542) red-free medium or buffer during the assay.
-
Compound Interference: The tested compounds themselves might be autofluorescent. Run a control plate with compounds in assay buffer without cells to check for intrinsic fluorescence.
-
Issue 2: Low Signal Window in an IP-One HTRF Assay
-
Question: The difference between my maximum signal (agonist-stimulated) and baseline signal is very small in my NPY5R IP-One assay. How can I improve the signal window?
-
Answer: A narrow signal window can make it difficult to discern true hits from noise. Consider the following optimization steps:
-
Agonist Concentration and Incubation Time: Ensure you are using an optimal concentration of the NPY5R agonist. Perform a full dose-response curve to identify the EC80-EC100 concentration for maximal stimulation. Also, optimize the agonist incubation time, as the accumulation of IP1 is time-dependent.
-
Cell Line and Receptor Expression: The level of NPY5R expression in your cell line is critical. Very high expression may lead to constitutive activity and a high baseline, while low expression will result in a weak signal. Select a cell line with optimal receptor expression or consider generating a stable cell line with inducible expression.
-
Lysis Buffer and Reagent Incubation: Ensure complete cell lysis to release intracellular IP1. Follow the manufacturer's recommendations for the lysis buffer and incubation time. The stability of the HTRF signal allows for flexibility in read times, but ensure consistency across plates.[1]
-
Issue 3: Inconsistent Results in a β-Arrestin Recruitment Assay
-
Question: I am observing significant well-to-well and plate-to-plate variability in my NPY5R β-arrestin recruitment assay. What are the likely sources of this inconsistency?
-
Answer: Reproducibility is key for reliable data. To address inconsistency:
-
Cell Seeding Uniformity: Uneven cell distribution across the plate is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling.
-
Pipetting Accuracy: Inaccurate or inconsistent liquid handling can introduce significant errors. Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using automated liquid handlers.
-
Edge Effects: Wells on the outer edges of the plate are prone to evaporation, which can affect cell health and assay performance. To mitigate this, avoid using the outermost wells or fill them with sterile water or PBS.
-
Reagent Stability and Preparation: Ensure all reagents, including the substrate for the reporter enzyme, are properly stored and prepared according to the manufacturer's instructions.
-
Frequently Asked Questions (FAQs)
Q1: Which NPY5R functional assay is most suitable for high-throughput screening (HTS)?
A1: The choice of assay depends on several factors, including the specific research question, available instrumentation, and desired throughput.
-
Calcium mobilization assays are often used for HTS due to their rapid kinetics and the availability of homogeneous, no-wash formats.[2] However, they can be prone to false positives from compounds that interfere with calcium signaling.
-
IP-One HTRF assays provide a more stable endpoint measurement, as IP1 accumulates over time, making them less susceptible to kinetic misses and a robust choice for HTS.[1][3]
-
β-arrestin recruitment assays offer an alternative signaling readout that is independent of G-protein coupling, which can be valuable for identifying biased agonists.[4]
Q2: How can I confirm that the observed signal is specific to NPY5R activation?
A2: To ensure signal specificity, it is crucial to include proper controls in your experiments:
-
Use a known NPY5R antagonist: Pre-incubating the cells with a specific NPY5R antagonist should block the agonist-induced signal in a dose-dependent manner.
-
Use a parental cell line: A cell line that does not express NPY5R should not produce a signal in response to the agonist.
-
Test unrelated agonists: Agonists for other GPCRs expressed in the cell line should not elicit a response in your NPY5R assay.
Q3: What are the key differences in signaling pathways measured by these assays?
A3: NPY5R is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[5]
-
cAMP Assays: Activation of Gi/o proteins inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Calcium Mobilization and IP-One Assays: While primarily coupled to Gi/o, NPY5R activation can also lead to the release of Gβγ subunits, which can activate phospholipase C (PLC). PLC then cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, which is detected in calcium mobilization assays. IP-One assays measure the accumulation of a downstream metabolite of IP3.[6]
-
β-Arrestin Recruitment Assays: Upon agonist binding and receptor phosphorylation, β-arrestin proteins are recruited to the receptor, leading to receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades.[4]
Quantitative Data Summary
| Assay Type | Typical Signal Window (S/B ratio) | Z'-factor | Advantages | Disadvantages |
| Calcium Mobilization (FLIPR) | 5 - 20 | 0.6 - 0.8 | Rapid kinetics, amenable to HTS, no-wash protocols available.[2] | Prone to off-target effects, transient signal. |
| IP-One (HTRF) | 10 - 50 | 0.7 - 0.9 | Stable endpoint, high sensitivity, robust for HTS.[1][3] | Slower kinetics compared to calcium assays. |
| β-Arrestin Recruitment (e.g., Tango™, PathHunter®) | 3 - 15 | 0.6 - 0.8 | Measures a distinct signaling pathway, useful for studying biased agonism.[4][7] | May have a smaller signal window compared to other assays. |
Experimental Protocols
1. Calcium Mobilization Assay Protocol
-
Cell Plating: Seed cells expressing NPY5R into a black-walled, clear-bottom 96-well or 384-well plate at a pre-optimized density and incubate overnight.
-
Dye Loading: Prepare a calcium-sensitive dye loading solution (e.g., Fluo-8 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and probenecid). Remove the culture medium and add the dye loading solution to each well.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare serial dilutions of your test compounds and a reference agonist (e.g., Neuropeptide Y) in assay buffer.
-
Signal Detection: Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR). Record a baseline fluorescence reading for 10-20 seconds.
-
Compound Addition: The instrument will then add the compounds to the wells while continuously recording the fluorescence signal for 2-3 minutes to capture the peak response.
-
Data Analysis: The change in fluorescence intensity over baseline is calculated to determine the response to the compounds.
2. IP-One HTRF Assay Protocol
-
Cell Plating: Seed NPY5R-expressing cells into a suitable microplate (e.g., 384-well white plate) and incubate overnight.
-
Compound Stimulation: Remove the culture medium and add the test compounds or reference agonist diluted in stimulation buffer.
-
Incubation: Incubate the plate at 37°C for a pre-determined optimal time (e.g., 30-60 minutes).
-
Cell Lysis and Reagent Addition: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) prepared in the kit's lysis buffer to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour in the dark.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and normalize the data to controls.
3. β-Arrestin Recruitment Assay (Tango™ GPCR Assay Technology)
-
Cell Plating: Plate the Tango™ NPY5R-bla U2OS cells in assay medium in a 384-well black-wall, clear-bottom plate and incubate overnight.[7]
-
Compound Addition: Add your test compounds or reference agonist to the wells. For antagonist screening, pre-incubate with the antagonist before adding the agonist.[7]
-
Incubation: Incubate the plate for 5 hours at 37°C in a humidified incubator.[7]
-
Substrate Loading: Add the LiveBLAzer™-FRET B/G Substrate to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature in the dark.
-
Signal Reading: Read the plate on a fluorescence plate reader with excitation at 409 nm and emission detection at 460 nm and 530 nm.
-
Data Analysis: Calculate the emission ratio (460 nm / 530 nm) to determine the level of β-arrestin recruitment.
Visualizations
Caption: NPY5R Signaling Pathways.
Caption: Troubleshooting Logic Flowchart.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. news-medical.net [news-medical.net]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Avoiding precipitation of Neuropeptide Y5 receptor ligand-1 in buffer
Technical Support Center: Neuropeptide Y5 Receptor Ligand-1
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals avoid common issues with the precipitation of this compound (a small molecule antagonist) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation?
A1: Precipitation of this ligand is typically due to its hydrophobic nature and limited solubility in aqueous solutions. Key contributing factors include:
-
High Final Concentration: The experimental concentration exceeds the ligand's solubility limit in the final buffer.
-
pH of the Buffer: The ligand is less soluble at neutral or alkaline pH.
-
Low Percentage of Organic Solvent: Insufficient organic co-solvent (like DMSO) in the final working solution can cause the ligand to fall out of solution.[1][2]
-
Buffer Composition: Certain salts or high ionic strength can decrease the solubility of hydrophobic compounds.[3]
-
Improper Dissolution Technique: Adding aqueous buffer directly to the lyophilized powder or adding the ligand stock to the buffer too quickly without adequate mixing can cause localized high concentrations and immediate precipitation.
Q2: My ligand precipitated after I stored the prepared buffer solution in the refrigerator. Why did this happen?
A2: The solubility of many compounds, including this ligand, is temperature-dependent.[3] Storing a solution that is near its saturation point at a lower temperature (e.g., 4°C) can significantly decrease the ligand's solubility, causing it to crystallize or precipitate out of solution.[3] It is recommended to prepare working solutions fresh on the day of the experiment.
Q3: What is the recommended solvent for making a stock solution?
A3: Due to its hydrophobic nature, this compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO).[4][5] A high-concentration stock solution (e.g., 10-20 mM) should be prepared in DMSO, aliquoted, and stored at -80°C for long-term stability.[1][6]
Q4: Can I use solvents other than DMSO?
A4: While DMSO is preferred, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can also be used.[7] However, it is crucial to ensure the chosen solvent is compatible with your specific assay and cell type, as organic solvents can have physiological effects.[7] The final concentration of the organic solvent in the assay should typically be kept below 1% (v/v), and ideally below 0.5%, to avoid cytotoxicity or other confounding effects.[1]
Q5: What should I do if I observe precipitation in my experiment?
A5: If precipitation occurs, the results from that experiment may not be reliable. It is best to discard the precipitated solution and prepare a new one. Use the troubleshooting guide below to identify the potential cause and adjust your protocol accordingly. This may involve lowering the final ligand concentration, adjusting the buffer pH, or slightly increasing the percentage of co-solvent.
Troubleshooting Guide for Ligand Precipitation
Use the table below to diagnose and solve precipitation issues.
| Possible Cause | Explanation | Recommended Solution |
| Buffer pH is too high | The ligand is a weak base and is more soluble in slightly acidic conditions. At neutral or alkaline pH, it is less charged and more prone to precipitation. | Prepare your final assay buffer with a pH between 6.0 and 7.0. Buffers like HEPES or MES are good candidates.[8] Always verify the final pH after all components have been added. |
| Final ligand concentration is too high | The desired concentration exceeds the ligand's aqueous solubility limit, even with a co-solvent. | Perform a solubility test to determine the maximum soluble concentration in your final assay buffer. If necessary, reduce the working concentration for your experiment. |
| Insufficient organic co-solvent | The percentage of DMSO (or other organic solvent) in the final working solution is too low to maintain the ligand's solubility. | Ensure the final concentration of DMSO is sufficient, typically between 0.1% and 1.0%.[1] Always add the DMSO stock solution to the aqueous buffer, not the other way around, while vortexing to ensure rapid mixing. |
| Improper mixing technique | Adding the concentrated stock solution to the buffer without immediate and vigorous mixing can create localized areas of high concentration, causing the ligand to precipitate before it can be properly diluted. | Add the stock solution dropwise to the final buffer volume while the buffer is being actively vortexed or stirred. This ensures immediate dispersion and dilution. |
| Temperature changes | Rapidly moving solutions from cold to warm temperatures or vice-versa can affect solubility. Repeated freeze-thaw cycles of stock solutions can also lead to degradation and precipitation.[9] | Thaw stock solutions slowly and completely at room temperature before use.[10] Prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles.[9][10] |
| Incompatible buffer components | High concentrations of certain salts or other additives in the buffer can reduce the solubility of hydrophobic compounds through a "salting-out" effect.[3] | If possible, test simpler buffer formulations. For receptor binding assays, a common buffer is 50 mM Tris-HCl, 5 mM MgCl₂, with pH adjusted appropriately.[11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
High-purity, anhydrous DMSO[5]
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized ligand to equilibrate to room temperature in a desiccator before opening to prevent condensation.[1][6]
-
Weigh out a precise amount of the ligand powder (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 319.36) * 100,000
-
For 1 mg: (1 / 319.36) * 100,000 ≈ 313.1 µL of DMSO.
-
-
Add the calculated volume of DMSO to the vial containing the ligand.
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can also aid dissolution if needed.[1][12]
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (stable for up to 6 months) or -20°C for short-term storage (up to 1 month).[4][5]
Protocol 2: Preparation of a 1 µM Working Solution in Assay Buffer
Materials:
-
10 mM Ligand Stock Solution in DMSO (from Protocol 1)
-
Sterile Assay Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.0)[8]
-
Sterile microcentrifuge tubes or polypropylene (B1209903) tubes
Procedure:
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution to avoid precipitation. First, prepare an intermediate dilution.
-
Intermediate Dilution (100 µM): Add 2 µL of the 10 mM stock solution to 198 µL of the assay buffer while vortexing. This creates a 1:100 dilution.
-
-
Prepare the final working solution.
-
Final Dilution (1 µM): Add 10 µL of the 100 µM intermediate solution to 990 µL of the assay buffer while vortexing. This creates a 1:100 dilution.
-
-
The final DMSO concentration in this working solution will be 0.01%, which is well-tolerated by most cell-based assays.
-
Use the final working solution immediately for your experiment. Do not store aqueous dilutions.[7]
Visualizations
Caption: Troubleshooting decision tree for ligand precipitation.
Caption: Recommended workflow for ligand solution preparation.
Caption: Simplified NPY5 receptor antagonist signaling pathway.
References
- 1. lifetein.com [lifetein.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bachem.com [bachem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 11. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 12. Video: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
Optimizing incubation time for NPY5R radioligand binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Neuropeptide Y5 Receptor (NPY5R) radioligand binding assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of incubation time for NPY5R radioligand binding experiments.
Question: Why is my specific binding signal too low?
Answer:
A low specific binding signal can stem from several factors related to incubation time, especially given that NPY5R exhibits rapid association and dissociation kinetics.[1]
-
Insufficient Incubation Time: The binding reaction may not have reached equilibrium. While NPY5R binding is rapid, achieving a steady state is crucial.
-
Receptor Degradation: Prolonged incubation at physiological temperatures can lead to the degradation of the receptor protein in your membrane preparation.
-
Solution: Evaluate receptor stability over time. If the signal peaks and then declines, shorten the incubation time to the beginning of the plateau phase. Consider running incubations at a lower temperature (e.g., 4°C or room temperature) to enhance stability, though this will require a longer incubation time to reach equilibrium.[4]
-
-
Radioligand Instability: The radioligand itself may be unstable over a long incubation period.
-
Solution: Consult the manufacturer's data sheet for the radioligand's stability under your assay conditions. If degradation is suspected, a shorter incubation time is necessary.
-
Question: Why is my non-specific binding excessively high?
Answer:
High non-specific binding (NSB) can obscure the specific signal and is a common challenge in radioligand binding assays.
-
Prolonged Incubation: Longer incubation times can sometimes increase the non-specific binding of the radioligand to the filter, plasticware, or membrane components.[5]
-
Solution: Determine the shortest incubation time required to reach equilibrium for specific binding. Avoid unnecessarily long incubations.
-
-
Inappropriate Assay Conditions: Buffer composition and handling can contribute to high NSB.
-
Solution: Ensure your wash buffer is ice-cold and that washing steps are performed rapidly to minimize dissociation of the specific binding while effectively removing non-specifically bound radioligand.[3][6] Consider adding a blocking agent like Bovine Serum Albumin (BSA) to your buffer or pre-soaking filters in a polymer like polyethyleneimine (PEI).[7][8]
-
Question: My results are inconsistent between experiments. What could be the cause?
Answer:
Inconsistent results often point to a lack of equilibrium or variability in the experimental protocol.
-
Incubation Time Not at Equilibrium: If the chosen incubation time is on the slope of the association curve rather than the plateau, small variations in timing will lead to significant differences in binding.
-
Solution: It is critical to perform an association kinetics experiment to identify the time point at which binding is stable. Choose an incubation time well into the plateau phase to ensure minor timing variations do not impact the results.
-
-
Temperature Fluctuations: Variations in incubation temperature between experiments will alter the binding kinetics and the time required to reach equilibrium.[9]
-
Solution: Use a calibrated incubator or water bath and ensure all assay plates reach the target temperature before starting the incubation.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical incubation time for an NPY5R radioligand binding assay?
A1: A common starting point for incubation is 60 to 90 minutes at room temperature (around 25°C) or 30°C.[6][10] However, because NPY5R is known for rapid binding kinetics, the optimal time must be empirically determined for your specific radioligand and experimental conditions by conducting a time-course experiment.[1]
Q2: How do I perform an experiment to determine the optimal incubation time?
A2: This is accomplished through an "association kinetics" or "time-course" experiment. You will measure specific binding at multiple time points to identify when equilibrium is reached. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: Does the concentration of the radioligand affect the incubation time needed to reach equilibrium?
A3: Yes. Lower concentrations of the radioligand will require a longer time to reach equilibrium.[2] Therefore, it is recommended to perform the time-course experiment using the lowest concentration of radioligand you plan to use in subsequent saturation or competition assays.[2]
Q4: Should I change the incubation time if I change the temperature?
A4: Absolutely. Lowering the temperature will slow down the association rate, thus requiring a longer incubation time to reach equilibrium. Conversely, increasing the temperature will shorten the required time, but may risk receptor or ligand degradation.
Q5: What is ligand depletion and how does it relate to incubation time?
A5: Ligand depletion occurs when a significant portion (typically >10%) of the added radioligand binds to the receptor, lowering the free concentration of the radioligand and affecting the equilibrium.[2] While not directly a function of incubation time, it's crucial to ensure your receptor concentration is low enough to avoid this artifact, as it can lead to an underestimation of the true affinity (Kd).
Data Presentation
Table 1: Representative Data from an NPY5R Association Kinetics Experiment
This table illustrates the expected outcome of a time-course experiment to determine the optimal incubation time. The data shows the specific binding of an NPY5R radioligand over time, reaching a plateau around the 60-minute mark.
| Incubation Time (minutes) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 5 | 1500 | 300 | 1200 |
| 15 | 3200 | 310 | 2890 |
| 30 | 5500 | 325 | 5175 |
| 45 | 6800 | 330 | 6470 |
| 60 | 7500 | 340 | 7160 |
| 75 | 7550 | 345 | 7205 |
| 90 | 7520 | 350 | 7170 |
| 120 | 7480 | 355 | 7125 |
CPM = Counts Per Minute
Experimental Protocols
Protocol: Determining Optimal Incubation Time (Association Kinetics)
This protocol outlines the steps to identify the equilibrium time point for your NPY5R radioligand binding assay.
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Membrane Preparation: Homogenized cells or tissue expressing NPY5R, diluted in assay buffer to the desired concentration.
-
Radioligand Solution: Prepare the radioligand at a concentration at or below its expected Kd in assay buffer.
-
Non-Specific Determinate: A high concentration (e.g., 10 µM) of a non-labeled NPY5R ligand to determine non-specific binding.
-
-
Assay Setup:
-
Set up a series of tubes or a 96-well plate for each time point you will test (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
For each time point, prepare triplicate tubes for "Total Binding" and "Non-Specific Binding".
-
-
Incubation Procedure:
-
To "Total Binding" tubes, add the membrane preparation and assay buffer.
-
To "Non-Specific Binding" tubes, add the membrane preparation and the non-specific determinate solution.
-
Initiate the binding reaction by adding the radioligand solution to all tubes simultaneously (or in a staggered manner corresponding to the time points).
-
Incubate the reactions at the desired temperature (e.g., 25°C) with gentle agitation.
-
-
Termination and Filtration:
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the average CPM for your triplicates.
-
Determine Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot Specific Binding (Y-axis) against Incubation Time (X-axis). The optimal incubation time is the point at which the curve reaches a stable plateau.
-
Mandatory Visualizations
Caption: Workflow for determining optimal incubation time.
Caption: NPY5R signaling pathways.
References
- 1. Irreversible binding kinetics of neuropeptide Y ligands to Y2 but not to Y1 and Y5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 10. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Neuropeptide Y5 Receptor (Y5R) Ligand-1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuropeptide Y5 receptor (Y5R) ligand-1.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for an in vitro Y5R binding assay?
A1:
-
Positive Controls:
-
A well-characterized Y5R agonist with known high affinity (e.g., Neuropeptide Y, Peptide YY). This confirms the integrity of the receptor preparation and the assay system.
-
A known selective Y5R antagonist (e.g., CGP 71683A) to demonstrate competitive displacement of the radioligand.
-
-
Negative Controls:
-
Non-specific binding control: Determined in the presence of a high concentration of a non-radiolabeled Y5R ligand to saturate all specific binding sites.[1]
-
Cells or membranes lacking the Y5R: To ensure that the observed binding is specific to the receptor.
-
Vehicle control: To account for any effects of the solvent used to dissolve the test compounds.
-
Q2: My Y5R antagonist shows no effect in an in vivo feeding study. What are the potential reasons?
A2: There are several potential reasons for a lack of efficacy in in vivo studies:
-
Pharmacokinetics: The compound may have poor oral bioavailability, rapid metabolism, or insufficient brain penetration to reach the target receptors in the hypothalamus. Plasma and brain concentrations of the antagonist should be measured.
-
Dose Selection: The administered dose may be too low to achieve a therapeutically relevant level of receptor occupancy. A dose-response study is crucial to determine the optimal dose.[2]
-
Target Engagement: It is essential to confirm that the antagonist is engaging the Y5R in the brain at the administered dose. This can be assessed through ex vivo binding studies or PET imaging if a suitable radioligand is available.
-
Redundancy in Feeding Pathways: The regulation of food intake is complex and involves multiple redundant pathways. Blockade of the Y5R alone may not be sufficient to produce a significant effect, especially in certain genetic backgrounds or dietary conditions.[3][4] Some studies suggest that dual blockade of Y1 and Y5 receptors may be more effective.[4]
-
Experimental Model: The choice of animal model (e.g., diet-induced obese vs. genetic models) can influence the outcome. Y5R antagonists have shown efficacy in diet-induced obese models.[2]
Q3: How do I choose the appropriate control groups for an in vivo study with a Y5R antagonist?
A3:
-
Vehicle Control: A group of animals receiving the same vehicle (e.g., saline, DMSO) used to dissolve the Y5R antagonist, administered via the same route and schedule. This controls for any effects of the vehicle or the administration procedure itself.
-
Positive Control (Optional but Recommended): A group treated with a compound known to modulate feeding behavior (e.g., a known appetite suppressant) to validate the experimental model and procedures.
-
Pair-Fed Control: To distinguish between the effects of the antagonist on food intake and its potential effects on energy expenditure, a pair-fed group can be included. This group receives the same amount of food as consumed by the antagonist-treated group.[5]
-
Y5R Knockout Mice: To confirm that the effects of the antagonist are specifically mediated by the Y5R, the compound can be tested in Y5R knockout mice, where it should have no effect.[2]
Troubleshooting Guides
Radioligand Binding Assay
| Problem | Possible Cause | Troubleshooting Steps |
| High Non-Specific Binding (>30% of total binding) | 1. Radioligand concentration is too high. | 1. Use a radioligand concentration at or below its Kd value. |
| 2. Insufficient blocking of non-specific sites. | 2. Increase the concentration of BSA or use a different blocking agent in the assay buffer. | |
| 3. Radioligand is sticking to filters or plates. | 3. Pre-soak filters in 0.3-0.5% polyethyleneimine (PEI). Consider using plates with low protein binding properties. | |
| 4. Inadequate washing. | 4. Increase the number and/or volume of washes with ice-cold wash buffer. | |
| 5. Radioligand degradation. | 5. Check the purity of the radioligand and store it properly. | |
| Low Specific Binding Signal | 1. Low receptor expression in the membrane preparation. | 1. Use a cell line with higher Y5R expression or increase the amount of membrane protein per well. |
| 2. Inactive receptor. | 2. Ensure proper membrane preparation and storage to maintain receptor integrity. | |
| 3. Suboptimal assay conditions. | 3. Optimize incubation time, temperature, and buffer composition (pH, ionic strength). | |
| 4. Degraded radioligand. | 4. Use a fresh batch of radioligand. | |
| Poor Reproducibility (High Well-to-Well Variation) | 1. Inconsistent pipetting. | 1. Use calibrated pipettes and ensure proper mixing of reagents. Use of automated liquid handlers can improve consistency. |
| 2. Temperature gradients across the plate. | 2. Ensure uniform incubation temperature. Avoid placing plates near drafts. | |
| 3. Incomplete filtration or washing. | 3. Ensure the filtration manifold is working correctly and that all wells are washed consistently. |
cAMP Functional Assay
| Problem | Possible Cause | Troubleshooting Steps |
| No or Weak Agonist-Induced Inhibition of Forskolin-Stimulated cAMP | 1. Low Y5R expression or coupling to Gi. | 1. Verify Y5R expression in the cell line. Ensure the cells are healthy and not passaged too many times. |
| 2. Inactive agonist. | 2. Check the integrity and concentration of the Y5R agonist. | |
| 3. Suboptimal forskolin (B1673556) concentration. | 3. Perform a forskolin dose-response curve to determine the EC80 concentration for stimulation. | |
| 4. Cell density is too high or too low. | 4. Optimize the cell number per well. | |
| 5. Insufficient incubation time. | 5. Optimize the incubation time for both agonist and forskolin stimulation. | |
| High Basal cAMP Levels | 1. Endogenous receptor activity. | 1. This can be normal for some cell lines. Ensure the assay window between basal and stimulated levels is sufficient. |
| 2. Cell stress. | 2. Handle cells gently and ensure they are healthy. | |
| High Variability Between Replicates | 1. Inconsistent cell plating. | 1. Ensure a homogenous cell suspension and use appropriate plating techniques. |
| 2. Edge effects on the plate. | 2. Avoid using the outer wells of the plate for experimental samples. Fill them with buffer or media. | |
| 3. Inaccurate reagent addition. | 3. Use calibrated multi-channel pipettes for reagent addition. |
Quantitative Data Summary
Table 1: Binding Affinities of Selected Ligands for the Neuropeptide Y5 Receptor
| Ligand | Receptor Species | Assay Type | Affinity (Ki/IC50) | Reference |
| [¹²⁵I][hPP₁₋₁₇, Ala³¹, Aib³²]NPY | Rat | Radioligand Saturation | Kd: 1.7 ± 0.5 nM | [1] |
| Neuropeptide Y (NPY) | Human | Radioligand Competition | IC50: 3 nM | BindingDB |
| Peptide YY (PYY) | Human | Functional (Calcium Flux) | pEC50: ~8.5 | [6] |
| Pancreatic Polypeptide (PP) | Human | Functional (Calcium Flux) | pEC50: ~7.5 | [6] |
| CGP 71683A (Antagonist) | Rat | Radioligand Competition | IC50: 1.4 nM | |
| S-2367 (Antagonist) | Not Specified | Radioligand Binding | High Affinity | [7] |
| S-234462 (Antagonist) | Not Specified | Radioligand Binding | High Affinity | [7] |
Note: Ki and IC50 values are dependent on assay conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols
Radioligand Binding Assay for Y5R
Objective: To determine the binding affinity of a test compound for the Y5R.
Materials:
-
Cell membranes from a cell line stably expressing Y5R (e.g., HEK293-Y5R).
-
Radioligand: e.g., [¹²⁵I][hPP₁₋₁₇, Ala³¹, Aib³²]NPY.[1]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Non-specific binding control: 1 µM unlabeled NPY.
-
Test compounds at various concentrations.
-
96-well plates and glass fiber filters (pre-soaked in 0.5% PEI).
-
Filtration apparatus and scintillation counter.
Protocol:
-
Prepare dilutions of the test compound and the non-specific binding control in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control or 50 µL of test compound.
-
50 µL of radioligand at a concentration near its Kd (e.g., 50 pM [¹²⁵I][hPP₁₋₁₇, Ala³¹, Aib³²]NPY).[1]
-
100 µL of Y5R membrane preparation (20-40 µg of protein).
-
-
Incubate the plate for 90-120 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression.
cAMP Functional Assay for Y5R
Objective: To determine the functional activity (agonist or antagonist) of a test compound at the Y5R.
Materials:
-
A cell line expressing Y5R and capable of producing cAMP (e.g., CHO-K1-Y5R).
-
Stimulation Buffer: HBSS, 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
Forskolin.
-
Y5R agonist (e.g., NPY).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Seed the cells in a 96-well plate and culture overnight.
-
Wash the cells with stimulation buffer.
-
For Antagonist Testing:
-
Add 25 µL of the test compound at various concentrations and incubate for 15-30 minutes at 37°C.
-
Add 25 µL of a Y5R agonist at its EC80 concentration.
-
-
For Agonist Testing:
-
Add 25 µL of the test compound at various concentrations.
-
-
Add 50 µL of forskolin (at a pre-determined EC80 concentration) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
For agonist testing, plot the inhibition of forskolin-stimulated cAMP against the log concentration of the test compound to determine the EC50. For antagonist testing, plot the reversal of agonist-induced inhibition against the log concentration of the test compound to determine the IC50.
In Vivo Feeding Study in Rodents
Objective: To evaluate the effect of a Y5R antagonist on food intake and body weight.
Materials:
-
Rodents (e.g., diet-induced obese C57BL/6J mice).[2]
-
Y5R antagonist.
-
Vehicle for the antagonist.
-
Standard or high-fat diet.
-
Metabolic cages for monitoring food and water intake.
Protocol:
-
Acclimatize the animals to individual housing in metabolic cages for at least 3-5 days.
-
Record baseline food intake and body weight for 2-3 days.
-
Randomize the animals into treatment groups (e.g., vehicle, Y5R antagonist at different doses).
-
Administer the Y5R antagonist or vehicle at a specific time each day (e.g., 1 hour before the dark cycle). Administration can be oral gavage or intraperitoneal injection.[2]
-
Measure food intake at regular intervals (e.g., 2, 4, 8, and 24 hours) post-administration.
-
Record body weight daily.
-
Continue the treatment for a specified duration (e.g., 14 days).[2]
-
At the end of the study, plasma and brain tissue can be collected to measure drug concentrations and confirm target engagement.
-
Analyze the data by comparing the food intake and body weight changes in the antagonist-treated groups to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
Caption: Neuropeptide Y5 Receptor Signaling Pathway.
Caption: Experimental Workflow for Y5R Antagonist Screening.
References
- 1. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Y5 neuropeptide Y receptor in feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Specificity of CGP71683A: A Comparative Guide to Neuropeptide Y5 Receptor Binding
For researchers, scientists, and professionals in drug development, the precise validation of a ligand's binding specificity is a cornerstone of reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of the binding profile of CGP71683A, a selective Neuropeptide Y5 receptor (Y5R) antagonist, with the endogenous ligand Neuropeptide Y (NPY) and the selective agonist [D-Trp32]NPY.
This document presents quantitative binding data, detailed experimental protocols for assessing ligand specificity, and visualizations of the associated signaling pathway and experimental workflow to offer a clear and objective evaluation of CGP71683A's performance as a selective Y5R tool compound.
Comparative Binding Affinity of Y5R Ligands
The binding affinity of a ligand to its target receptor, and importantly, its lack of affinity for other related receptors, is a critical measure of its specificity. The following table summarizes the binding affinities (Ki in nM) of Neuropeptide Y (NPY), the selective Y5R agonist [D-Trp32]NPY, and the selective Y5R antagonist CGP71683A across the four human Neuropeptide Y receptor subtypes (Y1, Y2, Y4, and Y5). Lower Ki values indicate higher binding affinity.
| Ligand | Y1 Receptor Ki (nM) | Y2 Receptor Ki (nM) | Y4 Receptor Ki (nM) | Y5 Receptor Ki (nM) |
| Neuropeptide Y (NPY) | ~1 | ~1 | >1000 | ~1 |
| [D-Trp32]NPY | 135 | >1000 | >1000 | 1.2 |
| CGP71683A | 2765 | 7187 | 5637 | 1.4[1] |
Data presented is compiled from multiple sources and represents approximate values. For exact values, please refer to the cited literature.
As the data illustrates, the endogenous ligand NPY exhibits high affinity for Y1, Y2, and Y5 receptors, highlighting its non-selective nature. In contrast, [D-Trp32]NPY demonstrates a clear preference for the Y5 receptor, with significantly lower affinity for Y1, Y2, and Y4 receptors.[2][3] Most notably, CGP71683A displays exceptional selectivity for the Y5 receptor, with Ki values for Y1, Y2, and Y4 receptors being over 1000-fold higher than for the Y5 receptor.[1][4][5] This high degree of selectivity makes CGP71683A a valuable tool for specifically investigating the physiological and pathological roles of the Y5 receptor.
Experimental Protocols: Radioligand Displacement Assay
The binding affinities presented above are typically determined using a radioligand displacement assay. This competitive binding assay measures the ability of an unlabeled test compound (e.g., CGP71683A) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the Neuropeptide Y5 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human Neuropeptide Y5 receptor (or Y1, Y2, Y4 for selectivity profiling).
-
Radioligand: A high-affinity radiolabeled ligand for the Y5 receptor, such as [¹²⁵I]-Peptide YY or a selective Y5 radioligand.
-
Test Compound: Unlabeled ligand of interest (e.g., CGP71683A).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand to determine non-specific binding.
-
96-well Plates: For incubating the assay components.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: A cell harvester or vacuum manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Addition of Test Compound: Add serial dilutions of the test compound to the appropriate wells. Add buffer to the "total binding" wells and a saturating concentration of a non-radiolabeled ligand to the "non-specific binding" wells.
-
Addition of Radioligand: Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.
-
Addition of Cell Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Landscape
To better understand the context of Y5R ligand binding, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: Neuropeptide Y5 Receptor Signaling Pathway.
The binding of an agonist to the Y5R activates the inhibitory G-protein (Gi/o).[6] This leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cAMP levels. The Y5R can also signal through other pathways, such as the ERK/MAPK and RhoA pathways, to influence cellular processes like cell growth and motility.[7]
References
- 1. ispub.com [ispub.com]
- 2. researchgate.net [researchgate.net]
- 3. Substitution of D-Trp32 in NPY destabilizes the binding transition state to the Y1 receptor site in SK-N-MC cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and selective tools to investigate neuropeptide Y receptors in the central and peripheral nervous systems: BIB03304 (Y1) and CGP71683A (Y5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 7. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neuropeptide Y5 Receptor Antagonists: Profiling Neuropeptide Y5 Receptor Ligand-1
For Researchers, Scientists, and Drug Development Professionals
The Neuropeptide Y (NPY) system, particularly the Y5 receptor (NPY5R), has been a focal point for therapeutic intervention in metabolic diseases, most notably obesity. The NPY5R is a G-protein coupled receptor predominantly expressed in the central nervous system and is implicated in the regulation of food intake and energy homeostasis. Antagonism of this receptor has been a keenly pursued strategy for the development of anti-obesity therapeutics. This guide provides a comparative analysis of Neuropeptide Y5 receptor ligand-1, a potent carbazole-based antagonist, against other notable NPY5R antagonists, supported by available experimental data.
Introduction to this compound
This compound, also referred to as compound 54 in some literature, is a carbazole (B46965) derivative identified as a potent and selective antagonist of the NPY5 receptor.[1][2] Its discovery emerged from research focused on identifying novel chemical scaffolds for NPY5R modulation. The carbazole core represents a distinct structural class compared to other well-known NPY5R antagonists.
Comparative Analysis of NPY5R Antagonists
The landscape of NPY5R antagonists is diverse, encompassing various chemical scaffolds with differing pharmacological profiles. This section compares this compound and its close analogs to other key antagonists that have been evaluated in preclinical and clinical studies, such as Velneperit (S-2367) and MK-0557.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for a selection of NPY5R antagonists, providing a snapshot of their binding affinity, selectivity, and in vivo efficacy. It is important to note that direct head-to-head comparative studies for all listed compounds under identical experimental conditions are limited.
| Compound | Chemical Class | Binding Affinity (IC50/Ki, nM) | Selectivity Profile | In Vivo Efficacy (Model) | Reference |
| This compound (and analogs, e.g., NPY5RA-972) | Carbazole Urea (B33335) | Y5 IC50: ~10-100 nM (estimated) | Highly selective over Y1, Y2, Y4 receptors | Inhibition of food intake in fasting-induced feeding models in rats.[3] | [4] |
| Velneperit (S-2367) | Not specified | Y5 Ki: ~1-10 nM | Selective for NPY5R | Reduced body weight in clinical trials for obesity (Phase II).[5] | [5] |
| MK-0557 | Spiro-substituted cyclohexane | Y5 Ki:Potent and highly selective | Highly selective for NPY5R | Modest weight loss in a 1-year clinical trial.[6][7] | [6][7] |
| CGP 71683A | Non-peptide | Potent Y5 antagonist | Selective for NPY5R | Suppressed NPY-induced food intake in rats. | |
| L-152,804 | Not specified | Potent Y5 antagonist | Selective for NPY5R | Reduced food intake and body weight in diet-induced obese mice. | [4] |
Note: The binding affinity for this compound is an estimation based on the general potency described for the carbazole urea series in the cited literature. Specific Ki or IC50 values for "ligand-1" itself are not publicly available in the retrieved search results.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of NPY5R antagonists.
Radioligand Binding Assay for NPY5R
This protocol is a standard method to determine the binding affinity of a test compound for the NPY5R.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and subsequently calculate its binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing the human NPY5 receptor.
-
Radioligand: [¹²⁵I]-PYY or another suitable NPY5R-selective radioligand.
-
Test compounds: this compound and other antagonists.
-
Non-specific binding control: High concentration of a non-radiolabeled NPY5R agonist or antagonist (e.g., 1 µM NPY).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293-hNPY5R cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Food Intake Study in a Fasted Rat Model
This protocol assesses the anorectic effect of an NPY5R antagonist in vivo.
Objective: To evaluate the effect of the test compound on food consumption in food-deprived animals.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Acclimation: House the rats individually and acclimate them to the experimental conditions.
-
Fasting: Fast the rats overnight (e.g., 16-18 hours) with free access to water.
-
Dosing: Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., intraperitoneal or oral gavage).
-
Food Presentation: At a specified time post-dosing, provide a pre-weighed amount of standard chow.
-
Measurement: Measure the cumulative food intake at various time points (e.g., 1, 2, 4, and 6 hours) by weighing the remaining food.
-
Data Analysis: Compare the food intake between the compound-treated and vehicle-treated groups using appropriate statistical methods.
Mandatory Visualizations
NPY5R Signaling Pathway
Caption: Simplified signaling pathway of the Neuropeptide Y5 receptor (NPY5R).
Experimental Workflow for In Vivo Efficacy Testing
Caption: General experimental workflow for comparing the in vivo efficacy of NPY5R antagonists.
Conclusion
This compound, a carbazole-based antagonist, represents a promising scaffold for the development of NPY5R-targeted therapeutics. While publicly available, direct comparative data with other leading antagonists is limited, the existing information suggests it is a potent and selective molecule. The clinical development of other NPY5R antagonists, such as MK-0557 and Velneperit, has been met with challenges, highlighting the complexity of targeting the NPY system for obesity. The modest weight loss observed in clinical trials suggests that NPY5R antagonism alone may not be sufficient to produce robust anti-obesity effects in humans.[5][6][7] Future research should focus on comprehensive head-to-head studies to fully elucidate the comparative efficacy and pharmacokinetic profiles of different NPY5R antagonist scaffolds, including the promising carbazole class. This will be critical in determining the therapeutic potential of these compounds, either as standalone treatments or in combination with other anti-obesity agents.
References
- 1. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pyrazolecarboxamide human neuropeptide Y5 receptor ligands with in vivo antifeedant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neuropeptide Y Receptor Antagonists: Y5 Ligand-1 vs. Y1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Neuropeptide Y (NPY) plays a critical role in regulating a host of physiological processes, with energy homeostasis and appetite control being among the most significant. Its effects are mediated through a family of G-protein coupled receptors (GPCRs), primarily the Y1 and Y5 receptor subtypes, both of which are considered key targets for the development of anti-obesity therapeutics.[1] This guide provides an objective comparison between antagonists targeting the NPY Y5 receptor, represented by the well-characterized compound CGP71683A, and antagonists targeting the NPY Y1 receptor, exemplified by the potent and selective molecule BIBO3304.
While this guide specifically references "Neuropeptide Y5 receptor ligand-1" (also known as compound 54), a potent carbazole (B46965) derivative antagonist for the NPY Y5 receptor, detailed quantitative data from peer-reviewed publications is limited.[2][3] Therefore, to provide a robust data-driven comparison, we will utilize data from CGP71683A, a highly selective and potent non-peptide NPY Y5 receptor antagonist that has been extensively studied.[4]
At a Glance: Y5 vs. Y1 Receptor Antagonists
| Feature | NPY Y5 Receptor Antagonist (e.g., CGP71683A) | NPY Y1 Receptor Antagonist (e.g., BIBO3304) |
| Primary Target | Neuropeptide Y Receptor Subtype 5 (Y5R) | Neuropeptide Y Receptor Subtype 1 (Y1R) |
| Signaling Pathway | Gi/o-coupled: Inhibits adenylyl cyclase, decreases cAMP, activates ERK1/2 pathway. | Gi/o-coupled: Inhibits adenylyl cyclase, decreases cAMP; Gq-coupled properties leading to increased intracellular Ca2+. |
| Primary Therapeutic Indication | Obesity, regulation of food intake.[5] | Obesity, regulation of food intake, anxiety.[1] |
| Key Differentiator | Primarily modulates NPY's effects on energy balance and long-term food intake. | Modulates NPY's effects on both food intake and anxiety-related behaviors.[4] |
Quantitative Performance Data
The following tables summarize the binding affinities and selectivity profiles of representative antagonists for the NPY Y5 and Y1 receptors.
Table 1: Binding Affinity (IC50/Ki in nM)
| Compound | Target Receptor | Rat | Human | Citation(s) |
| CGP71683A | Y5 | 1.4 | - | |
| BIBO3304 | Y1 | 0.72 | 0.38 | [1][6] |
Lower values indicate higher binding affinity.
Table 2: Receptor Subtype Selectivity (IC50/Ki in nM)
| Compound | Y1 Receptor | Y2 Receptor | Y4 Receptor | Y5 Receptor | Selectivity Fold (vs. Target) | Citation(s) |
| CGP71683A | 2765 | 7187 | 5637 | 1.4 | >1000-fold for Y1, Y2, Y4 | |
| BIBO3304 | 0.72 (rat) | >1000 | >1000 | >1000 | >1000-fold for Y2, Y4, Y5 | [1][6] |
In Vivo Efficacy: Preclinical Data
Both Y1 and Y5 receptor antagonists have demonstrated efficacy in rodent models of feeding behavior.
Table 3: Effects on Food Intake in Rodent Models
| Compound | Model | Administration | Dose | Outcome | Citation(s) |
| CGP71683A | Fasted Rats | Intraperitoneal (i.p.) | 1-10 mg/kg | Dose-dependent decrease in fasting-induced food intake. | [4] |
| BIBO3304 | NPY-induced feeding (Rats) | Intracerebroventricular | 1-10 nmol | Significant inhibition of NPY-induced hyperphagia. | [7] |
| BIBO3304 | 24-hour fasted (Rats) | Paraventricular Nucleus | 30 µg | Attenuated hyperphagia, particularly in the first 2 hours of refeeding. | [1][8] |
Signaling Pathways
NPY Y1 and Y5 receptors, while both primarily coupled to Gi proteins to inhibit cAMP production, engage distinct downstream signaling cascades.
Experimental Protocols & Methodologies
The data presented in this guide are typically generated using a standardized set of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (for Affinity and Selectivity)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of binding affinity (Ki or IC50).
-
Cell/Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably transfected to express a specific NPY receptor subtype (Y1, Y2, Y4, or Y5). Total protein concentration is determined using a Bradford assay.[9]
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and a protease inhibitor cocktail.
-
Radioligand: A high-affinity radiolabeled ligand, such as [¹²⁵I]Peptide YY (PYY) or a subtype-selective radiolabeled antagonist, is used at a concentration near its Kd value.[10]
-
Procedure:
-
In a 96-well plate, incubate receptor membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound (antagonist).
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-radiolabeled NPY agonist/antagonist.
-
Incubate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. Filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis: Competition binding curves are generated, and IC50 values are calculated using non-linear regression. Ki values are then calculated using the Cheng-Prusoff equation. Selectivity is determined by comparing the Ki values across the different NPY receptor subtypes.
Functional Assays
This assay measures the ability of an antagonist to block agonist-induced inhibition of cyclic AMP (cAMP) production.
-
Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) expressing the target NPY receptor (Y1 or Y5).
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test antagonist for a short period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) along with a fixed concentration of an NPY agonist (e.g., NPY).
-
After incubation (e.g., 30 minutes at 37°C), lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or GloSensor™ cAMP assay).[11]
-
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in Forskolin-stimulated cAMP levels is quantified to determine its potency (IC50).
This assay measures an antagonist's ability to block agonist-induced increases in intracellular calcium, a hallmark of Y1 receptor activation.
-
Cell Culture and Dye Loading:
-
Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add varying concentrations of the test antagonist to the wells and incubate.
-
Add a fixed concentration (e.g., EC80) of an NPY agonist to stimulate the cells.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis: The peak fluorescence response is measured. The antagonist's potency (IC50) is determined by its ability to inhibit the agonist-induced calcium signal.
In Vivo Feeding Behavior Study
This experiment assesses the antagonist's effect on food intake in an animal model.
-
Animals: Typically, male Sprague-Dawley or Wistar rats are used.[14] Animals are individually housed and acclimated to the experimental conditions.
-
Administration: The test antagonist or vehicle is administered via the desired route (e.g., intracerebroventricularly (i.c.v.), intraperitoneally (i.p.), or orally (p.o.)).
-
Procedure (Fasting-Induced Feeding Model):
-
Animals are fasted for a period (e.g., 16-24 hours) with free access to water.
-
Following the fasting period, the antagonist or vehicle is administered.
-
Pre-weighed food is then returned to the animals.
-
Food intake is measured by weighing the remaining food at specific time points (e.g., 1, 2, 4, and 24 hours) post-administration. Spillage is accounted for.
-
-
Procedure (NPY-Induced Feeding Model):
-
Satiated (free-fed) animals are used to minimize baseline eating.
-
The antagonist (or vehicle) is administered (often i.c.v.) shortly before an i.c.v. injection of NPY to induce a robust feeding response.
-
Food intake is measured over the subsequent hours as described above.[7]
-
-
Data Analysis: The cumulative food intake at each time point is calculated and compared between the antagonist-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
Both NPY Y1 and Y5 receptor antagonists effectively reduce food intake in preclinical models, validating their respective targets for anti-obesity drug development. The choice between targeting Y1 versus Y5 may depend on the desired therapeutic profile. Y1 antagonists, such as BIBO3304, demonstrate high potency and have been implicated in both feeding and anxiety pathways. Y5 antagonists, like CGP71683A, appear to have a more specific role in energy homeostasis.[4] Further research, particularly with orally bioavailable compounds and in more complex disease models, will be crucial in determining the ultimate clinical utility of antagonizing these distinct but related NPY receptor subtypes.
References
- 1. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y receptor(s) mediating feeding in the rat: characterization with antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. NPY-induced feeding: pharmacological characterization using selective opioid antagonists and antisense probes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Selectivity of Neuropeptide Y5 Receptor Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise interactions of a ligand with its intended target and potential off-target receptors is paramount. This guide provides a detailed comparison of the cross-reactivity of Neuropeptide Y5 receptor (Y5R) selective ligands with other NPY receptor subtypes (Y1, Y2, and Y4), supported by experimental data and detailed protocols.
The Neuropeptide Y (NPY) system, comprising four G protein-coupled receptors in humans (Y1, Y2, Y4, and Y5), plays a crucial role in a myriad of physiological processes, including appetite regulation, anxiety, and cardiovascular function.[1][2][3] The Y5 receptor, in particular, has been a significant target for the development of therapeutics for obesity due to its role in mediating NPY-induced food intake.[3][4] The development of selective ligands for the Y5 receptor is critical to minimize off-target effects and achieve desired therapeutic outcomes. This guide examines the binding and functional selectivity of prominent Y5R ligands.
Comparative Analysis of Y5R Ligand Selectivity
The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of selected Y5 receptor ligands against other NPY receptor subtypes. This quantitative data is essential for assessing the selectivity profile of each compound.
Y5 Receptor Antagonist Binding Affinities (Ki, nM)
| Ligand | Y5R | Y1R | Y2R | Y4R | Selectivity Profile |
| CGP71683A | High Affinity | Inactive | Inactive | Inactive | Highly selective for Y5R.[5] |
| L-152,804 | 26 (human), 31 (rat) | >10,000 | >10,000 | >10,000 | Highly selective for Y5R with over 300-fold selectivity against other subtypes.[6][7][8] |
| Velneperit (S-2367) | Potent Antagonist | - | - | - | Orally active Y5R antagonist that penetrates the blood-brain barrier.[9] Specific cross-reactivity data not readily available. |
| MK-0557 | Potent Antagonist | - | - | - | Y5R antagonist that has undergone clinical trials for obesity.[3][10] Specific cross-reactivity data not readily available. |
Data presented as Ki (nM) values from radioligand binding assays. Lower values indicate higher affinity. "-": Data not readily available in the public domain.
Y5 Receptor Agonist Binding and Functional Potency
| Ligand | Y5R Affinity/Potency | Y1R Potency | Y2R Potency | Y4R Potency | Selectivity Profile |
| [D-Trp32]NPY | Potent Agonist | Significantly Reduced | Significantly Reduced | Significantly Reduced | Exhibits improved affinity for Y5R with reduced potency at other NPY receptors.[2][11] |
| [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP | Highly Selective Agonist | - | - | - | A selective Y5 agonist used to study emotional processing and body weight.[12] |
| [125I][hPP1–17, Ala31, Aib32]NPY | High Affinity (KD ~1.7 nM) | No Specific Binding | No Specific Binding | No Specific Binding | A highly selective radioligand for the Y5 receptor.[13] |
Data presented as qualitative potency or binding affinity. Specific Ki or EC50 values for cross-reactivity were not consistently available. "-": Data not readily available in the public domain.
Signaling Pathways and Experimental Workflows
To determine the selectivity and functional activity of these ligands, various in vitro assays are employed. The primary signaling pathway for Y-receptors involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][10]
Figure 1. Simplified signaling pathway of NPY receptors.
The following diagram illustrates a typical workflow for assessing ligand selectivity.
Figure 2. Experimental workflow for determining ligand selectivity.
Experimental Protocols
Accurate and reproducible experimental design is crucial for the reliable assessment of ligand-receptor interactions. Below are detailed methodologies for key assays used to characterize NPY receptor ligands.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for NPY receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human NPY receptor of interest (Y1, Y2, Y4, or Y5).
-
Radioligand: e.g., [125I]-Peptide YY ([125I]-PYY) for Y1, Y2, and Y5; [125I]-Pancreatic Polypeptide for Y4.
-
Test compounds (Y5R-selective ligands).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).
-
Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist, or the potency (IC50) of an antagonist.
Materials:
-
Cell membranes expressing the NPY receptor of interest.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds (agonists or antagonists).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Other materials as in the radioligand binding assay.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound (if an antagonist, pre-incubate before adding the agonist).
-
Initiation: Add GDP and [35S]GTPγS to the wells. For antagonist studies, add a fixed concentration of an NPY agonist.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination, Filtration, and Counting: Follow the same procedure as for the radioligand binding assay.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Y-receptor activation.
Objective: To determine the functional potency of agonists or antagonists by measuring changes in intracellular cAMP levels.
Materials:
-
Whole cells expressing the NPY receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add the test compound (agonist or antagonist). For antagonist testing, add the antagonist prior to stimulating with an agonist.
-
Stimulation: Add forskolin and, for antagonist assays, a fixed concentration of an NPY agonist.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the EC50 or IC50 values by plotting the cAMP levels against the compound concentration.
By employing these rigorous experimental approaches, researchers can confidently characterize the selectivity and functional activity of novel Y5R ligands, paving the way for the development of more effective and safer therapeutics.
References
- 1. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 2. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent and selective tools to investigate neuropeptide Y receptors in the central and peripheral nervous systems: BIB03304 (Y1) and CGP71683A (Y5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]
- 11. researchgate.net [researchgate.net]
- 12. The selective neuropeptide Y Y5 agonist [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP differently modulates emotional processes and body weight in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Peptide and Non-Peptide NPY5R Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of peptide and non-peptide ligands targeting the Neuropeptide Y5 receptor (NPY5R), a key player in appetite regulation and a therapeutic target for obesity. This analysis is supported by experimental data, detailed protocols, and visualizations of key biological pathways and workflows.
The Neuropeptide Y (NPY) system, through its receptors, is integral to numerous physiological processes, including food intake, anxiety, and circadian rhythms.[1] Among the NPY receptors, the Y5 subtype is of particular interest to researchers due to its significant role in mediating the orexigenic (appetite-stimulating) effects of NPY.[2] Consequently, the development of selective NPY5R ligands, both agonists and antagonists, has been a major focus of drug discovery efforts, particularly for anti-obesity therapies.
This guide delves into a comparative analysis of the two primary classes of NPY5R ligands: peptide-based and non-peptide small molecules. We will explore their performance based on binding affinity, functional potency, selectivity, pharmacokinetic properties, and in vivo efficacy, presenting quantitative data in structured tables for ease of comparison.
Performance Comparison: Peptide vs. Non-Peptide Ligands
The fundamental difference between these two classes of ligands lies in their chemical nature, which dictates their pharmacological properties. Peptide ligands are derived from the endogenous NPY, Peptide YY (PYY), or Pancreatic Polypeptide (PP), while non-peptide ligands are synthetic small molecules designed to mimic the action of the natural peptides.[3]
Binding Affinity and Functional Potency
Peptide ligands, being analogs of the endogenous activators, generally exhibit high binding affinity and potency for the NPY5R.[4] However, significant strides have been made in developing non-peptide antagonists with comparable, and in some cases, superior affinity.
| Peptide Ligands (Agonists) | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Selectivity | Reference |
| Neuropeptide Y (NPY) | ~1-10 | ~1-10 (Calcium flux) | Y1, Y2, Y5 > Y4 | [4] |
| [D-Trp32]NPY | - | - | Y5 selective | [3] |
| [Ala31, Aib32]NPY | - | - | Highly Y5 selective | [3] |
| [cPP1-7, NPY19-23, His34]hPP | - | - | Potent and selective Y5 agonist | [3] |
| Non-Peptide Ligands (Antagonists) | Binding Affinity (IC50/Ki, nM) | Functional Potency (IC50, nM) | Receptor Selectivity | Reference |
| CGP 71683A | 1.4 (rat Y5) | - | >1000-fold vs Y1, Y2, Y4 | [5] |
| MK-0557 | Potent and selective | - | Highly Y5 selective | [6] |
| Velneperit (B1683484) (S-2367) | - | - | Y5 selective | [7] |
| J-104870 | 0.29 (human Y1), >6000 (human Y5) | 3.2 (Y1) | Y1 selective | [8] |
| FR-226928 | 10 | - | Good selectivity vs Y1 (IC50 = 9.6 µM) | [9] |
Selectivity
A critical aspect of NPY5R ligand development is selectivity against other NPY receptor subtypes (Y1, Y2, and Y4) to minimize off-target effects. While endogenous peptides like NPY and PYY bind to multiple Y receptor subtypes, specific amino acid substitutions have yielded highly selective peptide agonists for NPY5R.[3] Similarly, medicinal chemistry efforts have produced non-peptide antagonists with excellent selectivity for NPY5R over other subtypes.[5][10]
Pharmacokinetics
A major drawback of peptide-based therapeutics is their poor pharmacokinetic profile, characterized by low oral bioavailability and a short in vivo half-life due to rapid degradation by proteases. In contrast, non-peptide small molecules are generally designed to have improved oral bioavailability and metabolic stability, making them more suitable for chronic oral administration. For instance, non-peptide antagonists like MK-0557 were developed as orally active drugs for clinical trials.[6]
In Vivo Efficacy
Preclinical studies in rodent models of obesity have demonstrated the efficacy of both peptide and non-peptide NPY5R ligands. Central administration of NPY5R peptide agonists robustly stimulates food intake.[2] Conversely, non-peptide NPY5R antagonists have been shown to reduce food intake and body weight in diet-induced obese animal models.[5]
However, the translation of these preclinical findings to clinical success has been challenging. Clinical trials with the potent and selective non-peptide NPY5R antagonist, MK-0557, in obese patients showed a statistically significant but not clinically meaningful weight loss.[6] Another non-peptide antagonist, velneperit (S-2367), also demonstrated a modest effect on weight loss in year-long studies.[7][11] These outcomes suggest that targeting the NPY5R alone may not be sufficient for a robust anti-obesity therapy in humans.[12][13]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of NPY5R pharmacology, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for ligand characterization.
References
- 1. Neuropeptide Y1 and Y5 Receptor Antagonists as Potential Anti-Obesity Drugs. Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 4. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shionogi's year-long studies of obesity drug meet endpoint - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shionogi.com [shionogi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of NPY5R Agonists in Feeding Studies: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Neuropeptide Y5 receptor (NPY5R) agonists based on their performance in preclinical feeding studies. The information is supported by experimental data to aid in the selection and evaluation of these compounds for obesity and metabolic disease research.
Neuropeptide Y (NPY) is a potent orexigenic peptide, and the NPY5R is a key receptor subtype implicated in mediating its effects on food intake.[1][2] Consequently, the development of selective NPY5R agonists is of significant interest for understanding the physiological roles of this receptor and for potential therapeutic applications. This guide summarizes quantitative data from feeding studies involving various NPY5R agonists, details the experimental protocols used, and provides visual representations of the associated signaling pathway and experimental workflow.
Quantitative Comparison of NPY5R Agonists on Food Intake
The following table summarizes the effects of several NPY5R agonists on food intake in rodents. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Agonist | Animal Model | Administration Route | Dose | Change in Food Intake | Study Reference |
| [Ala31,Aib32]NPY | Rat | Intracerebroventricular (ICV) | Not Specified | Significant increase | [3] |
| [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]hPP | Rat | Intracerebroventricular (ICV) | 0.2 and 2 nmol/animal | Dose-dependent increase | [4] |
| [D-Trp32]NPY | Rat | Intracerebroventricular (ICV) | 40 µg | Significant increase over 2 hours | [5] |
| [D-Trp34]NPY | Rat | Not Specified | Not Specified | Markedly increases food intake | [6] |
Experimental Protocols
The following sections detail the typical methodologies employed in the feeding studies cited in this guide.
Intracerebroventricular (ICV) Cannula Implantation and Injection
A standard procedure for central administration of NPY5R agonists involves stereotaxic surgery to implant a guide cannula into the lateral ventricle of the brain.[7]
-
Anesthesia: Rats are anesthetized, typically with an injectable anesthetic cocktail or inhalant isoflurane.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small hole is drilled in the skull at precise coordinates corresponding to the lateral ventricle.
-
Cannula Implantation: A guide cannula is lowered to the target depth and secured to the skull with dental cement and surgical screws. A dummy cannula is inserted to keep the guide cannula patent.
-
Recovery: Animals are allowed to recover for at least a week post-surgery.
-
Injection Procedure: For drug administration, the dummy cannula is removed, and an injector cannula connected to a microsyringe via tubing is inserted into the guide cannula. The agonist, dissolved in a vehicle such as artificial cerebrospinal fluid, is infused at a controlled rate.
Food Intake Measurement
Food consumption is a primary endpoint in these studies and can be measured using several methods.
-
Manual Measurement: Pre-weighed food is provided, and the remaining amount, corrected for spillage, is measured at specific time points (e.g., 1, 2, 4, and 24 hours post-injection).[2]
-
Automated Monitoring Systems: Sophisticated systems are available that continuously monitor food intake. These systems can provide detailed information on meal patterns, including the number of meals, meal duration, and the rate of eating.[5][8][9][10][11] These systems often use specialized food hoppers connected to load cells or pellet dispensers that record each feeding event.
Visualizing Key Processes
The following diagrams illustrate the NPY5R signaling pathway and a typical experimental workflow for a feeding study.
Caption: NPY5R Signaling Pathway.
Caption: Experimental Workflow for a Rodent Feeding Study.
References
- 1. A receptor subtype involved in neuropeptide-Y-induced food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first selective agonist for the neuropeptide YY5 receptor increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. Automated monitoring of mouse feeding and body weight for continuous health assessment | Semantic Scholar [semanticscholar.org]
- 9. An open-source device for measuring food intake and operant behavior in rodent home-cages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: Sucrose Preference and Novelty-Induced Hypophagia Tests in Rats using an Automated Food Intake Monitoring System [jove.com]
A Comparative Guide to the Therapeutic Potential of NPY5R Ligands in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The Neuropeptide Y (NPY) Y5 receptor (NPY5R) has been a focal point in metabolic disease research, primarily for its role in regulating food intake and energy homeostasis. As a G protein-coupled receptor activated by NPY, its stimulation is linked to increased appetite, making it a compelling target for the development of anti-obesity therapeutics.[1] This guide provides an objective comparison of the performance of NPY5R antagonists in preclinical models, supported by experimental data and detailed methodologies, to aid researchers in evaluating their therapeutic potential.
Comparative Efficacy of NPY5R Antagonists in Preclinical Models
The therapeutic efficacy of NPY5R antagonists has been predominantly evaluated in diet-induced obesity (DIO) rodent models. These models are favored as they closely mimic the development of human obesity resulting from a high-fat, high-calorie diet.[2][3] Below is a summary of key quantitative data from preclinical studies investigating the effects of NPY5R antagonists on critical obesity-related parameters.
| Ligand/Compound | Animal Model | Dosage | Duration | Key Outcomes |
| Unnamed NPY5R Antagonist | Diet-Induced Obese (DIO) C57BL/6J Mice | 30 mg/kg (oral) | 2 weeks | Body Weight Gain: Significantly suppressed compared to vehicle. Caloric Intake: Reduced by 7.6% compared to vehicle.[4] |
| 100 mg/kg (oral) | 2 weeks | Body Weight Gain: Significantly suppressed in a dose-dependent manner. Caloric Intake: Reduced by 10.0% compared to vehicle.[4] | ||
| Velneperit (S-2367) | Diet-Induced Obese (DIO) Mice | Not specified in preclinical literature | Not specified | Reduced body weight in DIO mice.[5] In clinical trials, a 2.8 kg placebo-subtracted reduction in body weight was observed in obese subjects after 52 weeks of treatment.[5] |
| MK-0557 | Diet-Induced Obese (DIO) Mice | Not specified in preclinical literature | 35 days | Reduced body weight gain by 40% in mouse models of obesity.[6] However, clinical trials showed only modest, not clinically meaningful, weight loss.[5][7][8] |
Experimental Protocols
A standardized protocol is crucial for the valid assessment of anti-obesity drug candidates in preclinical models. The following outlines a typical methodology for evaluating the efficacy of an NPY5R antagonist in a diet-induced obesity mouse model.
1. Animal Model and Diet-Induced Obesity Induction:
-
Animal Strain: Male C57BL/6J mice, 8 weeks of age, are commonly used due to their susceptibility to diet-induced obesity.[9]
-
Acclimatization: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and allowed to acclimate for at least one week before the start of the study.[9]
-
Diet: Obesity is induced by feeding the mice a high-fat diet (HFD), typically with 45-60% of calories derived from fat, for a period of 10-15 weeks. A control group is fed a standard chow diet.[9][10]
-
Confirmation of Obesity: The development of obesity is confirmed by a significant increase in body weight and body fat percentage compared to the control group.[11]
2. Drug Administration:
-
Grouping: Once obesity is established, mice are randomly assigned to treatment groups (vehicle control and NPY5R antagonist at various doses).
-
Administration Route: The NPY5R antagonist is typically administered orally via gavage.[4]
-
Dosage and Frequency: Dosing can range from 30 to 100 mg/kg, administered daily for the duration of the study (e.g., 2-5 weeks).[4][12]
3. Efficacy Assessment:
-
Body Weight and Food Intake: Body weight and food intake are measured weekly throughout the study.[9]
-
Body Composition: At the end of the study, body composition (fat mass and lean mass) can be analyzed using techniques like DEXA scans.
-
Metabolic Parameters: Blood samples are collected to measure plasma levels of insulin, glucose, and lipids to assess the impact on metabolic health.[4]
-
Adiposity: Adipose tissue (e.g., mesenteric fat pads) is dissected and weighed. Histological analysis of adipose cell size can also be performed.[4]
4. Statistical Analysis:
-
Data are typically presented as mean ± SEM. Statistical significance between groups is determined using appropriate tests, such as a Student's t-test or ANOVA. A p-value of < 0.05 is generally considered statistically significant.
Visualizing the Mechanism and Workflow
NPY5R Signaling Pathway
The NPY5R is a G protein-coupled receptor that primarily signals through the Gi/o pathway.[6][13] Upon binding of its endogenous ligand, Neuropeptide Y (NPY), the receptor undergoes a conformational change, leading to the activation of the associated G protein. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[14] This reduction in cAMP modulates downstream cellular activities, ultimately leading to an orexigenic (appetite-stimulating) effect.
Preclinical Experimental Workflow for NPY5R Ligand Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel NPY5R antagonist for its anti-obesity potential.
References
- 1. A Pre-clinical Study for Diet-induced Obesity - Aragen Life Sciences [aragen.com]
- 2. Diet-induced Obesity DIO Mouse Model - InnoSer [innoserlaboratories.com]
- 3. Preclinical models for obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gi/o-Coupled Receptors Compete for Signaling to Adenylyl Cyclase in SH-SY5Y Cells and Reduce Opioid-Mediated cAMP Overshoot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diet-induced obesity murine model [protocols.io]
- 10. High fat diet induces obesity in adult mice but fails to develop pre-penile and penile vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diet-Induced Obesity in mice is associated with hyperinsulinemia, hepatic steatosis, and glomerulopathy in C57Bl/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Pharmacokinetic Profiles of NPY5R Ligands
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Investigational Neuropeptide Y5 Receptor Antagonists
The Neuropeptide Y5 receptor (NPY5R) has been a significant target in the pursuit of anti-obesity therapeutics due to its role in regulating food intake. Several ligands targeting this receptor have been developed and evaluated in preclinical and clinical studies. This guide provides a comparative overview of the pharmacokinetic profiles of two notable NPY5R antagonists, Velneperit (S-2367) and MK-0557, alongside other relevant compounds. While both front-runner candidates were ultimately discontinued (B1498344) due to insufficient clinical efficacy, an examination of their pharmacokinetic properties provides valuable insights for future drug development in this space.
Pharmacokinetic Profiles of NPY5R Antagonists
The development of orally bioavailable NPY5R antagonists with favorable pharmacokinetic properties was a key objective in the discovery programs. While comprehensive, directly comparable preclinical pharmacokinetic data for Velneperit and MK-0557 is limited in publicly available literature, the following tables summarize the available information.
Table 1: Preclinical Pharmacokinetic Parameters of Selected NPY5R Antagonists
| Compound | Species | Dose | Cmax | Tmax | Half-life (t½) | Oral Bioavailability (F) | Reference |
| Velneperit (S-2367) | Rodents | N/A | Data not available | Data not available | Data not available | Described as having suitable PK properties for in vivo studies | |
| MK-0557 | Rodents | N/A | Data not available | Data not available | Data not available | Described as orally active and suitable for in vivo studies | |
| L-152,804 | Rat | 10 mg/kg (oral) | N/A | N/A | N/A | Orally bioavailable and brain penetrant |
N/A: Data not available in the reviewed sources.
Table 2: Clinical Trial Information for Velneperit and MK-0557
| Compound | Phase of Discontinuation | Reason for Discontinuation | Key Clinical Finding | Reference |
| Velneperit (S-2367) | Phase II | Modest weight loss | Statistically significant reduction in body weight, but not clinically meaningful. | |
| MK-0557 | Phase II | Lack of clinically meaningful weight loss | A 52-week trial showed statistically significant but not clinically meaningful weight loss. |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of Velneperit and MK-0557 are not extensively published. However, based on standard practices in preclinical drug development, the following methodologies are typically employed.
In Vivo Pharmacokinetic Studies in Rodents
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of an NPY5R antagonist after oral and intravenous administration.
Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are typically fasted overnight before dosing.
Dosing:
-
Oral (PO): The compound is formulated in a suitable vehicle (e.g., a solution or suspension in 0.5% methylcellulose) and administered by oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV): The compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered as a bolus dose into a tail vein (e.g., 1-2 mg/kg).
Sample Collection:
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing from the tail vein or via cardiac puncture at termination.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalysis:
-
Plasma concentrations of the parent drug (and any major metabolites) are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method involves protein precipitation or liquid-liquid extraction of the plasma samples, followed by chromatographic separation and detection.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis software (e.g., WinNonlin).
-
Oral bioavailability (F) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100%.
In Vitro Assays
Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the compound for the NPY5 receptor.
-
Methodology: Cell membranes from a cell line stably expressing the human NPY5R are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-PYY) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured to determine its inhibitory constant (Ki).
NPY5R Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: NPY5R Signaling Cascade.
Caption: Preclinical Pharmacokinetic Workflow.
Conclusion
The exploration of NPY5R antagonists for the treatment of obesity has provided the scientific community with valuable chemical tools and a deeper understanding of the NPY system's role in energy homeostasis. While the lead candidates, Velneperit and MK-0557, did not achieve the desired clinical outcomes, their development highlights the critical importance of robust preclinical pharmacokinetic and pharmacodynamic characterization. The lack of publicly available, detailed comparative pharmacokinetic data underscores the challenges researchers face when trying to build upon previous work. Future endeavors in this area will benefit from transparent data sharing to accelerate the discovery of new and effective therapeutics.
A Researcher's Guide to Validating Neuropeptide Y5 Receptor Ligand Activity Using Orthogonal Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the activity of ligands targeting the Neuropeptide Y5 receptor (Y5R). This guide focuses on a specific antagonist, Neuropeptide Y5 receptor ligand-1, and compares its validation with other known Y5R antagonists such as Velneperit, CGP 71683A, and MK-0557. Detailed experimental protocols for key orthogonal assays are provided, alongside a summary of available quantitative data to support comparative analysis.
The Neuropeptide Y5 receptor (Y5R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a significant role in regulating food intake, energy homeostasis, and anxiety.[1] As a result, Y5R has emerged as a promising therapeutic target for obesity and related metabolic disorders. The validation of novel ligands for this receptor requires a multi-faceted approach, employing a panel of orthogonal assays to comprehensively characterize their pharmacological profile. This guide will delve into the essential assays for validating the activity of Y5R ligands, with a focus on antagonistic compounds.
Featured Neuropeptide Y5 Receptor Antagonists
This guide will use the following Y5R antagonists as examples for comparative analysis:
-
This compound (Compound 54): A carbazole (B46965) derivative identified as a potent NPY5 receptor antagonist.[2][3]
-
Velneperit (S-2367): An orally active and selective NPY5R antagonist that has been evaluated in clinical trials for obesity.
-
CGP 71683A: A highly selective and potent non-peptide NPY5R antagonist.[4]
-
MK-0557: A potent and selective NPY5R antagonist that has also been investigated for the treatment of obesity.[5][6]
Orthogonal Assays for Ligand Validation
A robust validation of Y5R ligand activity relies on a combination of assays that probe different aspects of the ligand-receptor interaction and its downstream consequences. The following sections detail the principles, protocols, and comparative data for key orthogonal assays.
Radioligand Binding Assay
Principle: This assay directly measures the affinity of a ligand for the Y5R by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor. It is a fundamental assay for determining the binding constant (Ki) of a test compound.
Experimental Protocol:
a) Membrane Preparation:
-
Culture cells stably expressing the human NPY5 receptor (e.g., HEK293 or CHO cells) to ~80-90% confluency.
-
Harvest the cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine the protein concentration using a standard method like the Bradford or BCA assay.
b) Binding Reaction:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of various concentrations of the unlabeled test ligand (e.g., this compound, Velneperit).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY or [³H]-CGP 71683A).
-
50 µL of the prepared cell membranes (typically 10-20 µg of protein).
-
-
For determining non-specific binding, a high concentration of an unlabeled NPY5R ligand (e.g., 1 µM NPY) is used instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
c) Filtration and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
d) Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Data:
| Ligand | Receptor Source | Radioligand | Ki (nM) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | |
| Velneperit (S-2367) | Human Y5R | [¹²⁵I]-PYY | 1.8 | |
| CGP 71683A | Rat Y5R | [¹²⁵I]-[Leu³¹, Pro³⁴]PYY | 1.4 | [7] |
| MK-0557 | Human Y5R | [¹²⁵I]-PYY | 0.8 | [5] |
cAMP Accumulation Assay
Principle: The NPY5 receptor is a Gi-coupled GPCR, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Experimental Protocol:
a) Cell Culture and Plating:
-
Culture CHO or HEK293 cells stably expressing the human NPY5 receptor.
-
Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
b) Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of the test antagonist (e.g., this compound) for 15-30 minutes at 37°C.
-
Add a fixed concentration of an adenylyl cyclase stimulator, such as forskolin, along with a sub-maximal concentration (EC₈₀) of an NPY5R agonist (e.g., NPY).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
c) Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Comparative Data:
| Ligand | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | |
| Velneperit (S-2367) | CHO-hY5R | NPY | 11 | |
| CGP 71683A | HEK293-hY5R | NPY | 2.5 | |
| MK-0557 | LMTK- hY5R | NPY | 1.6 |
Calcium Mobilization Assay
Principle: While Y5R is primarily Gi-coupled, it can also couple to Gq or be co-expressed with a promiscuous G-protein like Gα16 to elicit a calcium response upon agonist stimulation. This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
Experimental Protocol:
a) Cell Culture and Dye Loading:
-
Culture cells (e.g., CHO or HEK293) stably co-expressing the human NPY5 receptor and a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein.
-
Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
b) Assay Procedure:
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a fixed concentration (EC₈₀) of an NPY5R agonist (e.g., PYY) and immediately measure the fluorescence intensity over time.
c) Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization.
Comparative Data:
| Ligand | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | |
| Velneperit (S-2367) | Data not publicly available | Data not publicly available | Data not publicly available | |
| CGP 71683A | Data not publicly available | Data not publicly available | Data not publicly available | |
| MK-0557 | Data not publicly available | Data not publicly available | Data not publicly available |
ERK Phosphorylation Assay
Principle: Activation of Y5R can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This assay measures the ability of an antagonist to block agonist-induced ERK phosphorylation.
Experimental Protocol (Western Blot):
a) Cell Treatment and Lysis:
-
Culture cells expressing Y5R in 6-well plates and serum-starve them for 4-6 hours before the experiment.
-
Pre-treat the cells with various concentrations of the antagonist for 30 minutes.
-
Stimulate the cells with an EC₈₀ concentration of an NPY5R agonist for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
b) Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
c) Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against the logarithm of the antagonist concentration to determine the IC50 value.
Comparative Data:
| Ligand | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | |
| Velneperit (S-2367) | Data not publicly available | Data not publicly available | Data not publicly available | |
| CGP 71683A | Data not publicly available | Data not publicly available | Data not publicly available | |
| MK-0557 | Data not publicly available | Data not publicly available | Data not publicly available |
β-Arrestin Recruitment Assay
Principle: Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the Y5R. This interaction is crucial for receptor desensitization, internalization, and can also initiate G-protein-independent signaling. This assay measures the ability of an antagonist to block agonist-induced β-arrestin recruitment.
Experimental Protocol (e.g., using a commercially available PathHunter® assay):
a) Cell Handling:
-
Use a stable cell line co-expressing the Y5R fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.
b) Assay Procedure:
-
Pre-incubate the cells with a dilution series of the test antagonist for 30-60 minutes at 37°C.
-
Add an EC₈₀ concentration of an NPY5R agonist.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
c) Data Analysis:
-
The luminescent signal is proportional to the extent of β-arrestin recruitment.
-
Plot the signal against the logarithm of the antagonist concentration.
-
Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment.
Comparative Data:
| Ligand | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | |
| Velneperit (S-2367) | Data not publicly available | Data not publicly available | Data not publicly available | |
| CGP 71683A | Data not publicly available | Data not publicly available | Data not publicly available | |
| MK-0557 | Data not publicly available | Data not publicly available | Data not publicly available |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: NPY5R signaling pathways.
Caption: Radioligand binding assay workflow.
Caption: cAMP accumulation assay workflow.
Conclusion
The validation of Neuropeptide Y5 receptor ligand activity necessitates a comprehensive approach utilizing a suite of orthogonal assays. While direct comparative data for "this compound" is not extensively available in the public domain, this guide provides the framework and methodologies to conduct such a comparative analysis against other well-characterized antagonists like Velneperit, CGP 71683A, and MK-0557. By employing radioligand binding, cAMP accumulation, calcium mobilization, ERK phosphorylation, and β-arrestin recruitment assays, researchers can build a detailed pharmacological profile of their test compounds, elucidating their affinity, potency, and functional effects on the various signaling pathways modulated by the NPY5 receptor. This multi-assay approach is critical for the confident identification and progression of novel therapeutic candidates targeting the Y5R.
References
- 1. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NPY5R antagonism does not augment the weight loss efficacy of orlistat or sibutramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Species-Specific Affinity of Ligands for the Neuropeptide Y5 Receptor: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the binding affinities of various ligands to the Neuropeptide Y5 (NPY5) receptor across different species. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to highlight species-specific differences and similarities in ligand-receptor interactions, offering valuable insights for preclinical research and the development of novel therapeutics targeting the NPY system.
Comparative Binding Affinity of NPY5 Receptor Ligands
The affinity of endogenous and synthetic ligands for the NPY5 receptor exhibits notable conservation across several species, including human, rat, and mouse. However, subtle differences in binding potencies have been observed, which can have significant implications for the translation of preclinical findings. The following tables summarize the binding affinities (Ki, IC50, or Kd in nM) of key ligands for the NPY5 receptor in various species, compiled from multiple studies.
Note: Direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Binding Affinity of Endogenous Ligands for the NPY5 Receptor
| Ligand | Species | Receptor Source | Radioligand | Affinity (nM) | Reference |
| Neuropeptide Y (NPY) | Human | Recombinant (HEK293 cells) | [¹²⁵I]PYY | IC₅₀: ~1 | [1] |
| Neuropeptide Y (NPY) | Rat | Brain homogenate | [¹²⁵I][Leu³¹,Pro³⁴]PYY | IC₅₀: ~1 | [2] |
| Neuropeptide Y (NPY) | Guinea Pig | Recombinant | [¹²⁵I]PYY | Ki: ~1 | [3] |
| Peptide YY (PYY) | Human | Recombinant (HEK293 cells) | [¹²⁵I]PYY | IC₅₀: ~1 | [1] |
| Peptide YY (PYY) | Rat | Brain homogenate | [¹²⁵I][Leu³¹,Pro³⁴]PYY | IC₅₀: ~1 | [2] |
| Peptide YY (PYY) | Guinea Pig | Recombinant | [¹²⁵I]PYY | Ki: ~1 | [3] |
Table 2: Binding Affinity of a Selective NPY5 Receptor Antagonist
| Ligand | Species | Receptor Source | Radioligand | Affinity (nM) | Reference |
| CGP71683A | Human | Recombinant (HEC-1B cells) | [¹²⁵I]-Peptide YY | IC₅₀: 2.9 | [1][4] |
| CGP71683A | Rat | Recombinant (HEK293 cells) | [¹²⁵I][Leu³¹,Pro³⁴]PYY | IC₅₀: 1.4 | [1][2] |
| CGP71683A | Rat | Brain homogenate | [¹²⁵I][cPP(1-7), NPY(19-23), Ala³¹, Aib³², Gln³⁴]hPP | IC₅₀: ~1-10 | [5] |
A study on the molecular cloning and pharmacological characterization of human, dog, and mouse NPY5 receptor homologs demonstrated a high degree of conservation in their pharmacological profiles. The rank order of affinity for a range of NPY analogs was found to be consistent across these species: human or porcine NPY, PYY, [Leu31,Pro34]NPY, NPY(2-36), human PP > human [D-Trp32]NPY > rat PP, C2-NPY[6]. This suggests that the ligand binding pocket of the NPY5 receptor is well-conserved among these mammals.
Experimental Protocols
The binding affinity data presented in this guide were primarily generated using radioligand binding assays. Below is a detailed, generalized protocol for a competitive radioligand binding assay for the NPY5 receptor.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
From Tissues (e.g., Rat Brain): Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors. The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The final pellet is resuspended in a suitable buffer and stored at -80°C.
-
From Cultured Cells (e.g., HEK293 expressing recombinant receptor): Cells are harvested, washed with phosphate-buffered saline (PBS), and then homogenized in a buffer similar to that used for tissues. The subsequent centrifugation and membrane preparation steps are the same.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format in a final volume of 200-250 µL.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Peptide YY or a selective [¹²⁵I]-labeled Y5 agonist).
-
A range of concentrations of the unlabeled competing ligand (the "ligand-1" of interest).
-
The membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY5 receptor ligand (e.g., 1 µM NPY).
-
The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters, which corresponds to the bound radioligand, is then quantified using a gamma counter.
4. Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of NPY5 receptor function and its investigation, the following diagrams illustrate the receptor's primary signaling cascade and a typical experimental workflow for determining ligand binding affinity.
Caption: NPY5 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. ispub.com [ispub.com]
- 2. Potent and selective tools to investigate neuropeptide Y receptors in the central and peripheral nervous systems: BIB03304 (Y1) and CGP71683A (Y5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor subtypes Y1 and Y5 mediate neuropeptide Y induced feeding in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of fluorescent nonpeptidic neuropeptide Y receptor ligands: analogues of the quinazoline-type anti-obesity Y5 antagonist CGP 71683A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a new neuropeptide Y Y5 agonist radioligand: [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular biology and pharmacology of multiple NPY Y5 receptor species homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark of Neuropeptide Y5 Receptor Ligand-1 Against Gold-Standard Antagonists
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Neuropeptide Y5 receptor ligand-1 against established gold-standard compounds. The following sections detail the performance of these antagonists, supported by available experimental data, to inform research and development decisions in the pursuit of novel therapeutics targeting the NPY5 receptor.
The Neuropeptide Y (NPY) system, particularly the Y5 receptor subtype, is a significant area of interest for therapeutic intervention in conditions such as obesity, anxiety, and epilepsy. The development of potent and selective NPY5 receptor antagonists is a key focus of this research. This guide benchmarks the performance of this compound, a carbazole (B46965) derivative also known as compound 54, against well-characterized, gold-standard NPY5 receptor antagonists: CGP71683A, MK-0557, and Velneperit (S-2367).
Data Presentation: Quantitative Comparison of NPY5 Receptor Antagonists
The following tables summarize the available quantitative data for this compound and the selected gold-standard compounds, focusing on binding affinity and selectivity.
Table 1: Binding Affinity for the Neuropeptide Y5 Receptor
| Compound | Structure Class | Binding Affinity (Ki) for human NPY5R | Citation(s) |
| This compound (compound 54) | Carbazole derivative | Data not publicly available | - |
| CGP71683A | Non-peptide | 1.3 nM | [1][2] |
| MK-0557 | Non-peptide | 1.3 nM, 1.6 nM | [3] |
| Velneperit (S-2367) | Non-peptide | High affinity (specific Ki not cited) | [4] |
Table 2: Selectivity Profile Against Other Human NPY Receptors
| Compound | Selectivity for Y5R vs. Y1R | Selectivity for Y5R vs. Y2R | Selectivity for Y5R vs. Y4R | Citation(s) |
| This compound (compound 54) | Data not publicly available | Data not publicly available | Data not publicly available | - |
| CGP71683A | >3000-fold (Ki > 4000 nM) | ~154-fold (Ki = 200 nM) | Data not publicly available | [1] |
| MK-0557 | >7692-fold (no significant binding at 10 µM) | >7692-fold (no significant binding at 10 µM) | >7692-fold (no significant binding at 10 µM) | [3] |
| Velneperit (S-2367) | Selective for Y5R | Selective for Y5R | Selective for Y5R | [5] |
Table 3: In Vivo Efficacy in Diet-Induced Obesity (DIO) Models
| Compound | Animal Model | Dose and Administration | Key Findings | Citation(s) |
| This compound (compound 54) | Data not publicly available | Data not publicly available | Data not publicly available | - |
| CGP71683A | Rat | 1-10 mg/kg, i.p. | Dose-dependently decreased nocturnal and fasting-induced food intake. | [6] |
| MK-0557 | Mouse (DIO) | 30 mg/kg, p.o. | Reduced body weight gain, retroperitoneal fat pad weight, and food intake. | [3] |
| Velneperit (S-2367) | Mouse (DIO) | 30-100 mg/kg, p.o. | Significantly inhibited weight gain on a high-fat diet. | [7] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the experimental context, the following diagrams illustrate the NPY5 receptor signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.
Neuropeptide Y5 Receptor Signaling Pathway.
Experimental Workflow for NPY5R Antagonist Evaluation.
Experimental Protocols
1. Radioligand Binding Assay for NPY5 Receptor Affinity and Selectivity
This protocol is a generalized method for determining the binding affinity of a test compound for the NPY5 receptor and its selectivity against other NPY receptor subtypes.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells are stably transfected to express the human NPY5 receptor (or Y1, Y2, Y4 for selectivity profiling).
-
Cells are cultured to confluency, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and debris. The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand with high affinity for the NPY5 receptor, typically [¹²⁵I]-Peptide YY ([¹²⁵I]PYY), is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or a gold-standard) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY agonist.
-
The reaction is incubated to equilibrium (e.g., 2 hours at room temperature).
-
-
Data Analysis:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a typical in vivo study to assess the anti-obesity effects of an NPY5 receptor antagonist.
-
Animal Model:
-
Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, characterized by significant weight gain and increased adiposity compared to mice on a standard chow diet.
-
-
Compound Administration:
-
DIO mice are randomly assigned to treatment groups (vehicle control, this compound, and/or gold-standard compounds).
-
The test compounds are administered chronically (e.g., once or twice daily for 2-4 weeks) via a clinically relevant route, such as oral gavage.
-
-
Monitoring and Measurements:
-
Body weight and food intake are measured daily.
-
At the end of the study, animals are euthanized, and various parameters are assessed, including:
-
Adiposity (e.g., weight of epididymal and retroperitoneal fat pads).
-
Plasma levels of metabolic markers (e.g., glucose, insulin, leptin).
-
-
-
Data Analysis:
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the different treatments on the measured parameters. A significant reduction in body weight gain, food intake, and/or adiposity in the compound-treated groups compared to the vehicle control group indicates in vivo efficacy.
-
Conclusion
Based on the available data, CGP71683A and MK-0557 are well-characterized, high-affinity, and selective NPY5 receptor antagonists. Velneperit (S-2367) is also established as a high-affinity antagonist. All three have demonstrated in vivo efficacy in rodent models of obesity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Velneperit - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Neuropeptide Y5 Receptor Ligand-1
This document provides comprehensive guidance on the safe and compliant disposal of Neuropeptide Y5 receptor ligand-1, a compound often utilized in neuroscience and metabolic research. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
While specific hazard information for every this compound may vary by supplier, it is prudent to treat all research chemicals with a high degree of caution.[1] Before handling, users must review the complete Safety Data Sheet (SDS) provided by the manufacturer.[1]
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Eye Protection: Use splash goggles or safety glasses.
-
Lab Coat: A full lab coat is mandatory.
-
Respiratory Protection: If the material is a powder or if aerosols may be generated, a dust respirator or appropriate engineering controls (e.g., fume hood) should be used.[2]
In Case of Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water, removing contact lenses if present.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[2][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2][3]
In all cases of significant exposure, seek immediate medical attention.
II. Chemical and Physical Properties Overview
The following table summarizes the typical properties of a research-grade peptide ligand. Researchers must consult the specific SDS for their compound to obtain precise data.
| Property | Typical Value/Information |
| Appearance | White to off-white solid or crystalline powder.[1][4] |
| Hazard Classification | Often not classified as a hazardous substance or mixture under GHS, but should be handled as a chemical waste.[4][5] |
| Solubility | May be soluble in organic solvents like DMSO and ethanol, as well as in aqueous buffers such as PBS.[1] |
| Storage | Typically stored at -20°C in a tightly sealed container.[1][3][6] |
| Stability | Generally stable under recommended storage conditions.[2] |
| Incompatibilities | Avoid strong oxidizing agents.[2] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or in solution, is crucial to prevent environmental contamination and ensure workplace safety. Never dispose of this chemical down the drain or in the regular trash.[4][7]
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Containerization:
-
Solid Waste: Place the solid peptide waste directly into a dedicated and clearly labeled hazardous waste container.[4] The container must be compatible with the chemical, in good condition, and have a secure, leak-proof lid.[7][8]
-
Liquid Waste (Solutions): If the ligand is in a solution, it should be collected in a sturdy, leak-proof container suitable for liquid chemical waste.[7] If the solvent is hazardous (e.g., flammable), the waste must be managed accordingly. For small amounts in non-hazardous aqueous solutions, it may be permissible to absorb the liquid with a non-reactive absorbent material (like vermiculite) and dispose of it as solid waste.[4]
-
Contaminated Labware: Any materials, such as pipette tips, tubes, or gloves, that are contaminated with the ligand should be collected in a designated solid waste container.[9]
-
-
Labeling:
-
The label should include:
-
Storage of Waste:
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowed time (typically six months for academic labs), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal vendor.[7][8][11]
-
Follow your institution's specific procedures for requesting a waste pickup.[7][11]
-
Disposal of Empty Containers:
-
A container that held the ligand should be considered chemical waste.
-
If the ligand is classified as acutely hazardous, the container must be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.[7][11]
-
After proper rinsing (if required), deface or remove all labels before disposing of the container as regular solid waste or glass waste.[7][11]
IV. Disposal Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the general signaling pathway of Neuropeptide Y receptors.
Caption: Disposal workflow for this compound.
Caption: General signaling pathway for Neuropeptide Y receptors.[12]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. peptide.com [peptide.com]
- 3. eurogentec.com [eurogentec.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. You are being redirected... [prosci-inc.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
